molecular formula C8H12N4 B196300 1-(2-Pyrimidinyl)piperazine CAS No. 20980-22-7

1-(2-Pyrimidinyl)piperazine

Numéro de catalogue: B196300
Numéro CAS: 20980-22-7
Poids moléculaire: 164.21 g/mol
Clé InChI: MRBFGEHILMYPTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Pyrimidyl)piperazine is a N-arylpiperazine.
metabolite of buspirone;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBFGEHILMYPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864967
Record name 2-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20980-22-7, 125523-53-7
Record name 1-(2-Pyrimidinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20980-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyrimidinyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020980227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kampirone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125523537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperazin-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-PYRIMIDINYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B5B38F56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine, a heterocyclic amine, is a critical building block in medicinal chemistry and a significant metabolite in pharmacology. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, synthesis protocols, and key applications. The document summarizes quantitative data in structured tables, details experimental methodologies, and includes visual diagrams to elucidate its role in signaling pathways and experimental workflows, serving as an essential resource for professionals in drug discovery and development.

Chemical Structure and Identification

This compound is characterized by a pyrimidine ring linked to a piperazine moiety.[1] This structure is fundamental to its chemical behavior and biological activity.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValueReference
Preferred IUPAC Name 2-(Piperazin-1-yl)pyrimidine[2]
CAS Number 20980-22-7[2][3][4]
Molecular Formula C₈H₁₂N₄[2][5]
SMILES n1cccnc1N2CCNCC2[2]
InChI InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2[2]
InChIKey MRBFGEHILMYPTF-UHFFFAOYSA-N[2]
EC Number 244-135-5[2]
PubChem CID 88747[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. It typically presents as a white to very pale yellow crystalline solid or a clear yellow liquid after melting.[1][3] It is known to be hygroscopic and should be stored in a cool, dark place under inert gas, protected from moisture.[3]

Table 2: Physicochemical Data

PropertyValueReference
Molar Mass 164.21 g/mol [2]
Melting Point 32-34 °C[1][6]
Boiling Point 277 °C (lit.)
118-120 °C @ 2 Torr[7]
Density 1.158 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.587 (lit.)
Flash Point > 110 °C (> 230 °F)
Water Solubility Almost transparent[6]
Solubility Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) at up to 10 mg/mL[5][8]
Vapor Pressure 0.000195 mmHg at 25°C[6][7]
pKa Not explicitly found
LogP Not explicitly found

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

TechniqueKey FeaturesReference
¹H NMR (in CDCl₃) δ 8.29 (d, 2H, pyrimidine), δ 6.45 (t, 1H, pyrimidine), δ 3.78 (t, 4H, piperazine), δ 2.90 (t, 4H, piperazine)[9]
¹³C NMR (in DMSO-d₆) δ 161.46 (pyrimidine C₂), δ 158.49 (pyrimidine C₄, C₆), δ 110.53 (pyrimidine C₅), δ 51.34, 45.70, 45.69, 44.90, 44.35, 42.96 (piperazine carbons)[10]
Infrared (IR) 3059 cm⁻¹ (aromatic C-H), 2989 cm⁻¹ (aliphatic C-H), 1653 cm⁻¹ (amide C=O - in derivative), 1581–1429 cm⁻¹ (C=C and C=N)[10]
Mass Spectrometry (MS) Molecular Weight: 164.21[2]

Synthesis

This compound is commonly synthesized through the nucleophilic substitution of a leaving group on the pyrimidine ring by piperazine.

General Synthesis Workflow

synthesis_workflow start Starting Materials: - 2-Chloropyrimidine - Piperazine reaction Reaction: - Solvent: Water - Base: K₂CO₃ - Temperature: 50-65 °C start->reaction workup Work-up: - Cool to 35 °C - Filter by-product - Extract with Chloroform - Dry with Na₂SO₄ - Concentrate reaction->workup product Product: This compound workup->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general method for the synthesis of 2-(1-piperazinyl)pyrimidine derivatives.[11][12]

Materials:

  • 2-Chloropyrimidine

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Water

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperazine (45 mmol) and potassium carbonate (16.5 mmol) in 20 mL of water, add 2-chloropyrimidine (18 mmol) in batches at a temperature between 50-65 °C.

  • Stir the reaction mixture at 60-65 °C for 1 hour.

  • Cool the mixture to 35 °C.

  • Remove the solid by-product, 1,4-bis(2-pyrimidinyl)piperazine, by filtration.

  • Extract the filtrate three times with chloroform.

  • Dry the combined organic phases with anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield this compound. The product can often be used in subsequent reactions without further purification.[11][12]

Pharmacological Profile and Signaling Pathways

This compound is an active metabolite of several anxiolytic drugs of the azapirone class, including buspirone, gepirone, and tandospirone.[2][5] It contributes significantly to the overall pharmacological effects of these parent drugs. Its primary mechanisms of action involve the α₂-adrenergic and 5-HT₁ₐ receptors.

  • α₂-Adrenergic Receptor Antagonist: It acts as a non-selective antagonist at α₂-adrenergic receptors with a pA₂ value of 6.8 in rat brain synaptosomes.[5][8] This antagonism can lead to an increase in the firing rate of noradrenergic neurons in the locus coeruleus.[5][13]

  • 5-HT₁ₐ Receptor Partial Agonist: To a lesser extent, it functions as a partial agonist at the 5-HT₁ₐ receptor.[2]

Signaling Pathway Diagram

signaling_pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine alpha2_auto α₂-Autoreceptor NE->alpha2_auto Activates NE_release NE Release alpha2_auto->NE_release Inhibits alpha2_post Postsynaptic α₂-Receptor downstream Downstream Signaling alpha2_post->downstream Modulates five_ht1a 5-HT₁ₐ Receptor five_ht1a->downstream Modulates compound This compound compound->alpha2_auto Antagonizes compound->alpha2_post Antagonizes compound->five_ht1a Partial Agonist

Caption: Simplified signaling pathway for this compound.

Applications in Research and Development

This compound is a versatile compound with several applications in the pharmaceutical and chemical industries.

  • Pharmacological Research: Due to its activity as a metabolite, it is crucial for pharmacokinetic and pharmacodynamic studies to understand the overall effects of its parent drugs.[1]

  • Drug Discovery: Its chemical structure serves as a scaffold for the synthesis of novel molecules with potential therapeutic activities.[1] Derivatives of this compound have been investigated as selective monoamine oxidase (MAO)-A inhibitors.[10]

  • Chemical Synthesis: It is used as a starting reagent for the synthesis of more complex molecules, such as 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine.[14]

  • Analytical Chemistry: It functions as a derivatization reagent for carboxyl groups in peptides, which can enhance the sensitivity and specificity of analytical techniques like mass spectrometry.[1][]

Safety and Handling

This compound is associated with certain hazards and requires careful handling.

Table 4: GHS Hazard Information

HazardCodeDescriptionReference
Pictograms GHS05, GHS07Corrosive, Exclamation mark[2]
Signal Word Danger[2]
Hazard Statements H314Causes severe skin burns and eye damage[2]
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H335May cause respiratory irritation[2]
Precautionary Statements P260, P261, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2]

It is incompatible with oxidizing agents.[3] Personal protective equipment, including eye shields, gloves, and a suitable respirator filter, should be used when handling this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of pharmacology and medicinal chemistry. Its role as an active metabolite of several key drugs necessitates a thorough understanding of its properties and biological activities. Furthermore, its utility as a synthetic intermediate and analytical reagent underscores its versatility. This guide provides a foundational understanding of this compound to aid researchers in their ongoing and future work.

References

An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine (CAS: 20980-22-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Pyrimidinyl)piperazine (1-PP), a pivotal chemical compound in pharmacological research and drug development. It serves as a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs) and is a key active metabolite of several anxiolytic drugs.[1][2] This document consolidates essential data on its physicochemical properties, pharmacology, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a heterocyclic amine featuring a pyrimidine ring linked to a piperazine moiety.[1] Its chemical structure lends itself to a variety of synthetic modifications, making it a valuable intermediate in the development of novel therapeutics.[1]

PropertyValueReference(s)
CAS Number 20980-22-7
Molecular Formula C₈H₁₂N₄[3]
Molecular Weight 164.21 g/mol [1]
IUPAC Name 2-(Piperazin-1-yl)pyrimidine[4]
Synonyms 1-PP, 1-PmP, 2-(1-Piperazinyl)pyrimidine, 1-(2-Pyrimidyl)piperazine[3][4]
Appearance Clear yellow liquid after melting[1]
Melting Point 32-34 °C[1]
Boiling Point 277 °C (lit.)[5]
Density 1.158 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.587 (lit.)
Solubility Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) up to 10 mg/mL[2][3]

Pharmacological Profile

1-PP is a pharmacologically active compound, primarily known as a metabolite of several azapirone anxiolytics, including buspirone, gepirone, tandospirone, and ipsapirone.[2] Its own pharmacological activities contribute to the overall effects of these parent drugs.

Pharmacodynamics

The principal pharmacodynamic actions of this compound are its antagonist activity at α₂-adrenergic receptors and partial agonist activity at 5-HT₁A receptors.[2][4] It displays negligible affinity for dopamine D₂, D₃, and D₄ receptors.[4]

TargetActionAffinity/Potency (Ki / pA₂)Reference(s)
α₂-Adrenergic Receptor AntagonistKi = 7.3–40 nM; pA₂ = 6.8 (rat brain synaptosomes)[3][4]
5-HT₁A Receptor Partial AgonistKi = 414 nM; Emax = 54%[4]
Dopamine D₂ Receptor -Ki > 10,000 nM[4]
Dopamine D₃ Receptor -Ki > 10,000 nM[4]
Dopamine D₄ Receptor -Ki > 10,000 nM[4]
Pharmacokinetics

1-PP is formed through the first-pass metabolism of azapirone drugs.[2] It has a longer plasma half-life (approximately 6 hours) than its parent compound buspirone.[2] The clearance of 1-PP can be diminished in cases of liver dysfunction.[2]

ParameterValueReference(s)
Metabolism Formed from buspirone by the cytochrome P450 isoform CYP3A4 in human liver microsomes.[3]
Plasma Half-life Approximately 6 hours.[2]
Anxiolytic-like Activity Increases drinking in the Vogel punished drinking task in rats at doses of 1 to 4 mg/kg.[3]
Gastrointestinal Effects Inhibits decreases in gastrointestinal transit induced by clonidine in rats (ED₅₀ = 0.8 mg/kg).[3]

Mechanism of Action & Signaling Pathways

The dual action of 1-PP on α₂-adrenergic and 5-HT₁A receptors is central to its pharmacological effects. As an antagonist of presynaptic α₂-adrenoceptors, it can increase the firing rate of noradrenergic neurons in the locus coeruleus.[2][3] Concurrently, its partial agonism at 5-HT₁A receptors contributes to anxiolytic effects.[2] However, this complex pharmacology can also lead to an attenuation of the therapeutic effects of its parent drugs.[2]

Metabolism_and_Action_of_1PP cluster_metabolism Metabolism cluster_action Pharmacological Action Azapirones Azapirones (e.g., Buspirone) 1PP This compound (1-PP) Azapirones->1PP CYP3A4 (First-pass metabolism) Alpha2_Receptor α₂-Adrenergic Receptor 1PP->Alpha2_Receptor Antagonism 5HT1A_Receptor 5-HT₁A Receptor 1PP->5HT1A_Receptor Partial Agonism Neuronal_Activity Neuronal_Activity Alpha2_Receptor->Neuronal_Activity Increases Noradrenergic Firing Anxiolytic_Effect Anxiolytic_Effect 5HT1A_Receptor->Anxiolytic_Effect Contributes to Anxiolysis

Caption: Metabolic conversion of azapirones to 1-PP and its subsequent dual action on receptors.

Experimental Protocols

Synthesis of this compound Derivatives

While the direct synthesis of 1-PP is a standard organic chemistry procedure, it is frequently used as a starting material for more complex molecules. The following is a general method for the synthesis of novel 1-(2-pyrimidin-2-yl)piperazine derivatives with potential MAO-A inhibitory activity.[6]

General Method for Synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives: [6]

  • A mixture of 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide and the potassium salt of an appropriate piperazine dithiocarbamate derivative (10 mmol) is prepared.

  • The mixture is stirred in acetone at room temperature in the presence of potassium carbonate (10 mmol).

  • The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water.

  • The resulting precipitate is filtered and recrystallized from ethanol to yield the final product.

Analytical Method: LC-MS/MS for Quantification in Plasma

A rapid, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of tandospirone and its metabolite, 1-PP, in rat plasma.[7][]

Sample Preparation: [7][]

  • Analytes and internal standards are extracted from plasma via protein precipitation with acetonitrile.

Chromatography: [7][]

  • Column: CAPCELL PAK ADME C₁₈ column.

  • Mobile Phase: Acetonitrile and 5 mm ammonium formate acidified with formic acid (0.1%, v/v).

  • Flow Rate: 0.4 mL/min.

  • Total Chromatograph Time: 3.0 min.

Detection: [7][]

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Validation Ranges: [7][]

  • Tandospirone: 1.000–500.0 ng/mL.

  • This compound (1-PP): 10.00–500.0 ng/mL.

LC_MS_MS_Workflow Start Start: Rat Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Extraction Extraction of Analytes (TDS, 1-PP, IS) Protein_Precipitation->Extraction Separation Chromatographic Separation (C18 Column) Extraction->Separation Detection Detection (ESI-MS/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification End End: Concentration Data Quantification->End

Caption: Workflow for the LC-MS/MS quantification of 1-PP in plasma samples.

Applications in Research and Drug Development

This compound is a compound of significant interest for several reasons:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: As an active metabolite, understanding its concentration and activity is crucial for the PK/PD modeling of parent drugs like buspirone.[1][9]

  • Drug Discovery: Its core structure is a valuable scaffold for medicinal chemists to design and synthesize novel molecules with targeted biological activities, particularly in the realm of neurological and psychiatric disorders.[1][6]

  • Analytical Chemistry: It is used as a derivatization reagent, for instance, to modify carboxyl groups on peptides to enhance their analysis by mass spectrometry.[1]

Safety and Handling

This compound is classified as hazardous. It is corrosive and can cause severe skin burns and eye damage.[4][10] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical.[10] It should be handled in a well-ventilated area.[10]

Hazard ClassStatementReference(s)
GHS05 Corrosive[4]
GHS07 Exclamation mark[4]
H314 Causes severe skin burns and eye damage[4][10]
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
H335 May cause respiratory irritation[4]

digraph "Logical_Relationships" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Parent_Drug" [label="Parent Drug\n(e.g., Azapirones)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolite" [label="this compound\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Scaffold" [label="Chemical Scaffold\nfor Drug Discovery", fillcolor="#FBBC05", fontcolor="#202124"]; "Reagent" [label="Derivatization Reagent\nin Analytical Chemistry", fillcolor="#34A853", fontcolor="#FFFFFF"]; "PK_PD_Studies" [label="Pharmacokinetic/\nPharmacodynamic\nStudies", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "New_Therapeutics" [label="Development of\nNew Therapeutics\n(e.g., MAOIs)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Enhanced_Analysis" [label="Enhanced Mass Spec\nAnalysis of Peptides", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Parent_Drug" -> "Metabolite" [label="is metabolized to"]; "Metabolite" -> "PK_PD_Studies" [label="is critical for"]; "Parent_Drug" -> "PK_PD_Studies" [label="are evaluated in"]; "Metabolite" -> "Scaffold" [label="serves as a"]; "Scaffold" -> "New_Therapeutics" [label="leads to"]; "Metabolite" -> "Reagent" [label="is used as a"]; "Reagent" -> "Enhanced_Analysis" [label="enables"]; }

Caption: The multifaceted role of this compound in pharmaceutical sciences.

References

The Multifaceted Pharmacology of 1-(2-Pyrimidinyl)piperazine: A Core Mechanism of Action Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically active piperazine derivative and a principal metabolite of several clinically important drugs, including the anxiolytic buspirone and the atypical antipsychotic aripiprazole.[1][2] This technical guide provides an in-depth examination of the core mechanism of action of 1-PP, focusing on its interactions with key neurotransmitter systems. Through a synthesis of preclinical and clinical data, this document elucidates the receptor binding profile, functional activity, and downstream signaling pathways modulated by 1-PP. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and comprehensive understanding of 1-PP's complex pharmacology. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of neuropsychopharmacology and the development of novel therapeutics targeting the central nervous system.

Introduction

This compound, often abbreviated as 1-PP, is a significant active metabolite of several azapirone anxiolytics and some atypical antipsychotics.[3][4] Its formation occurs primarily through hepatic metabolism, catalyzed by cytochrome P450 enzymes such as CYP3A4 and CYP2D6.[2][5] Unlike some of its parent compounds, 1-PP readily crosses the blood-brain barrier and can accumulate in the central nervous system, suggesting a direct contribution to the overall pharmacological effects of the parent drugs.[6][7] The pharmacological profile of 1-PP is distinct from its precursors, characterized by a unique combination of activities at serotonergic and adrenergic receptors. Understanding the specific mechanism of action of 1-PP is therefore crucial for a complete comprehension of the therapeutic and adverse effects of the drugs from which it is derived.

Receptor Binding Profile and Functional Activity

The primary mechanism of action of 1-PP involves its interaction with α2-adrenergic and 5-HT1A serotonin receptors. It exhibits a notable affinity for these receptors, acting as an antagonist at the former and a partial agonist at the latter.[3][8] Its affinity for other receptors, such as dopamine D2, D3, and D4 receptors, is negligible.[8]

Quantitative Receptor Binding and Functional Data

The following tables summarize the quantitative data on the binding affinity (Ki) and functional activity (pA2, Emax, IC50) of 1-PP at its primary molecular targets.

ReceptorSpeciesTissue/Cell LineBinding Affinity (Ki) [nM]Reference
α2-AdrenergicRatBrain Synaptosomes7.3 - 40[8]
5-HT1ARat-414[8]
Dopamine D2--> 10,000[8]
Dopamine D3--> 10,000[8]
Dopamine D4--> 10,000[8]
ParameterReceptor/SystemSpeciesValueReference
pA2Presynaptic α2-adrenoceptors (Noradrenergic terminals)Rat6.8[9]
pA2Presynaptic α2-adrenoceptors (Serotonergic terminals)Rat7.3[9]
Emax5-HT1A Receptor-54%[8]
Intrinsic Activity5-HT1A Receptor (relative to R-8-OH-DPAT)Rat0.312[10]
Potency (Hypothermia)5-HT1A ReceptorRat304 ng/ml[10]

Core Signaling Pathways

The pharmacological effects of 1-PP are mediated through its modulation of distinct signaling pathways downstream of α2-adrenergic and 5-HT1A receptors.

α2-Adrenergic Receptor Antagonism

As an antagonist, 1-PP blocks the inhibitory effects of norepinephrine on presynaptic α2-adrenergic autoreceptors. This disinhibition leads to an increase in the firing rate of noradrenergic neurons in the locus coeruleus and enhanced norepinephrine release in projection areas.[3][11] This action can counteract the sedative effects of α2-adrenergic agonists and may contribute to an activating or anxiogenic-like profile in some contexts.

alpha2_antagonism cluster_presynaptic Presynaptic Noradrenergic Terminal NE Norepinephrine alpha2_auto α2-Autoreceptor NE->alpha2_auto Binds AC Adenylate Cyclase alpha2_auto->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to NE_release Norepinephrine Release cAMP->NE_release Decreases PP 1-PP PP->alpha2_auto Antagonizes

α2-Adrenergic Receptor Antagonism by 1-PP.
5-HT1A Receptor Partial Agonism

1-PP acts as a partial agonist at 5-HT1A receptors.[3][8] This means it can weakly activate these receptors in the absence of the full agonist, serotonin, but will compete with and reduce the maximal effect of serotonin when it is present. This dual action can lead to a stabilization of serotonergic activity. In brain regions with low serotonin levels, its agonist activity may dominate, while in regions with high serotonin levels, its antagonist-like properties become more apparent.

5-HT1A Receptor Partial Agonism by 1-PP.

Key Experimental Protocols

The pharmacological properties of 1-PP have been characterized through a variety of in vitro and in vivo experimental paradigms.

Receptor Binding Assays
  • Objective: To determine the affinity of 1-PP for various neurotransmitter receptors.

  • Methodology:

    • Tissue Preparation: Homogenates of specific brain regions (e.g., cerebral cortex for α2-adrenergic receptors) or membranes from cells expressing the receptor of interest are prepared.

    • Radioligand Binding: The tissue homogenates or cell membranes are incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]clonidine for α2-adrenergic receptors) in the presence of varying concentrations of 1-PP.

    • Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of 1-PP that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

binding_assay_workflow start Start: Receptor Binding Assay prep Tissue/Cell Membrane Preparation start->prep incubate Incubation with Radioligand and 1-PP prep->incubate separate Separation of Bound and Free Ligand (Filtration) incubate->separate quantify Quantification of Bound Radioactivity separate->quantify analyze Data Analysis (IC50, Ki) quantify->analyze end End: Determine Binding Affinity analyze->end

References

An In-depth Technical Guide to the Biological Activity of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine (2-PP) is a versatile heterocyclic compound that serves as a crucial pharmacophore and a significant metabolite in numerous centrally acting drugs. This technical guide provides a comprehensive overview of the biological activity of 2-PP, focusing on its synthesis, pharmacological profile, and the signaling pathways it modulates. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental methodologies are provided to facilitate further research and drug development.

Introduction

This compound, a derivative of piperazine, is a well-established antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A serotonin receptor.[1] Its dual activity makes it an interesting scaffold for the development of therapeutic agents targeting a range of central nervous system disorders. Furthermore, 2-PP is the primary active metabolite of several anxiolytic drugs of the azapirone class, including buspirone and tandospirone, contributing significantly to their overall pharmacological effects.[2][3] Understanding the detailed biological activity of 2-PP is therefore paramount for the rational design of novel therapeutics and for comprehending the mechanism of action of existing drugs.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a halogenated pyrimidine with piperazine.

General Synthesis Workflow

The synthesis typically involves the reaction of 2-chloropyrimidine with an excess of piperazine in a suitable solvent. The reaction can be carried out under various conditions, with modifications to improve yield and purity.

Synthesis_Workflow 2-Chloropyrimidine 2-Chloropyrimidine Reaction Reaction 2-Chloropyrimidine->Reaction Piperazine Piperazine Piperazine->Reaction This compound This compound Reaction->this compound Nucleophilic Substitution Purification Purification This compound->Purification Workup & Purification Final_Product Pure this compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is a representative example of the synthesis of this compound.[4][5]

Materials:

  • 2-Chloropyrimidine

  • Piperazine (anhydrous)

  • Ethanol or Water

  • Potassium Carbonate (optional, as a base)

  • Phase-transfer catalyst (optional, e.g., quaternary ammonium salt)

  • Chloroform or other suitable organic solvent for extraction

  • Sodium Sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve piperazine (e.g., 45 mmol) and potassium carbonate (e.g., 16.5 mmol) in water (e.g., 20 mL).[5]

  • With stirring, add 2-chloropyrimidine (e.g., 18 mmol) portion-wise to the solution at a temperature between 50-65 °C.[5]

  • Maintain the reaction mixture at 60-65 °C for 1 hour.[5]

  • Cool the reaction mixture to 35 °C.[5]

  • If a solid by-product (1,4-bis(2-pyrimidinyl)piperazine) forms, remove it by filtration.[5]

  • Extract the aqueous filtrate with chloroform (3 x volume).[5]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[5]

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a yellow oil.[5] The product can be used in subsequent reactions without further purification.[5]

Pharmacological Profile

This compound exhibits a distinct pharmacological profile, primarily interacting with α2-adrenergic and 5-HT1A receptors.

Receptor Binding Affinity

The binding affinity of 2-PP to various receptors has been determined through radioligand binding assays.

Receptor TargetRadioligandTissue/Cell LineKi (nM)Reference(s)
α2-Adrenergic Receptor [3H]ClonidineCalf cerebral cortex7.3 - 40[1]
5-HT1A Receptor Not SpecifiedCHO cells414[1]
Dopamine D2, D3, D4 Receptors Not SpecifiedNot Specified> 10,000[1]
Functional Activity

Functional assays have characterized 2-PP as an antagonist at α2-adrenergic receptors and a partial agonist at 5-HT1A receptors.

Receptor TargetAssay TypeParameterValueReference(s)
α2-Adrenergic Receptor [3H]Noradrenaline releasepA26.8 - 7.3[6]
5-HT1A Receptor [35S]GTPγS bindingEmax50-65% (relative to 5-HT)[1][7]

Signaling Pathways

The biological effects of this compound are mediated through its modulation of specific intracellular signaling cascades.

α2-Adrenergic Receptor Antagonism

As an antagonist, 2-PP blocks the action of endogenous agonists like norepinephrine at α2-adrenergic receptors. These receptors are Gi/o-coupled, and their inhibition by 2-PP leads to a disinhibition of adenylyl cyclase, resulting in increased intracellular cAMP levels. This can lead to an increase in the firing rate of noradrenergic neurons.[2]

Alpha2_Signaling cluster_membrane Cell Membrane Alpha2_Receptor α2-Adrenergic Receptor G_Protein Gi/o Alpha2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine Norepinephrine->Alpha2_Receptor Binds & Activates 2PP This compound 2PP->Alpha2_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Neuronal Firing & Neurotransmitter Release PKA->Cellular_Response Phosphorylates Downstream Targets

Antagonism of the α2-adrenergic receptor signaling pathway by this compound.
5-HT1A Receptor Partial Agonism

As a partial agonist, 2-PP binds to and activates 5-HT1A receptors, but with a lower efficacy than the endogenous agonist serotonin. 5-HT1A receptors are also coupled to Gi/o proteins. Partial agonism by 2-PP leads to a submaximal inhibition of adenylyl cyclase and a modulated decrease in cAMP levels compared to full agonists. This can result in a fine-tuning of serotonergic neurotransmission.[1][2]

5HT1A_Signaling cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin Serotonin->5HT1A_Receptor Full Agonist 2PP This compound 2PP->5HT1A_Receptor Partial Agonist ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Downstream Targets

Partial agonism of the 5-HT1A receptor signaling pathway by this compound.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the biological activity of this compound.

Radioligand Binding Assay (α2-Adrenergic Receptor)

This protocol outlines a competitive binding assay to determine the affinity of 2-PP for the α2-adrenergic receptor.[8]

Materials:

  • Calf cerebral cortex membranes (or a cell line expressing the α2-adrenergic receptor)

  • [3H]Clonidine (radioligand)

  • Unlabeled clonidine or another high-affinity α2-adrenergic ligand (for non-specific binding)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

  • To all wells, add a fixed concentration of [3H]Clonidine (e.g., at its Kd).

  • For non-specific binding wells, add a saturating concentration of unlabeled clonidine.

  • To the competitor wells, add the different concentrations of this compound.

  • Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for 2-PP. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (5-HT1A Receptor)

This protocol describes a method to measure the effect of 2-PP on cAMP production in cells expressing the 5-HT1A receptor.[9][10]

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor

  • Forskolin

  • This compound (test compound)

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit)

  • Cell culture medium and reagents

  • Plate reader capable of measuring the assay signal (e.g., TR-FRET)

Procedure:

  • Plate the CHO-5-HT1A cells in a suitable microplate and culture overnight.

  • Prepare serial dilutions of this compound.

  • Aspirate the culture medium and add the test compound dilutions to the cells.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the basal control.

  • Incubate for another defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of 2-PP to determine the EC50 and Emax values.

[35S]GTPγS Binding Assay (5-HT1A Receptor)

This functional assay measures the G-protein activation upon receptor stimulation by 2-PP.[7]

Materials:

  • Membranes from cells expressing the 5-HT1A receptor

  • [35S]GTPγS (radioligand)

  • Guanosine diphosphate (GDP)

  • Unlabeled GTPγS (for non-specific binding)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, set up triplicate wells for basal, non-specific, and test compound concentrations.

  • To all wells, add the cell membranes, GDP, and [35S]GTPγS.

  • For non-specific binding wells, add a saturating concentration of unlabeled GTPγS.

  • To the test wells, add the different concentrations of this compound.

  • Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific [35S]GTPγS binding and plot it against the log concentration of 2-PP to determine the EC50 and Emax values.

Conclusion

This compound is a pharmacologically significant molecule with well-defined activities at α2-adrenergic and 5-HT1A receptors. Its role as a key building block in medicinal chemistry and as an active metabolite of several clinically used drugs underscores the importance of a thorough understanding of its biological properties. This technical guide provides a foundational resource for researchers in the field, offering detailed information on its synthesis, pharmacology, and the experimental methods used for its characterization. Further investigation into the downstream signaling and in vivo effects of 2-PP will continue to be a valuable area of research for the development of novel CNS therapies.

References

An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-pyrimidinyl)piperazine (1-PP) scaffold is a cornerstone in medicinal chemistry, serving as a pivotal structural motif in a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of 1-PP derivatives and analogs, delving into their synthesis, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. This document is intended to be a resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of key biological pathways and experimental workflows.

Introduction

This compound is a heterocyclic amine distinguished by a pyrimidine ring linked to a piperazine moiety.[1] This core structure is a key pharmacophore present in numerous approved drugs, particularly those targeting the central nervous system (CNS).[2] Notably, 1-PP is the principal active metabolite of several anxiolytic and antidepressant drugs of the azapirone class, including buspirone, gepirone, and tandospirone.[3][4] Its intrinsic pharmacological activity, primarily as an α2-adrenergic receptor antagonist and a partial agonist of the 5-HT1A serotonin receptor, contributes significantly to the overall therapeutic and side-effect profiles of its parent drugs.[2] The versatility of the 1-PP scaffold has spurred extensive research, leading to the development of derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are central to the exploration of this chemical space. Various synthetic strategies have been developed to achieve these goals, often with high yields.

General Synthesis of the this compound Core

A common and efficient method for the synthesis of the 1-PP core involves the nucleophilic substitution of a leaving group on the pyrimidine ring with piperazine.

  • Reaction of 2-chloropyrimidine with piperazine: This is a widely used method where 2-chloropyrimidine is reacted with an excess of piperazine, which acts as both the nucleophile and the base to neutralize the formed HCl. The reaction can also be carried out in the presence of an inorganic base like potassium carbonate and a phase-transfer catalyst to improve yield and reaction conditions.[5]

Synthesis of this compound Derivatives

The derivatization of the 1-PP core typically occurs at the N4 position of the piperazine ring.

  • Alkylation: Reaction of 1-PP with various alkyl halides is a straightforward method to introduce a wide range of substituents. This approach is used in the synthesis of many CNS-active agents, such as buspirone, where 1-PP is alkylated with a suitable butyl-imide derivative.[6]

  • Amide Coupling: Acylation of the N4 nitrogen with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) is another common strategy. This allows for the introduction of diverse functionalities and is often employed in the synthesis of enzyme inhibitors and other targeted therapeutics.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key pharmacological assays.

Synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives

This protocol is adapted from the general method described by Kaya et al. (2017) for the synthesis of novel MAO-A inhibitors.[7]

Step 1: Synthesis of 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide

  • To a solution of this compound (10 mmol) and triethylamine (12 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) cooled to 0-5 °C in an ice bath, add chloroacetyl chloride (11 mmol) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide.

Step 2: Synthesis of the final carbodithioate derivatives

  • In a round-bottom flask, dissolve 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide (10 mmol) and the appropriate potassium salt of a substituted piperazine dithiocarbamate (10 mmol) in acetone (50 mL).

  • Add potassium carbonate (10 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by TLC.

  • After the reaction is complete, pour the mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivative.

  • Characterize the final product using IR, 1H-NMR, 13C-NMR, and mass spectrometry.[7]

Monoamine Oxidase-A (MAO-A) Inhibition Assay

This fluorometric assay protocol is based on the use of kynuramine as a substrate, which is converted to the fluorescent product 4-hydroxyquinoline by MAO.[8][9]

  • Materials:

    • Recombinant human MAO-A enzyme

    • Kynuramine dihydrobromide (substrate)

    • Clorgyline (selective MAO-A inhibitor, as a positive control)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Dimethyl sulfoxide (DMSO)

    • Black, flat-bottom 96-well microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare Solutions:

      • Prepare a stock solution of kynuramine (10 mM) in purified water.

      • Prepare stock solutions of test compounds and clorgyline in DMSO.

      • Dilute the MAO-A enzyme to a working concentration in potassium phosphate buffer. The optimal concentration should be determined empirically to give a robust signal.

    • Assay Protocol:

      • Add 5 µL of serially diluted test compounds or clorgyline to the wells of the 96-well plate. For 100% activity control wells, add 5 µL of the assay buffer containing the same final concentration of DMSO.

      • Add 40 µL of the MAO-A enzyme working solution to each well.

      • Pre-incubate the plate for 15 minutes at 37°C.

      • Initiate the reaction by adding 5 µL of the kynuramine working solution to each well (a final concentration of 50-100 µM is recommended).

      • Incubate the plate for 30 minutes at 37°C, protected from light.

      • Measure the fluorescence intensity using a microplate reader with excitation at 310-320 nm and emission at 380-400 nm.

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

      • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Alpha-2 Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for α2-adrenergic receptors.[1]

  • Materials:

    • Cell membranes prepared from cells stably expressing the human α2A, α2B, or α2C adrenergic receptor.

    • Radioligand: [³H]-Rauwolscine (at a concentration near its Kd, e.g., 1-2 nM).

    • Non-specific ligand: Phentolamine or unlabeled yohimbine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • 96-well plates.

    • Filtration system (e.g., Brandel cell harvester).

    • Glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare Solutions:

      • Prepare serial dilutions of the test compounds in the assay buffer.

    • Assay Setup (in triplicate):

      • Total Binding: Add 25 µL of assay buffer, 25 µL of [³H]-Rauwolscine, and 50 µL of cell membranes to the wells.

      • Non-specific Binding (NSB): Add 25 µL of the non-specific ligand, 25 µL of [³H]-Rauwolscine, and 50 µL of cell membranes.

      • Competition Binding: Add 25 µL of the test compound at various concentrations, 25 µL of [³H]-Rauwolscine, and 50 µL of cell membranes.

    • Incubation: Incubate the plate at 30°C for 60 minutes to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Determine the percentage of inhibition of specific binding by the test compound at each concentration.

      • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT1A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay for the 5-HT1A receptor.[10]

  • Materials:

    • Cell membranes from cells expressing the human 5-HT1A receptor (e.g., from recombinant CHO-K1 cells or rat brain tissue like the hippocampus).

    • Radioligand: [³H]8-OH-DPAT (at a concentration near its Kd).

    • Non-specific ligand: Serotonin (5-HT) or unlabeled 8-OH-DPAT at a high concentration (e.g., 10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

    • Other materials are the same as for the α2-adrenergic receptor binding assay.

  • Procedure:

    • Prepare Solutions:

      • Prepare serial dilutions of the test compounds in the assay buffer.

    • Assay Setup (in triplicate):

      • Follow the same setup for total binding, non-specific binding, and competition binding as described in the α2-adrenergic receptor binding assay, using the appropriate radioligand and non-specific ligand for the 5-HT1A receptor.

    • Incubation: Incubate the plate at room temperature for 30-60 minutes.

    • Filtration and Scintillation Counting: Follow the same procedure as described for the α2-adrenergic receptor binding assay.

    • Data Analysis:

      • Analyze the data as described for the α2-adrenergic receptor binding assay to determine the IC50 and Ki values for the test compounds at the 5-HT1A receptor.

Biological Activities and Quantitative Data

This compound derivatives exhibit a wide array of biological activities. The following tables summarize key quantitative data for some of these activities.

Table 1: Receptor Binding Affinities of this compound (1-PP) and Analogs

CompoundReceptorKi (nM)SpeciesAssay TypeReference(s)
1-PPα2-adrenergic7.3 - 40Rat/HumanRadioligand Binding[2]
1-PP5-HT1A414HumanRadioligand Binding[2]
Buspirone5-HT1A14HumanRadioligand Binding[10]
BuspironeD2450HumanRadioligand Binding[10]
Tandospirone5-HT1A2.9HumanRadioligand Binding[10]
Gepirone5-HT1A---[4]
Ipsapirone5-HT1A---[4]

Table 2: Enzyme Inhibition by this compound Derivatives

CompoundEnzymeIC50 (µM)SelectivityReference(s)
2j¹MAO-A23.10Selective for MAO-A[7]
2m²MAO-A24.14Selective for MAO-A[7]

¹ 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate ² 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate

Table 3: Antimicrobial Activity of this compound Derivatives

CompoundOrganismActivityConcentrationReference(s)
4b³Staphylococcus aureusGood40 µg/mL[11]
4d⁴Escherichia coliGood40 µg/mL[11]
5a⁵Bacillus subtilisGood40 µg/mL[11]
5b⁶Salmonella paratyphi-AGood40 µg/mL[11]
4a⁷Aspergillus nigerSignificant40 µg/mL[11]
5c⁸Candida albicansSignificant40 µg/mL[11]

³⁻⁸ These are thiophene-substituted pyrimidine-piperazine derivatives. For full structures, refer to the cited literature.

Table 4: Pharmacokinetic Parameters of Buspirone and 1-PP in Rats

CompoundClearance (ml/min)Terminal Elimination Half-life (min)Reference(s)
Buspirone13.125[3][12]
1-PP8.279[3][12]

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is highly dependent on the nature of the substituents at various positions of the core scaffold.

  • Aryl Moiety: In the context of buspirone analogs, modifications to the aryl moiety have been explored. Non-ortho substituents on an aryl ring attached to the piperazine generally have little effect on dopamine D2 receptor binding affinity. However, ortho substituents can influence binding, though clear correlations with physical parameters are complex, suggesting a specific fit within the receptor binding pocket.[8]

  • Alkylene Chain Length: The length of the alkyl chain connecting the piperazine ring to a terminal functional group is crucial for activity. For buspirone analogs, a tetramethylene (four-carbon) chain is often optimal for high affinity at dopamine and serotonin receptors.[1][8]

  • Terminal Group: The nature of the terminal group at the end of the alkyl chain significantly impacts the pharmacological profile. In the azapirone class, cyclic imide moieties are common and contribute to the anxiolytic and antidepressant effects. Variations in this imide ring can fine-tune the activity and selectivity of the compounds.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow for this compound derivatives.

Signaling Pathways

signaling_pathways cluster_alpha2 α2-Adrenergic Receptor Antagonism cluster_5ht1a 5-HT1A Receptor Partial Agonism Ligand_A 1-PP Derivative (Antagonist) Alpha2_R α2-Adrenergic Receptor Ligand_A->Alpha2_R Blocks Gi Gi Protein Alpha2_R->Gi No Activation AC_A Adenylyl Cyclase Gi->AC_A No Inhibition cAMP_A cAMP AC_A->cAMP_A Activity Restored NE Norepinephrine NE->Alpha2_R Ligand_B 1-PP Derivative (Partial Agonist) HT1A_R 5-HT1A Receptor Ligand_B->HT1A_R Partially Activates Gi_B Gi Protein HT1A_R->Gi_B AC_B Adenylyl Cyclase Gi_B->AC_B Partial Inhibition GIRK GIRK Channel Gi_B->GIRK Opens K+ Channel cAMP_B cAMP AC_B->cAMP_B Reduced Production Serotonin Serotonin Serotonin->HT1A_R

Caption: Signaling pathways of 1-PP derivatives.

Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Derivative Purification Purification (HPLC, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Binding Receptor Binding Assays (Ki) Characterization->Binding Enzyme Enzyme Inhibition Assays (IC50) Characterization->Enzyme Antimicrobial Antimicrobial Screening (MIC) Characterization->Antimicrobial Anticancer Cytotoxicity Assays (IC50) Characterization->Anticancer PK Pharmacokinetics (ADME) Binding->PK Enzyme->PK PD Pharmacodynamics (Efficacy Models) PK->PD Tox Toxicology Studies PD->Tox

Caption: Drug discovery workflow for 1-PP derivatives.

Conclusion

The this compound scaffold remains a highly privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, from potent CNS modulation to promising antimicrobial and anticancer effects. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and aided by robust synthetic and pharmacological methodologies, holds significant promise for the discovery and development of novel therapeutics. This technical guide serves as a foundational resource for researchers in this exciting and evolving field.

References

Unveiling the Pharmacological Profile of 1-(2-Pyrimidinyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine (2-PP) is a pharmacologically active molecule and a principal metabolite of several clinically significant drugs, including the anxiolytic buspirone and the antidepressant gepirone. Its distinct pharmacological profile, characterized by interactions with key neurotransmitter systems, necessitates a thorough understanding for effective drug development and interpretation of clinical data. This technical guide provides an in-depth examination of the pharmacological properties of 2-PP, consolidating data on its receptor binding affinity, functional activity, and pharmacokinetics. Detailed experimental methodologies for key assays are provided, alongside visualizations of associated signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound (2-PP) is a piperazine derivative that has garnered significant attention due to its role as a major active metabolite of several azapirone drugs. The pharmacological activity of 2-PP contributes to the overall therapeutic and side-effect profiles of its parent compounds. This guide synthesizes the current knowledge on the pharmacological profile of 2-PP, with a focus on its interactions with adrenergic and serotonergic systems.

Receptor Binding Affinity

The primary molecular targets of this compound are the α2-adrenergic and 5-HT1A serotonin receptors. The binding affinities, typically expressed as the inhibition constant (Ki), have been determined through radioligand binding assays.

ReceptorRadioligandTissue/Cell LineKi (nM)Reference
α2-Adrenergic Receptor [3H]-ClonidineRat Cerebral Cortex7.3 - 40[1]
5-HT1A Receptor [3H]-8-OH-DPATCHO Cells (human recombinant)414[1]
Dopamine D2 Receptor Not SpecifiedNot Specified> 10,000[1]
Dopamine D3 Receptor Not SpecifiedNot Specified> 10,000[1]
Dopamine D4 Receptor Not SpecifiedNot Specified> 10,000[1]
α1-Adrenergic Receptor Not SpecifiedNot SpecifiedNegligible Affinity[1]

Functional Activity

The functional consequences of 2-PP binding to its primary targets have been elucidated through various in vitro and in vivo functional assays.

ReceptorAssay TypeModel SystemActivityQuantitative MeasureReference
α2-Adrenergic Receptor K+-evoked [3H]noradrenaline releaseRat Cerebral Cortex SynaptosomesAntagonistpA2 = 6.8 - 7.3[2]
5-HT1A Receptor [35S]GTPγS binding assayCHO Cells (human recombinant)Partial AgonistEmax = 54%[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in both preclinical and clinical settings. It is a major metabolite formed from parent drugs like buspirone and gepirone, primarily through the action of cytochrome P450 enzymes.

ParameterSpeciesRoute of AdministrationValueReference
Metabolizing Enzymes HumanIn vitro (liver microsomes)CYP3A4 (major), CYP2D6 (minor)[3]
Plasma Half-life (t½) HumanOral (from parent drug)~6 hours[2]
Clearance RatIntravenous8.2 mL/min[4]
Terminal Elimination Half-life (t½) RatIntravenous79 min[4]

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This protocol outlines a typical radioligand binding assay to determine the affinity of this compound for the α2-adrenergic receptor.

  • Materials:

    • Rat cerebral cortex tissue

    • Tris-HCl buffer (50 mM, pH 7.4)

    • [3H]-Clonidine (specific activity ~20-60 Ci/mmol)

    • This compound

    • Non-labeled clonidine (for determination of non-specific binding)

    • Glass fiber filters (e.g., Whatman GF/B)

    • Scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer.

    • Assay: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with various concentrations of this compound and a fixed concentration of [3H]-Clonidine (e.g., 0.5 nM). For non-specific binding, add a high concentration of non-labeled clonidine (e.g., 10 µM).

    • Incubation: Incubate the mixture at 25°C for 30 minutes.

    • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: K+-Evoked [3H]Noradrenaline Release

This protocol describes a functional assay to characterize the antagonist activity of this compound at presynaptic α2-adrenergic receptors.

  • Materials:

    • Rat cerebral cortex synaptosomes

    • Krebs-Ringer buffer

    • [3H]-Noradrenaline

    • High potassium (K+) solution (e.g., 15 mM KCl)

    • This compound

    • Noradrenaline

    • Superfusion apparatus

    • Liquid scintillation counter

  • Procedure:

    • Synaptosome Preparation: Prepare synaptosomes from rat cerebral cortex using standard subcellular fractionation techniques.

    • Loading: Incubate the synaptosomes with [3H]-Noradrenaline to allow for uptake.

    • Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with Krebs-Ringer buffer.

    • Stimulation: After a washout period, stimulate the release of [3H]-Noradrenaline by switching to a high K+ solution for a short period (e.g., 2 minutes).

    • Drug Application: To test the effect of this compound, apply it to the superfusion buffer at various concentrations in the presence of different concentrations of noradrenaline.

    • Fraction Collection: Collect the superfusate in fractions throughout the experiment.

    • Quantification: Measure the radioactivity in each fraction using a liquid scintillation counter.

    • Data Analysis: Calculate the fractional release of [3H]-Noradrenaline. Determine the pA2 value of this compound from the rightward shift of the noradrenaline concentration-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways associated with the primary targets of this compound and a general workflow for its pharmacological profiling.

G α2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2PP This compound a2AR α2-Adrenergic Receptor 2PP->a2AR Antagonist Gi Gi Protein a2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2PP This compound 5HT1A 5-HT1A Receptor 2PP->5HT1A Partial Agonist Gi Gi Protein 5HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates G Pharmacological Profiling Workflow for this compound Start Compound Synthesis and Characterization BindingAssay Radioligand Binding Assays (α2-adrenergic, 5-HT1A, etc.) Start->BindingAssay FunctionalAssay In Vitro Functional Assays ([35S]GTPγS, Neurotransmitter Release) Start->FunctionalAssay Metabolism In Vitro Metabolism (Liver Microsomes, CYP Isoforms) Start->Metabolism DataAnalysis Data Analysis and Profile Compilation BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis PK In Vivo Pharmacokinetics (Rat, Human) Metabolism->PK PD In Vivo Pharmacodynamics (e.g., Microdialysis) PK->PD PD->DataAnalysis End Comprehensive Pharmacological Profile DataAnalysis->End

References

In Vivo Pharmacology of 1-(2-Pyrimidinyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine (1-PP) is a primary and pharmacologically active metabolite of several anxiolytic drugs, including buspirone, gepirone, and tandospirone. In vivo studies have revealed that 1-PP possesses a distinct pharmacological profile, primarily characterized by its antagonist activity at α2-adrenergic receptors. This activity contributes significantly to the overall therapeutic and side-effect profiles of its parent compounds. This technical guide provides a comprehensive overview of the in vivo studies of 1-PP, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Introduction

This compound, often abbreviated as 1-PP, is a piperazine derivative that has garnered significant attention in neuropharmacology due to its role as a major metabolite of the azapirone class of anxiolytics.[1][2] Unlike its parent compounds, which are primarily 5-HT1A receptor partial agonists, 1-PP demonstrates a potent antagonism at α2-adrenergic receptors.[3][4] This antagonistic action at both presynaptic autoreceptors and postsynaptic receptors leads to an increase in noradrenergic neurotransmission.[3][5] Understanding the in vivo pharmacology of 1-PP is crucial for a complete comprehension of the clinical effects of the drugs from which it is derived.

Mechanism of Action

In vivo evidence strongly supports that the primary mechanism of action of 1-PP is the blockade of α2-adrenoceptors.[6] This has been demonstrated across various experimental paradigms:

  • Noradrenergic Neurotransmission: Electrophysiological studies in rats have shown that 1-PP reverses the depressant effect of the α2-adrenoceptor agonist clonidine on the firing of norepinephrine (NE) neurons in the locus coeruleus.[3] It acts as an antagonist at somatodendritic and terminal α2-adrenergic autoreceptors, as well as at postsynaptic α2-adrenoceptors.[3]

  • Neurochemical Effects: 1-PP has been shown to increase the levels of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG) in the rat cerebral cortex and prevent the decrease in MHPG induced by clonidine.[6][7]

  • Serotonergic System Interaction: While its primary action is on the noradrenergic system, 1-PP also exhibits a much weaker partial agonist activity at 5-HT1A receptors.[4] However, some studies suggest that 1-PP can antagonize the effects of 5-HT1A agonists like 8-OH-DPAT and buspirone in certain behavioral models, such as the learned helplessness paradigm.[1][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vivo studies of 1-PP.

Table 1: In Vivo Efficacy and Potency of this compound

ParameterSpeciesEffectRoute of AdministrationValueReference
ED50RatReversal of clonidine-induced depression of locus coeruleus neuron firingi.v.80 µg/kg[3]
ED50RatInhibition of clonidine-induced slowing of gastrointestinal motilityi.p.0.5 mg/kg[6]
ED50RatInhibition of clonidine-induced slowing of gastrointestinal motilityp.o.0.7 mg/kg[6]

Table 2: Effects of this compound on Neurotransmitter Systems

Neurotransmitter SystemEffectSpeciesBrain RegionDose and RouteReference
NoradrenergicIncreased MHPG-sulfate levelsRatHypothalamus0.3-10 mg/kg s.c.[7]
NoradrenergicIncreased MHPG levelsRatCerebral Cortex2 mg/kg[6]
SerotonergicNo effect on 5-HIAA levelsRatHypothalamusup to 10 mg/kg s.c.[7]

Table 3: Receptor Binding Affinities (In Vitro Data for Context)

ReceptorBinding Affinity (Ki)Species/SystemReference
α2-Adrenergic Receptor7.3–40 nM[4]
5-HT1A Receptor414 nM (Partial Agonist, Emax = 54%)[4]
Dopamine D2, D3, D4 Receptors> 10,000 nM[4]

Detailed Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the literature.

Electrophysiological Recording of Locus Coeruleus Neurons
  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Chloral hydrate.

  • Surgical Procedure: A burr hole is drilled in the skull to allow for the stereotaxic placement of a recording microelectrode into the locus coeruleus.

  • Recording: Single-unit extracellular recordings of noradrenergic neurons are performed. Neurons are identified by their characteristic slow and regular firing pattern.

  • Drug Administration:

    • Clonidine (α2-agonist) is administered intravenously (i.v.) to depress neuronal firing.

    • 1-PP is then administered i.v. in escalating doses to determine its ability to reverse the clonidine-induced depression.

  • Data Analysis: The firing rate of the neurons is recorded and analyzed to determine the dose-response relationship and calculate the ED50 for 1-PP.[3]

Gastrointestinal Motility Assay
  • Animal Model: Male rats.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • A charcoal meal is administered orally.

    • Clonidine is administered subcutaneously (s.c.) to induce a slowing of gastrointestinal motility.

    • 1-PP or vehicle is administered either intraperitoneally (i.p.) or orally (p.o.) prior to the clonidine injection.

    • After a set time, the animals are euthanized, and the distance traveled by the charcoal meal in the small intestine is measured.

  • Data Analysis: The percentage of the total length of the small intestine traveled by the charcoal is calculated. The ability of 1-PP to antagonize the clonidine-induced slowing is quantified to determine the ED50.[6]

Microdialysis for Neurotransmitter Level Measurement
  • Animal Model: Freely moving rats.

  • Surgical Procedure: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hypothalamus, frontal cortex).

  • Procedure:

    • Following a recovery period, the probe is perfused with artificial cerebrospinal fluid.

    • Dialysate samples are collected at regular intervals to establish a baseline of neurotransmitter and metabolite levels.

    • 1-PP is administered (e.g., s.c.), and dialysate collection continues.

  • Analysis: The concentrations of monoamines (e.g., norepinephrine, serotonin) and their metabolites (e.g., MHPG, 5-HIAA) in the dialysate are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with the in vivo studies of 1-PP.

G Signaling Pathway of this compound (1-PP) cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_Release NE Release NE_Vesicle->NE_Release Exocytosis alpha2_auto α2-Autoreceptor alpha2_auto->NE_Release Inhibits (-) NE_Release->alpha2_auto Binds to NE_Synapse NE NE_Release->NE_Synapse alpha2_post Postsynaptic α2-Receptor NE_Synapse->alpha2_post alpha1_post Postsynaptic α1-Receptor NE_Synapse->alpha1_post 1PP 1-PP 1PP->alpha2_auto Blocks 1PP->alpha2_post Blocks Signal_Transduction Signal Transduction alpha2_post->Signal_Transduction Inhibits (-) alpha1_post->Signal_Transduction Activates (+)

Caption: 1-PP blocks presynaptic α2-autoreceptors and postsynaptic α2-receptors.

G Experimental Workflow: In Vivo Electrophysiology A Animal Preparation (Rat, Anesthetized) B Stereotaxic Implantation of Recording Electrode in Locus Coeruleus A->B C Baseline Firing Rate Recording B->C D Administer Clonidine (i.v.) (α2-Agonist) C->D E Record Depressed Firing Rate D->E F Administer 1-PP (i.v.) E->F G Record Reversal of Depressed Firing F->G H Data Analysis (Dose-Response Curve, ED50) G->H

Caption: Workflow for assessing 1-PP's effect on locus coeruleus neuron firing.

G Logical Relationship of 1-PP's Pharmacological Effects cluster_drug Drug/Metabolite cluster_action Molecular Action cluster_effect Physiological/Behavioral Effect Buspirone Buspirone 1PP 1-PP Buspirone->1PP Metabolism 5HT1A_partial 5-HT1A Receptor Partial Agonism Buspirone->5HT1A_partial alpha2_block α2-Adrenoceptor Antagonism 1PP->alpha2_block Antagonism_5HT1A Antagonism of 5-HT1A Agonist Effects (e.g., Learned Helplessness) 1PP->Antagonism_5HT1A NE_increase Increased Noradrenergic Neurotransmission alpha2_block->NE_increase Bladder_mod Modulation of Bladder Function alpha2_block->Bladder_mod Anxiolytic_Antidepressant Contribution to Anxiolytic/ Antidepressant Effects NE_increase->Anxiolytic_Antidepressant

Caption: Relationship between 1-PP, its parent drug, and their effects.

Discussion and Future Directions

The in vivo studies of this compound have been instrumental in elucidating its role as a potent α2-adrenergic antagonist. This pharmacological action is distinct from its parent compounds and likely contributes to their overall clinical profile, including both therapeutic effects and potential side effects. For instance, the modulation of bladder function by 1-PP, mediated by α2-receptor antagonism, is an important consideration in the urological side effects of buspirone.[9]

Future research should focus on further delineating the behavioral consequences of 1-PP's α2-adrenergic blockade, particularly in models of anxiety and depression, to better understand its contribution to the therapeutic effects of azapirones. Additionally, exploring the pharmacokinetic-pharmacodynamic relationship of 1-PP in more detail will be crucial for optimizing the dosing and development of new drugs in this class. The potential for 1-PP to antagonize the effects of 5-HT1A agonists also warrants further investigation to understand its implications for combination therapies.

Conclusion

This compound is a pharmacologically active metabolite with a well-characterized in vivo profile as an α2-adrenergic receptor antagonist. The data from numerous in vivo studies, utilizing techniques from electrophysiology to behavioral pharmacology, have provided a solid foundation for understanding its mechanism of action and physiological effects. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with 1-PP and the broader class of azapirone drugs.

References

Spectroscopic Data for 1-(2-Pyrimidinyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Pyrimidinyl)piperazine, a key chemical intermediate and metabolite in the development of various pharmaceutical agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)Protons Assigned
8.2912H, Pyrimidine ring
6.4511H, Pyrimidine ring
3.7824H, Piperazine ring (N-CH₂)
2.9014H, Piperazine ring (N-CH₂)
2.151H, Piperazine ring (N-H)

Table 1: ¹H NMR chemical shifts and assignments for this compound in CDCl₃.[1]

¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in D₂O shows the following chemical shifts.

Chemical Shift (ppm)Carbon Assigned
165.10C=N (Pyrimidine)
158.5 (approx.)C-H (Pyrimidine)
110.0 (approx.)C-H (Pyrimidine)
45.3 (approx.)N-CH₂ (Piperazine)
44.80N-CH₂ (Piperazine)

Table 2: Predicted ¹³C NMR chemical shifts for this compound in D₂O.[2] Note: Approximate values are based on typical chemical shifts for similar structures.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then filtered into a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used to acquire the spectra.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 200 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a derivative, 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(p-tolyl)piperazine-1-carbodithioate, provides insight into the characteristic absorption bands for the this compound moiety.[3]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3034C-H stretchAromatic (Pyrimidine)
~2980C-H stretchAliphatic (Piperazine)
~1577-1417C=C and C=N stretchAromatic ring (Pyrimidine)
~1301-1033C-N stretchAmine (Piperazine)

Table 3: Characteristic IR absorption bands for the this compound moiety.

Experimental Protocol for IR Spectroscopy

Sample Preparation: A small amount of the solid this compound is ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several fragment ions.

m/zRelative Intensity (%)Proposed Fragment
16428.0[M]⁺ (Molecular Ion)
122100.0[M - C₂H₄N]⁺
10836.9[M - C₃H₆N]⁺
9649.5[C₄H₃N₃]⁺
8022.8[C₄H₄N₂]⁺
6915.6[C₄H₅N]⁺
5613.7[C₃H₆N]⁺

Table 4: Key fragments in the mass spectrum of this compound.[4]

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the loss of electrons to form the molecular ion. Subsequent fragmentation primarily involves cleavage of the piperazine ring.

fragmentation_pathway M [C₈H₁₂N₄]⁺˙ m/z = 164 F1 [C₆H₈N₃]⁺ m/z = 122 M->F1 - C₂H₄N F3 [C₄H₃N₃]⁺˙ m/z = 96 M->F3 - C₄H₉N F2 [C₅H₆N₃]⁺ m/z = 108 F1->F2 - CH₂

Caption: Proposed mass fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry

Sample Introduction: A dilute solution of this compound in methanol is introduced into the mass spectrometer via direct infusion.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-500

Experimental Workflows

The following diagrams illustrate the general workflows for acquiring the spectroscopic data presented in this guide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl₃ filter Filter into NMR tube dissolve->filter instrument 400 MHz NMR filter->instrument h1_nmr Acquire ¹H NMR instrument->h1_nmr c13_nmr Acquire ¹³C NMR instrument->c13_nmr process Fourier Transform h1_nmr->process c13_nmr->process phase Phase Correction process->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: General workflow for NMR data acquisition and processing.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind with KBr press Press into pellet grind->press instrument FTIR Spectrometer press->instrument acquire Acquire Spectrum instrument->acquire process Fourier Transform acquire->process background Background Subtraction process->background Final Spectrum Final Spectrum background->Final Spectrum

Caption: General workflow for IR data acquisition and processing.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Methanol instrument EI-Mass Spectrometer dissolve->instrument ionize Ionization (EI) instrument->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect process Generate Mass Spectrum detect->process Final Spectrum Final Spectrum process->Final Spectrum

Caption: General workflow for MS data acquisition and processing.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Pyrimidinyl)piperazine (1-PP or 1-PmP), a key heterocyclic amine (CAS 20980-22-7), is a critical intermediate and building block in modern pharmaceutical synthesis.[1] Its structure, featuring a pyrimidine ring linked to a piperazine moiety, makes it a versatile precursor for developing novel therapeutic agents.[1] Notably, 1-PP is the primary active metabolite of several azapirone-class anxiolytic and antidepressant drugs, including buspirone, tandospirone, and gepirone.[2][3] Its pharmacological activity, primarily as a partial agonist of 5-HT₁A receptors and an antagonist of α₂-adrenergic receptors, contributes significantly to the therapeutic profile of its parent drugs.[3] Understanding its synthesis is crucial for drug metabolism studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and the discovery of new chemical entities. It is also utilized as a derivatization reagent in analytical chemistry to enhance the analysis of peptides by mass spectrometry.[1][4]

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below. The first is a direct nucleophilic aromatic substitution, and the second employs a protecting group strategy to potentially improve purity and reduce side products.

Protocol 1: Direct Condensation of 2-Chloropyrimidine and Piperazine

This method is a straightforward and common approach involving the direct nucleophilic aromatic substitution (SNAr) of chlorine from 2-chloropyrimidine by piperazine. The reaction is typically performed in an aqueous medium with a base. To enhance reaction efficiency and yield, a phase-transfer catalyst can be employed.[5]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel (e.g., a 1L four-neck flask), add anhydrous piperazine (1.5–2.5 equivalents), an inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5–2.0 equivalents), and water.[5][6][7] For phase-transfer catalysis, a quaternary ammonium salt like tetrabutylammonium bromide can be added (0.001–0.002 equivalents).[5]

  • Addition of Reactant: While stirring the mixture, heat to 50–65°C.[6][7] Add 2-chloropyrimidine (1.0 equivalent) to the solution in small portions.

  • Reaction: Maintain the reaction mixture at 60–65°C with continuous stirring for 1 to 3 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the mixture to approximately 35°C. A solid byproduct, 1,4-bis(2-pyrimidinyl)piperazine, may precipitate and should be removed by filtration.[6][7][8]

  • Extraction: Transfer the filtrate to a separatory funnel and extract 2-3 times with an organic solvent such as chloroform or dichloromethane.[5][6][7]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][6] Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product, a yellow oil, can be further purified by vacuum distillation, collecting the fraction at 115–117°C, to obtain pure this compound.[5][8]

Protocol 2: Synthesis via N-Boc-piperazine and Deprotection

This two-step method utilizes N-Boc-piperazine to prevent the formation of the di-substituted byproduct. The resulting Boc-protected intermediate is then deprotected under acidic conditions to yield the final product, often as a hydrochloride salt, which can be advantageous for stability and handling.[9]

Experimental Protocol:

Step 1: Synthesis of 1-(2-Pyrimidinyl)-4-Boc-piperazine

  • Reaction Setup: In a reaction vessel, dissolve N-Boc-piperazine (1.0 equivalent) and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (1.1-1.2 equivalents) in water at room temperature (approx. 25°C).[9]

  • Addition of Reactant: To the stirred solution, add 2-chloropyrimidine (1.0–1.2 equivalents) in batches.[9]

  • Reaction: Continue stirring the mixture at 25°C for 2 to 5 hours.[9] Monitor the reaction by TLC.

  • Isolation of Intermediate: The product, 1-(2-pyrimidinyl)-4-Boc-piperazine, will precipitate as a white solid. Filter the solid, wash it with a small amount of water, and dry in an oven to obtain the intermediate.[9]

Step 2: Hydrolysis of 1-(2-Pyrimidinyl)-4-Boc-piperazine

  • Deprotection: Add the dried 1-(2-pyrimidinyl)-4-Boc-piperazine (1.0 equivalent) to an aqueous solution of hydrochloric acid (e.g., 1M to 6M HCl).[9]

  • Reaction: Stir the mixture at room temperature for 1.5 to 3 hours.[9]

  • Isolation of Final Product: Concentrate the reaction mixture to dryness. Recrystallize the resulting solid from a solvent like ethanol to obtain the final product, this compound hydrochloride, as a white powder.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from cited synthesis protocols for easy comparison.

Table 1: Comparison of Reaction Conditions and Yields

ParameterProtocol 1 (Direct Condensation)Protocol 2 (N-Boc Intermediate)
Starting Materials 2-Chloropyrimidine, Piperazine2-Chloropyrimidine, N-Boc-piperazine
Key Reagents Base (K₂CO₃/Na₂CO₃), Optional Phase-Transfer CatalystBase (Na₂CO₃), HCl (for deprotection)
Solvent Water, Chloroform, or a mixtureWater (Step 1), Aqueous HCl (Step 2)
Reaction Temperature 40–98°C[5][8]25°C[9]
Reaction Time 1–3 hours[6][7][8]Step 1: 2–5 h; Step 2: 1.5–3 h[9]
Overall Yield >80%[5]>70% (calculated from steps)[9]

Table 2: Purity and Molar Ratios

ParameterProtocol 1 (Direct Condensation)Protocol 2 (N-Boc Intermediate)
Piperazine Derivative : 2-Chloropyrimidine (Molar Ratio) 1.1:1 to 2.5:1[5][6]1:1 to 1:1.5[9]
Reported Purity 89.7% (crude liquid)[8]Step 1: 98.7–99.6%; Step 2: 99.1%[9]
Primary Byproduct 1,4-bis(2-pyrimidinyl)piperazine[6][8]Minimal di-substitution
Final Product Form Free base (liquid/oil)[8]Hydrochloride salt (solid)[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflows for the two primary synthesis protocols described.

Synthesis_Workflow General Synthesis Workflows for this compound cluster_0 Protocol 1: Direct Condensation cluster_1 Protocol 2: N-Boc Strategy P1_Start 2-Chloropyrimidine + Piperazine P1_Condense Condensation (Base, Water, 50-65°C) P1_Start->P1_Condense P1_Workup Filtration & Extraction P1_Condense->P1_Workup P1_Product This compound P1_Workup->P1_Product P2_Start 2-Chloropyrimidine + N-Boc-piperazine P2_Condense Condensation (Base, Water, 25°C) P2_Start->P2_Condense P2_Intermediate 1-(2-Pyrimidinyl)-4-Boc-piperazine P2_Condense->P2_Intermediate P2_Deprotect Deprotection (HCl, 25°C) P2_Intermediate->P2_Deprotect P2_Product This compound HCl P2_Deprotect->P2_Product Signaling_Pathway Pharmacological Action of this compound cluster_drugs Parent Drugs (Azapirones) cluster_receptors Neuronal Receptors Buspirone Buspirone Metabolism First-Pass Metabolism (Liver) Buspirone->Metabolism Tandospirone Tandospirone Tandospirone->Metabolism Gepirone Gepirone Gepirone->Metabolism Metabolite This compound (1-PP) Metabolism->Metabolite HT1A 5-HT1A Receptor Metabolite->HT1A Partial Agonist Alpha2 α2-Adrenergic Receptor Metabolite->Alpha2 Antagonist Effect1 Anxiolytic Effects HT1A->Effect1 Effect2 Modulation of Noradrenergic Firing Alpha2->Effect2

References

Application Notes and Protocols for the Quantification of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 1-(2-Pyrimidinyl)piperazine (1-PP), a significant metabolite of several psychoactive drugs, including buspirone, gepirone, and ipsapirone. The following protocols are intended for researchers, scientists, and professionals in drug development and clinical pharmacology.

Introduction

This compound (1-PP) is the principal active metabolite of a class of anxiolytic drugs known as azapirones. Its pharmacological activity, primarily as an α2-adrenergic receptor antagonist, contributes to the overall therapeutic and side-effect profile of its parent drugs.[1] Accurate quantification of 1-PP in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This document outlines several validated analytical methods for the determination of 1-PP, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Metabolic Pathway of this compound

1-PP is formed in humans primarily through the oxidative metabolism of parent drugs like buspirone. This biotransformation is mainly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[2][3] Understanding this pathway is essential for interpreting pharmacokinetic data.

cluster_0 Hepatic Metabolism Buspirone Buspirone (Parent Drug) Metabolite This compound (1-PP, Active Metabolite) Buspirone->Metabolite CYP3A4

Figure 1: Metabolic conversion of Buspirone to 1-PP.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of 1-PP. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The performance characteristics of the primary methods are summarized below.

ParameterLC-MS/MSGC-MSHPLC-UV (with Derivatization)
Sample Matrix Plasma, UrinePlasma, UrineActive Pharmaceutical Ingredients (API)
Lower Limit of Quantification (LOQ) 10.00 ng/mL (Plasma)[4][]0.2 ng/mL (Plasma), 8.0 ng/mL (Urine)[6]90 ppm (API)[7]
Linearity Range 10.00-500.0 ng/mL[4][]0.2-25 ng/mL (Plasma), 8-500 ng/mL (Urine)[6]LOQ to 150% of specification[7]
Intra-day Precision (%RSD) 1.42 - 6.69%[4][]< 12%[6]< 1.13%[7]
Inter-day Precision (%RSD) 2.47 - 6.02%[4][]Not ReportedNot Reported
Accuracy / Recovery 95.74 - 110.18%[4][]Within 14%[6]104.87 - 108.06%[7]
Derivatization Required NoYesYes

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[8] This method allows for the direct and rapid measurement of 1-PP in plasma.

Experimental Protocol

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated 1-PP).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1290 or equivalent.

  • Column: CAPCELL PAK ADME C18, 2.1 x 50 mm, 3 µm.[4]

  • Mobile Phase:

    • A: 5 mM ammonium formate with 0.1% formic acid in water.

    • B: Acetonitrile.

  • Gradient: Isocratic or gradient elution as required to achieve separation. A typical total run time is 3.0 minutes.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 1-PP: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion of a standard solution).

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

LC-MS/MS Workflow Diagram

cluster_workflow LC-MS/MS Workflow Sample Plasma Sample Precip Protein Precipitation (Acetonitrile + IS) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Evap Evaporation & Reconstitution Centrifuge->Evap Inject HPLC Injection Evap->Inject Separate C18 Column Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Figure 2: LC-MS/MS workflow for 1-PP quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is a robust technique for the quantification of 1-PP, particularly after derivatization to improve its volatility and thermal stability.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction and Derivatization):

  • Extraction: Use C18 solid-phase extraction (SPE) columns to extract 1-PP and an appropriate internal standard (e.g., d4-1-PP) from the plasma or urine sample.[6]

  • Derivatization: Elute the analytes and evaporate the solvent. Add pentafluorobenzoyl chloride in an appropriate solvent (e.g., ethyl acetate) to the dried residue. Heat the mixture to form the amide derivative of 1-PP and its internal standard.[6]

  • Evaporate the derivatization reagent and reconstitute the sample in a solvent suitable for GC injection (e.g., toluene).

2. GC-MS Conditions:

  • GC System: Agilent 7890 or equivalent with a mass selective detector.

  • Column: Fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 290°C at 20°C/min.

    • Hold at 290°C for 5 minutes.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM). Select characteristic ions for the derivatized 1-PP and the internal standard.

GC-MS Workflow Diagram

cluster_workflow GC-MS Workflow Sample Biological Sample (Plasma/Urine) SPE Solid-Phase Extraction (C18) Sample->SPE Deriv Derivatization (Pentafluorobenzoyl Chloride) SPE->Deriv Inject GC Injection Deriv->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Quantify Quantification Detect->Quantify

Figure 3: GC-MS workflow including derivatization.

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For samples where 1-PP is present at higher concentrations, such as in pharmaceutical formulations or for purity analysis, HPLC with UV detection can be a cost-effective alternative to mass spectrometry. Since piperazine compounds often lack a strong chromophore, derivatization is typically required to achieve adequate sensitivity.[7][9]

Experimental Protocol

1. Sample Preparation (Derivatization Reaction):

  • Standard/Sample Preparation: Dissolve a precisely weighed amount of the 1-PP standard or sample in a suitable diluent.

  • Derivatizing Agent: Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.[7]

  • Reaction: Mix the sample solution with the NBD-Cl solution. The reaction can be carried out at room temperature or with gentle heating to form a stable, UV-active derivative. The reaction conditions (time, temperature, pH) should be optimized.

  • Dilute the final reaction mixture with the mobile phase to the desired concentration.

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a suitable C18 column.[7]

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[7] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: 340 nm (for the NBD derivative).[7]

HPLC-UV Workflow Diagram

cluster_workflow HPLC-UV Workflow Sample API Sample or Standard Deriv Derivatization with NBD-Cl Sample->Deriv Inject HPLC Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (340 nm) Separate->Detect Quantify Quantification (External Standard Calibration) Detect->Quantify

Figure 4: HPLC-UV workflow for 1-PP analysis.

References

Application Notes and Protocols for 1-(2-Pyrimidinyl)piperazine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically active compound and a principal metabolite of several anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone.[1][2] Understanding the receptor binding profile of 1-PP is crucial for elucidating the overall therapeutic and side-effect profiles of its parent drugs. These application notes provide detailed protocols and data for utilizing this compound in receptor binding assays, focusing on its primary targets: the α2-adrenergic receptor and the 5-HT1A serotonin receptor.

Pharmacological Profile of this compound

1-PP is recognized primarily as an antagonist of the α2-adrenergic receptor.[3][4] It also exhibits partial agonist activity at the 5-HT1A receptor, though with a significantly lower affinity.[3] The compound shows negligible affinity for dopamine D2, D3, and D4 receptors, as well as α1-adrenergic receptors.[3] This pharmacological profile suggests that 1-PP may contribute to the complex effects of its parent compounds by modulating both noradrenergic and serotonergic systems.

Data Presentation: Receptor Binding Affinities of this compound

The following table summarizes the reported binding affinities (Ki) of this compound for its primary molecular targets. This data is essential for designing and interpreting receptor binding experiments.

ReceptorActionKi (nM)Notes
α2-Adrenergic Receptor Antagonist7.3 - 40Potent antagonist activity.[3]
5-HT1A Receptor Partial Agonist414Moderate affinity with an Emax of 54%.[3]
Dopamine D2, D3, D4 Receptors N/A> 10,000Negligible affinity.[3]
α1-Adrenergic Receptor N/ANo significant affinity reported[3]

Signaling Pathways

To fully comprehend the functional consequences of 1-PP binding to its target receptors, it is important to understand their respective signaling cascades.

alpha2_adrenergic_pathway cluster_membrane Cell Membrane alpha2_AR α2-Adrenergic Receptor Gi Gi Protein alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine (Agonist) Norepinephrine->alpha2_AR 1-PP This compound (Antagonist) 1-PP->alpha2_AR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response

α2-Adrenergic Receptor Signaling Pathway

5HT1A_signaling_pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor Gi_Go Gi/o Protein 5HT1A_R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->5HT1A_R 1-PP_agonist This compound (Partial Agonist) 1-PP_agonist->5HT1A_R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response

5-HT1A Receptor Signaling Pathway

Experimental Protocols

The following are generalized yet detailed protocols for competitive radioligand binding assays to determine the affinity of this compound for the α2-adrenergic and 5-HT1A receptors.

Experimental Workflow: Competitive Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Receptor Membrane Preparation Reagent_Prep 2. Reagent Preparation (Radioligand, 1-PP, Buffers) Assay_Setup 3. Assay Plate Setup (Total, Non-specific, Competition) Reagent_Prep->Assay_Setup Incubation 4. Incubation (Equilibrium Binding) Assay_Setup->Incubation Filtration 5. Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Counting 6. Scintillation Counting (Quantify Radioactivity) Filtration->Counting Data_Analysis 7. Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

References

Application Notes and Protocols for 1-(2-Pyrimidinyl)piperazine as a Ligand for Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically active compound and a principal metabolite of several anxiolytic drugs, including buspirone and tandospirone. It exhibits a distinct pharmacological profile, acting as a ligand for serotonin and adrenergic receptors. Notably, 1-PP displays partial agonist activity at the serotonin 5-HT1A receptor and potent antagonist activity at α2-adrenergic receptors.[1] These characteristics make it a compound of significant interest in neuroscience research and drug development for understanding the modulation of serotonergic and adrenergic systems.

This document provides detailed application notes and experimental protocols for characterizing the interaction of 1-PP with serotonin receptors.

Data Presentation

Table 1: Binding Affinity of this compound for Serotonin and Adrenergic Receptors
Receptor SubtypeLigandKᵢ (nM)SpeciesTissue/Cell LineReference
5-HT₁A This compound414--[1]
α₂-Adrenergic This compound7.3 - 40RatBrain[1]
Table 2: Functional Activity of this compound at the 5-HT₁A Receptor
ReceptorLigandActivityEmax (%)SpeciesAssay TypeReference
5-HT₁A This compoundPartial Agonist54--[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT₁A Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the 5-HT₁A receptor using [³H]8-OH-DPAT as the radioligand.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human 5-HT₁A receptor (e.g., CHO or HEK293 cells) or rat hippocampal membranes.

  • Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).

  • Test Compound: this compound (1-PP).

  • Non-specific Binding Control: Serotonin (5-HT) or unlabeled 8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Cell harvester (optional).

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Dilute the membranes in assay buffer to the desired final concentration (typically 50-100 µg protein per well).

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of a high concentration of serotonin (e.g., 10 µM) or unlabeled 8-OH-DPAT (e.g., 1 µM).

    • Competition: 50 µL of varying concentrations of 1-PP (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Add 50 µL of [³H]8-OH-DPAT to all wells at a final concentration close to its Kd (typically 0.5-1.0 nM).

  • Add 100 µL of the diluted membrane preparation to all wells.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester or a vacuum manifold. Wash the filters three to five times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 1-PP concentration.

    • Determine the IC₅₀ value (the concentration of 1-PP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay for 5-HT₁A Receptor Functional Activity

This functional assay measures the activation of G proteins coupled to the 5-HT₁A receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human 5-HT₁A receptor or rat hippocampal/cortical membranes.

  • Test Compound: this compound (1-PP).

  • Full Agonist Control: Serotonin (5-HT) or 8-OH-DPAT.

  • Radioligand: Guanosine 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP Solution: Guanosine 5'-diphosphate (GDP) in assay buffer (final concentration in assay is typically 10-30 µM).

  • Non-specific Binding Control: Unlabeled GTPγS.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Cell harvester (optional).

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in Protocol 1.

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Basal Binding: 50 µL of assay buffer.

    • Agonist-stimulated Binding: 50 µL of varying concentrations of 1-PP (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) or the full agonist control.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled GTPγS (e.g., 10 µM) in the presence of the highest concentration of the agonist.

  • Add 50 µL of the diluted membrane preparation to all wells.

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Prepare a solution of [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP in assay buffer. Add 100 µL of this solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the reaction and wash the filters as described in Protocol 1.

  • Scintillation Counting: Quantify the radioactivity as described in Protocol 1.

  • Data Analysis:

    • Calculate the specific agonist-stimulated binding by subtracting the basal binding from the binding in the presence of the agonist.

    • Plot the percentage of maximal stimulation (relative to the full agonist) against the logarithm of the 1-PP concentration.

    • Determine the EC₅₀ (the concentration of 1-PP that produces 50% of its maximal effect) and the Emax (the maximal effect relative to the full agonist) using non-linear regression analysis.

Mandatory Visualizations

G cluster_0 5-HT1A Receptor Signaling Pathway 1-PP This compound (Partial Agonist) 5-HT1A_Receptor 5-HT1A Receptor 1-PP->5-HT1A_Receptor Gi_o Gαi/o 5-HT1A_Receptor->Gi_o Activates G_beta_gamma Gβγ 5-HT1A_Receptor->G_beta_gamma AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits

Caption: Signaling pathway of 1-PP at the 5-HT1A receptor.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Membranes and Reagents B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Add Radioligand ([³H]8-OH-DPAT) B->C D Add Membranes C->D E Incubate (e.g., 60 min at 25°C) D->E F Filter and Wash E->F G Scintillation Counting F->G H Data Analysis (IC₅₀, Kᵢ) G->H

Caption: Workflow for the radioligand binding assay.

G cluster_2 [³⁵S]GTPγS Binding Assay Workflow A Prepare Membranes and Reagents B Set up 96-well Plate (Basal, Stimulated, Non-specific) A->B C Add Membranes and Pre-incubate B->C D Initiate with [³⁵S]GTPγS/GDP C->D E Incubate (e.g., 60-90 min at 30°C) D->E F Filter and Wash E->F G Scintillation Counting F->G H Data Analysis (EC₅₀, Eₘₐₓ) G->H

Caption: Workflow for the [³⁵S]GTPγS functional assay.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-(2-Pyrimidinyl)piperazine (1-PP) using High-Performance Liquid Chromatography (HPLC). 1-PP is a significant metabolite of several psychoactive drugs, including buspirone and tandospirone, making its accurate quantification crucial in pharmacokinetic and drug metabolism studies.[1][2][3][4]

Application Note 1: Reversed-Phase HPLC-UV for Quantification of this compound in Pharmaceutical Ingredients

This method is suitable for the determination of 1-PP in active pharmaceutical ingredients (APIs) and intermediate products. The inherent UV absorbance of the pyrimidinyl group allows for direct detection without derivatization.

Chromatographic Conditions

A summary of typical reversed-phase HPLC conditions for the analysis of 1-PP is presented in the table below. These conditions can be adapted and optimized for specific laboratory instrumentation and sample matrices.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 5 mM ammonium formate with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection UV at 340 nm
Protocol: Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range.

  • Sample Preparation: Dissolve the API or intermediate sample in the diluent to a known concentration, ensuring the expected 1-PP concentration falls within the range of the calibration standards.

  • Injection: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of 1-PP against the concentration of the standards. Determine the concentration of 1-PP in the samples from the calibration curve.

Application Note 2: LC-MS/MS Method for Sensitive Quantification of this compound in Biological Matrices

For the analysis of 1-PP in complex biological matrices such as plasma and urine, a more selective and sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often required.[4] This approach is particularly useful for pharmacokinetic studies where low concentrations of the analyte are expected.[1][5]

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Column C18 (e.g., CAPCELL PAK ADME C18)
Mobile Phase Acetonitrile and 5 mM ammonium formate with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Tandem Mass Spectrometry (MS/MS)
Protocol: Sample Preparation from Plasma
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for 1-PP in plasma, demonstrating the method's performance.[4]

ParameterResult
Linearity Range 10.00 - 500.0 ng/mL
Lower Limit of Quantification (LLOQ) 10.00 ng/mL
Intra-day Precision (%RSD) 1.42 - 6.69%
Inter-day Precision (%RSD) 2.47 - 6.02%
Intra-day Accuracy 95.74 - 110.18%
Inter-day Accuracy 98.37 - 105.62%

Experimental Workflow and Data Analysis

The general workflow for the analysis of this compound by HPLC involves several key stages from sample receipt to final data reporting.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login Sample_Prep Sample Preparation (e.g., Dissolution, Extraction) Sample->Sample_Prep Standard_Prep Standard Solution Preparation HPLC_Analysis HPLC / LC-MS/MS Analysis Standard_Prep->HPLC_Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report Final Report Generation Peak_Integration->Report

General workflow for HPLC analysis of this compound.

Metabolic Pathway Context

This compound is a major active metabolite of several drugs, including the anxiolytic agent buspirone. The formation of 1-PP is a key step in the metabolism of these parent compounds. Understanding this pathway is essential for interpreting pharmacokinetic data.

Metabolic_Pathway Buspirone Buspirone (Parent Drug) Metabolism Hepatic Metabolism (e.g., CYP3A4) Buspirone->Metabolism PP This compound (Active Metabolite) Metabolism->PP Further_Metabolism Further Metabolism (e.g., Hydroxylation by CYP2D6) PP->Further_Metabolism HO_PP 5-Hydroxy-1-(2-pyrimidinyl)piperazine Further_Metabolism->HO_PP

Simplified metabolic pathway of Buspirone to 1-PP.

It is important to note that while some methods for piperazine analysis involve derivatization due to its lack of a chromophore, this compound's structure allows for direct UV detection, simplifying the analytical procedure.[6][7] For trace analysis in complex matrices, derivatization could potentially be employed to enhance sensitivity, but LC-MS/MS is generally the preferred approach.

References

Application Notes and Protocols for the NMR Spectroscopy of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-(2-Pyrimidinyl)piperazine, a significant compound in medicinal chemistry and a metabolite of several drugs, including buspirone.[1][2] This document outlines the expected NMR data, provides a standardized experimental protocol for data acquisition, and includes workflow diagrams for clarity.

Chemical Structure

This compound consists of a pyrimidine ring linked to a piperazine ring. The numbering of the atoms is crucial for the assignment of NMR signals.

Chemical structure of this compound with atom numbering for NMR assignment.

Caption: Structure of this compound with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data for this compound. The data is compiled from various sources and represents typical values observed in common deuterated solvents like Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4][5]

Table 1: ¹H NMR Data for this compound

ProtonsChemical Shift (δ) in CDCl₃ (ppm)[3]MultiplicityProtonsChemical Shift (δ) in DMSO-d₆ (ppm)[5]Multiplicity
H-4', H-6'8.29dH-4', H-6'8.40d
H-5'6.45tH-5'6.68t
H-2, H-63.78tH-2, H-63.70-3.87m
H-3, H-52.90tH-3, H-53.21-3.31m
NH2.15sNHNot explicitly reported-

d = doublet, t = triplet, m = multiplet, s = singlet

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ) in DMSO-d₆ (ppm)[5]
C-2'161.46
C-4', C-6'158.49
C-5'110.53
C-2, C-644.35
C-3, C-545.69

Experimental Protocols

This section provides a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound sample (5-10 mg)

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 99.8% D)

    • NMR tube (5 mm, high precision)

    • Pipettes and a clean vial

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Parameters (General):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 (can be increased for dilute samples).

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Parameters (General):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to aid in structural elucidation.

  • Pick the peaks in both ¹H and ¹³C spectra and assign them to the corresponding atoms in the molecule.

Visualizations

NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Tuning transfer->instrument_setup h1_acq ¹H Spectrum Acquisition instrument_setup->h1_acq c13_acq ¹³C Spectrum Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration & Peak Picking calibration->integration assignment Signal Assignment integration->assignment structure_elucidation Structure Confirmation assignment->structure_elucidation Signal_Relationship cluster_molecule This compound cluster_signals NMR Signals pyrimidine Pyrimidine Ring aromatic Aromatic Protons & Carbons (δ 6.4-8.4 ppm for ¹H) (δ 110-162 ppm for ¹³C) pyrimidine->aromatic gives rise to piperazine Piperazine Ring aliphatic Aliphatic Protons & Carbons (δ 2.8-3.8 ppm for ¹H) (δ 44-46 ppm for ¹³C) piperazine->aliphatic gives rise to

References

Crystallization Techniques for 1-(2-Pyrimidinyl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of 1-(2-Pyrimidinyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline the physicochemical properties of this compound and provide step-by-step protocols for its crystallization via cooling, antisolvent addition, and solvent evaporation methods.

Physicochemical Properties and Solubility

This compound is a heterocyclic organic compound that typically appears as a low-melting solid or a clear yellow liquid after melting.[1][2] Its properties are summarized in the table below. Understanding these characteristics is crucial for the development of effective crystallization strategies.

PropertyValueReference
Molecular FormulaC₈H₁₂N₄[3]
Molecular Weight164.21 g/mol [3]
Melting Point32-34 °C[1]
Boiling Point277 °C (lit.)[4]
Density1.158 g/mL at 25 °C (lit.)[4]

A general understanding of the solubility of this compound is essential for selecting an appropriate crystallization solvent system. The compound exhibits moderate solubility in polar organic solvents.

SolventSolubilityReference
Dimethylformamide (DMF)Soluble (up to 10 mg/mL)[5]
Dimethyl sulfoxide (DMSO)Soluble (up to 10 mg/mL)[5]
EthanolSoluble (up to 10 mg/mL)[5]
Phosphate-Buffered Saline (PBS, pH 7.2)Soluble (up to 10 mg/mL)[5]
ChloroformSoluble[6]
WaterAlmost transparent[2]
MethanolSoluble (inferred from derivative crystallization)[5]

Crystallization Protocols

The following protocols are generalized procedures based on standard crystallization techniques and the known properties of this compound. Optimization of these protocols may be necessary to achieve desired crystal size, purity, and yield.

Protocol 1: Cooling Crystallization

This method is suitable for substances that exhibit a significant decrease in solubility with a decrease in temperature.

Experimental Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone) at an elevated temperature (e.g., 40-60 °C) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the saturated solution to room temperature without agitation. For optimal crystal growth, a slow cooling rate is recommended.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or a refrigerator (2-8 °C) to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum at a temperature below the melting point of the compound.

G Cooling Crystallization Workflow A Dissolve in minimal hot solvent B Hot Filtration (optional) A->B C Slowly cool to room temperature B->C D Cool in ice bath C->D E Vacuum filtration D->E F Wash with cold solvent E->F G Dry under vacuum F->G

Cooling Crystallization Workflow
Protocol 2: Antisolvent Crystallization

This technique is effective when the compound is soluble in one solvent but insoluble in another, and the two solvents are miscible.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a good solvent (e.g., ethanol, methanol, or acetone) at room temperature to create a concentrated solution.

  • Antisolvent Addition: Slowly add an antisolvent (e.g., water, heptane, or hexane) to the solution with gentle stirring. The addition should be dropwise to control the rate of precipitation and influence crystal size.

  • Crystallization: Continue adding the antisolvent until the solution becomes cloudy, indicating the onset of crystallization. Allow the mixture to stir for a period to ensure complete precipitation.

  • Maturation: Let the suspension stand at room temperature or in a cold bath to allow the crystals to grow and mature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a mixture of the solvent and antisolvent in a ratio that ensures the compound remains insoluble.

  • Drying: Dry the crystals under vacuum.

G Antisolvent Crystallization Workflow A Dissolve in a good solvent B Slowly add antisolvent A->B C Induce crystallization B->C D Crystal maturation C->D E Vacuum filtration D->E F Wash with solvent/antisolvent mixture E->F G Dry under vacuum F->G

Antisolvent Crystallization Workflow
Protocol 3: Slow Evaporation

This method is particularly useful for growing high-quality single crystals for X-ray diffraction studies and can also be used for general purification.

Experimental Protocol:

  • Dissolution: Prepare a dilute to moderately concentrated solution of this compound in a volatile solvent in which it is readily soluble (e.g., methanol, ethanol, or acetone).

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a location with minimal disturbance and good ventilation.

  • Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals.

  • Isolation: Once a suitable amount of crystals has formed, decant the remaining mother liquor.

  • Washing: Gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble.

  • Drying: Air-dry the crystals or dry them under a gentle stream of inert gas.

G Slow Evaporation Crystallization Workflow A Prepare a solution in a volatile solvent B Filter the solution A->B C Slowly evaporate the solvent B->C D Crystal formation C->D E Decant mother liquor D->E F Wash crystals gently E->F G Air dry or dry with inert gas F->G

Slow Evaporation Workflow

References

Application Notes and Protocols for In Vitro Experimental Design Using 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically active compound and a principal metabolite of several anxiolytic drugs of the azapirone class, including buspirone, gepirone, and tandospirone.[1][2] Understanding the in vitro pharmacological profile of 1-PP is crucial for elucidating the overall mechanism of action and potential side effects of its parent drugs. These application notes provide a comprehensive guide for the in vitro experimental design to characterize the activity of 1-PP, focusing on its primary molecular targets. Detailed protocols for key experiments are provided to ensure robust and reproducible results.

Pharmacological Profile of this compound

1-PP is primarily recognized for its antagonist activity at α2-adrenergic receptors and, to a lesser extent, as a partial agonist at 5-HT1A serotonin receptors.[1][3] Its affinity for dopamine D2, D3, and D4 receptors is negligible.[3] This dual activity on two key receptors involved in neurotransmission underlies its complex pharmacological effects.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of this compound at its key molecular targets.

Target ReceptorParameterValueSpecies/SystemReference(s)
α2-Adrenergic Receptor Ki (antagonist)7.3–40 nMHuman/Rat[3]
pA2 (antagonist)6.8Rat brain synaptosomes[1][4][5]
5-HT1A Receptor Ki (partial agonist)414 nMHuman[3]
Emax (partial agonist)54% (relative to 5-HT)CHO cells expressing human 5-HT1A receptors[3][6]
Dopamine D2, D3, D4 Receptors Ki> 10,000 nMNot specified[3]

Key In Vitro Experiments and Protocols

Receptor Binding Assays

Receptor binding assays are fundamental for determining the affinity of 1-PP for its target receptors. Radioligand competition binding assays are the gold standard for this purpose.

Objective: To determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human α2A, α2B, or α2C adrenergic receptor.

  • Radioligand: [3H]-Rauwolscine (a non-selective α2-adrenergic antagonist).

  • Non-specific ligand: Phentolamine (10 µM).

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the following reactions in triplicate:

    • Total Binding: 25 µL Binding Buffer, 25 µL [3H]-Rauwolscine (at a concentration near its Kd, e.g., 1-2 nM), and 50 µL of cell membrane suspension (5-20 µg protein).[7]

    • Non-specific Binding (NSB): 25 µL Phentolamine (10 µM), 25 µL [3H]-Rauwolscine, and 50 µL of cell membrane suspension.[7]

    • Competition Binding: 25 µL of this compound at various concentrations, 25 µL [3H]-Rauwolscine, and 50 µL of cell membrane suspension.[7]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold Wash Buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 1-PP concentration.

    • Determine the IC50 value (the concentration of 1-PP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

  • Cell membranes from cells expressing the human 5-HT1A receptor.

  • Radioligand: [3H]-8-OH-DPAT (a 5-HT1A agonist).

  • Non-specific ligand: Serotonin (10 µM).

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

  • Other materials are the same as in Protocol 1.

Procedure: The procedure is similar to the α2-adrenergic receptor binding assay, with the substitution of the appropriate radioligand, non-specific ligand, and binding buffer.

Functional Assays

Functional assays are essential to determine whether 1-PP acts as an antagonist, agonist, or partial agonist at its target receptors.

Objective: To assess the antagonist effect of this compound on α2-adrenergic receptor-mediated inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human α2A-adrenergic receptor.

  • α2-adrenergic agonist (e.g., UK 14,304).

  • Forskolin (to stimulate adenylyl cyclase).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the α2-adrenergic agonist (e.g., the EC80 concentration) in the presence of forskolin to all wells except the negative control.

  • Incubation: Incubate for the time specified in the cAMP assay kit protocol (typically 30-60 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the 1-PP concentration.

    • An antagonist will cause a concentration-dependent reversal of the agonist-induced inhibition of cAMP production.

    • Determine the IC50 value for the antagonist effect.

Cell Viability/Cytotoxicity Assays

These assays are important to determine if 1-PP has any cytotoxic effects on the cells used in the in vitro experiments, which could confound the results of the functional assays.

Objective: To assess the cytotoxicity of this compound.

Materials:

  • Cell line of interest (e.g., CHO-K1, HEK293).

  • 96-well plates.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the 1-PP concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_primary_assays Primary Assays cluster_secondary_assays Secondary Assays cluster_analysis Data Analysis prep_compound This compound Stock Solution binding_assay Receptor Binding Assays (α2-adrenergic & 5-HT1A) prep_compound->binding_assay functional_assay Functional Assays (cAMP, GTPγS) prep_compound->functional_assay cytotoxicity_assay Cytotoxicity Assay (MTT) prep_compound->cytotoxicity_assay prep_cells Cell Culture (e.g., CHO, HEK293) prep_cells->binding_assay prep_cells->functional_assay prep_cells->cytotoxicity_assay data_analysis Determine Ki, IC50, Emax, CC50 binding_assay->data_analysis functional_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: General experimental workflow for in vitro characterization.

alpha2_adrenergic_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 1_PP This compound alpha2_AR α2-Adrenergic Receptor 1_PP->alpha2_AR Antagonizes Gi Gi Protein 1_PP->Gi Prevents Inhibition of AC NE Norepinephrine NE->alpha2_AR Activates alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Activates Response Inhibition of Neurotransmitter Release PKA->Response Modulates

Caption: α2-Adrenergic receptor antagonist signaling pathway.

FHT1A_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 1_PP This compound (Partial Agonist) FHT1A_R 5-HT1A Receptor 1_PP->FHT1A_R Partially Activates Serotonin Serotonin (5-HT) (Full Agonist) Serotonin->FHT1A_R Fully Activates Gi_o Gi/o Protein FHT1A_R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channels Gi_o->GIRK Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: 5-HT1A receptor partial agonist signaling pathway.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound. By systematically evaluating its binding affinity, functional activity at α2-adrenergic and 5-HT1A receptors, and potential cytotoxicity, researchers can gain a comprehensive understanding of its pharmacological profile. This knowledge is essential for interpreting the complex in vivo effects of its parent azapirone drugs and for the development of novel therapeutics targeting these important neurotransmitter systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-(2-pyrimidinyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent method is the nucleophilic substitution reaction between 2-chloropyrimidine and piperazine. Variations of this reaction include using an excess of piperazine, employing a protecting group strategy with N-Boc-piperazine followed by deprotection, or utilizing phase-transfer catalysis to enhance reaction efficiency.[1][2] An alternative "one-pot" synthesis starting from diethanolamine has also been reported to provide high yields under mild conditions.[3]

Q2: What is the primary byproduct in this synthesis and how can its formation be minimized?

A2: The major byproduct is the di-substituted 1,4-bis(2-pyrimidinyl)piperazine.[4][5] Its formation can be minimized by:

  • Using a large excess of piperazine relative to 2-chloropyrimidine.

  • Employing a mono-protected piperazine, such as N-Boc-piperazine, to prevent the second substitution.[1]

  • Careful control of reaction temperature and stoichiometry.[2][4][5]

Q3: How can I purify the final product, this compound?

A3: Purification strategies depend on the reaction route and the impurities present. A common and effective step is the filtration of the reaction mixture to remove the solid 1,4-bis(2-pyrimidinyl)piperazine byproduct.[4][5] Subsequent purification often involves extraction with an organic solvent like chloroform, followed by drying and concentration under reduced pressure.[4][5] For purification of piperazine in general, methods involving the formation and separation of piperazine diacetate have been described.[6]

Q4: What are the expected yields for the synthesis of this compound?

A4: The reported yields vary depending on the synthetic method.

  • Methods using N-Boc-piperazine have reported yields of the protected intermediate as high as 90-93% with high purity.[1]

  • A direct reaction of piperazine with 2-chloropyrimidine in water has been reported to yield the crude product in 88% after byproduct filtration.[4][5]

  • A one-pot synthesis from diethanolamine has been documented with a 76.9% yield of the target molecule.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Formation of the 1,4-bis(2-pyrimidinyl)piperazine byproduct. - Suboptimal reaction conditions (temperature, solvent, base). - Loss of product during workup and purification.- Monitor the reaction progress using TLC or another suitable analytical method. - Use a significant excess of piperazine or utilize N-Boc-piperazine.[1] - Optimize reaction temperature; for the reaction of piperazine and 2-chloropyrimidine in water, a temperature of 50-65°C has been shown to be effective.[4][5] - Consider using a phase-transfer catalyst to improve reaction kinetics.[2] - Ensure efficient extraction and minimize transfers during the purification process.
High Level of 1,4-bis(2-pyrimidinyl)piperazine Impurity - Stoichiometric ratio of piperazine to 2-chloropyrimidine is too low. - Reaction temperature is too high, favoring di-substitution.- Increase the molar excess of piperazine. - Switch to a mono-protected piperazine like N-Boc-piperazine, followed by a deprotection step.[1] - Maintain the recommended reaction temperature to control the rate of the second substitution.
Difficulty in Product Isolation/Purification - The 1,4-bis(2-pyrimidinyl)piperazine byproduct is co-precipitating or co-extracting with the desired product. - Inefficient extraction from the aqueous reaction mixture.- After cooling the reaction mixture, the solid 1,4-bis(2-pyrimidinyl)piperazine byproduct can often be removed by filtration before extraction.[4][5] - Perform multiple extractions with a suitable organic solvent (e.g., chloroform) to ensure complete recovery of the product from the aqueous phase.[4][5]
Inconsistent Results - Purity of starting materials (2-chloropyrimidine, piperazine). - Inconsistent reaction conditions. - Presence of moisture if using moisture-sensitive reagents.- Ensure the purity of all reagents before starting the synthesis. - Precisely control reaction parameters such as temperature, stirring speed, and addition rates. - Use anhydrous solvents and an inert atmosphere if the reaction is sensitive to moisture.

Quantitative Data Summary

Synthesis MethodKey ReagentsReported YieldProduct PurityReference
Protected Piperazine RouteN-Boc-piperazine, 2-chloropyrimidine, Na₂CO₃, Water93.4% (for Boc-protected intermediate)99.1%[1]
Direct CondensationPiperazine, 2-chloropyrimidine, K₂CO₃, Water88% (crude product)Not specified[4][5]
One-Pot from DiethanolamineDiethanolamine, Dichloro sulfoxide76.9%Not specified[3]

Experimental Protocols

Protocol 1: Synthesis via N-Boc-piperazine [1]

  • To a solution of sodium carbonate (21.2g, 0.22mol) in water (300mL) at 25°C, add N-Boc-piperazine (37.2g, 0.2mol).

  • While stirring, add 2-chloropyrimidine (22.9g, 0.2mol) in batches.

  • Continue stirring at 25°C for 3 hours.

  • Filter the resulting mixture and wash the filter cake with a small amount of water twice.

  • Dry the white powdery solid to obtain 1-(2-pyrimidinyl)-4-Boc-piperazine.

  • For deprotection, add the 1-(2-pyrimidinyl)-4-Boc-piperazine (30g, 0.114mol) to hydrochloric acid (100mL, 2mol/L) and proceed with hydrolysis to obtain this compound hydrochloride.

Protocol 2: Direct Synthesis with Piperazine [4][5]

  • To a stirred solution of piperazine (45 mmol) and potassium carbonate (16.5 mmol) in water (20 mL), add 2-chloropyrimidine (18 mmol) in portions at 50-65°C.

  • Stir the reaction mixture for 1 hour at 60-65°C.

  • Cool the mixture to 35°C.

  • Filter off the solid byproduct, 1,4-bis(2-pyrimidinyl)piperazine.

  • Extract the filtrate three times with chloroform.

  • Dry the combined organic phase over Na₂SO₄ and concentrate under reduced pressure to yield the product.

Visualized Workflows

G cluster_0 Troubleshooting Low Yield start Low Yield Observed q1 Was a large excess of piperazine used? start->q1 s1 Increase molar ratio of piperazine to 2-chloropyrimidine q1->s1 No q2 Was a mono-protected piperazine used? q1->q2 Yes s1->q2 s2 Consider using N-Boc-piperazine to prevent di-substitution q2->s2 No q3 Was the reaction monitored to completion? q2->q3 Yes s2->q3 s3 Increase reaction time and monitor via TLC/GC/LCMS q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: A troubleshooting workflow for addressing low yields in the synthesis.

G cluster_1 Purification Strategy start Crude Reaction Mixture step1 Cool reaction mixture to 35°C start->step1 step2 Filter to remove solid 1,4-bis(pyrimidinyl)piperazine step1->step2 step3 Extract filtrate with organic solvent (e.g., Chloroform) step2->step3 step4 Dry organic phase (e.g., over Na₂SO₄) step3->step4 step5 Concentrate under reduced pressure step4->step5 end Purified this compound step5->end

Caption: A typical experimental workflow for the purification process.

References

Technical Support Center: Synthesis of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 1-(2-Pyrimidinyl)piperazine synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting to synthesize this compound via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloropyrimidine and piperazine, but I am getting a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the SNAr reaction for this compound synthesis can arise from several factors. Here is a breakdown of potential causes and their solutions:

  • Insufficiently Activated Pyrimidine Ring: The SNAr reaction is facilitated by electron-withdrawing groups on the pyrimidine ring that stabilize the negative charge in the Meisenheimer intermediate. 2-chloropyrimidine itself is reactive, but its reactivity can be influenced by other substituents.

  • Poor Leaving Group: While chlorine is a commonly used leaving group, other halogens can be more effective. The general order of reactivity for leaving groups in SNAr is F > Cl > Br > I.[1]

  • Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at an optimal rate.[1] A temperature range of 40-65 °C has been reported to be effective.[2][3]

    • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile can facilitate the reaction.[1][4] However, a high-yield process using water as a solvent in the presence of a phase-transfer catalyst has also been patented, offering a more environmentally friendly option.[2]

    • Base: A base is required to neutralize the HCl generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[2][3]

  • Formation of Disubstituted Byproduct: A significant side reaction is the formation of 1,4-bis(2-pyrimidinyl)piperazine, where both nitrogen atoms of piperazine react with 2-chloropyrimidine.[3][5] To minimize this, a large excess of piperazine is often used. The unreacted piperazine can be recovered and recycled.

Issue 2: Poor Performance of Buchwald-Hartwig Amination

Question: I am using a Buchwald-Hartwig amination to couple 2-halopyrimidine and piperazine, but the reaction is not proceeding as expected. What should I troubleshoot?

Answer:

The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success is highly dependent on the optimization of several parameters. Here are key areas to focus on:

  • Catalyst System (Palladium Precursor and Ligand): This is the most critical component.

    • Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃.[6][7]

    • Ligand: Bulky, electron-rich phosphine ligands are generally the most effective.[6] Examples include X-Phos, SPhos, and BINAP.[6][7] The choice of ligand can significantly impact the reaction's efficiency.

  • Base Selection: The base plays a crucial role in the catalytic cycle.

    • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often used to achieve high reaction rates.[6][8]

    • Weaker Bases: For substrates that are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.[7][9]

  • Solvent: Anhydrous and deoxygenated solvents are essential, as both water and oxygen can deactivate the palladium catalyst. Toluene and dioxane are commonly used solvents.[6][9]

  • Reaction Temperature: These reactions typically require heating, often in the range of 80-110 °C.[6][7]

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[10]

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized this compound, but I am struggling to purify it from the reaction mixture, especially from the disubstituted byproduct. What purification strategies can I use?

Answer:

Purification can indeed be challenging. Here are some effective methods:

  • Filtration of the Disubstituted Byproduct: The 1,4-bis(2-pyrimidinyl)piperazine byproduct is often insoluble in the reaction mixture and can be removed by filtration.[3][5]

  • Extraction: After removing the solid byproduct, the desired product can be extracted from the aqueous filtrate using an organic solvent like chloroform.[2][3]

  • Distillation: this compound is a liquid at room temperature and can be purified by vacuum distillation.[2]

  • Crystallization as a Salt: The product can be converted to a salt, such as the hydrochloride or diacetate salt, which can then be purified by crystallization.[11][12] The pure piperazine derivative can be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound and how can I minimize it?

A1: The most common side reaction is the formation of the disubstituted byproduct, 1,4-bis(2-pyrimidinyl)piperazine. To minimize this, you can:

  • Use a large excess of piperazine in the reaction mixture.

  • Alternatively, use a mono-protected piperazine, such as N-Boc-piperazine. The Boc protecting group can be removed in a subsequent step.[8][11]

Q2: Which synthetic route is generally better: SNAr or Buchwald-Hartwig amination?

A2: The choice of synthetic route depends on the specific substrate and available resources.

  • SNAr is often simpler and more cost-effective if the pyrimidine ring is sufficiently activated.[8]

  • Buchwald-Hartwig amination is more versatile and can be used for less reactive aryl halides, but it requires a more complex and sensitive catalytic system.[6][8]

Q3: Can I use water as a solvent for the SNAr reaction?

A3: Yes, a patented method describes the use of water as a solvent in the presence of a phase-transfer catalyst, which can significantly improve the yield (reportedly >80%) and offers a greener alternative to organic solvents.[2]

Q4: What is the role of a phase-transfer catalyst in the aqueous synthesis?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the piperazine nucleophile from the aqueous phase to the organic phase (or the surface of the 2-chloropyrimidine), where the reaction occurs, thereby increasing the reaction rate and yield.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound via SNAr

ReactantsBaseSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
2-Chloropyrimidine, PiperazineNa₂CO₃WaterPhase-Transfer Catalyst40-601>80[2]
2-Chloropyrimidine, PiperazineK₂CO₃WaterNone50-65188[3]
Substituted 2-(methylsulfanyl)pyrimidine, N-methylpiperazineKOHDry EthanolNoneReflux12-[4]

Table 2: Overview of Catalyst Systems for Buchwald-Hartwig Amination of (Hetero)aryl Chlorides

Palladium PrecursorLigandBaseSolventTemperature (°C)General YieldReference
Pd(OAc)₂X-PhosKOtBuToluene100Good to Excellent[6]
Pd₂(dba)₃BINAPNaOtBuToluene110High[6]
Pd(OAc)₂SPhosCs₂CO₃THFRT to 110-[6]
Pd₂(dba)₃XPhosNaOtBuTolueneReflux-[6]

Experimental Protocols

Protocol 1: High-Yield SNAr Synthesis in Water with Phase-Transfer Catalyst

This protocol is based on a patented method designed for high yield and low cost.[2]

  • Reaction Setup: In a four-necked flask, add anhydrous piperazine (1.1-1.5 equivalents), anhydrous sodium carbonate (approx. 1.2 equivalents), water, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.001-0.002 equivalents).

  • Reaction Execution: Stir and heat the mixture to 40-60 °C.

  • Add 2-chloropyrimidine (1.0 equivalent) in batches.

  • After the addition is complete, continue stirring for 1 hour at the same temperature.

  • Work-up and Purification:

    • Cool the reaction mixture to 25-30 °C.

    • Filter to remove the solid 1,4-bis(2-pyrimidinyl)piperazine byproduct.

    • Extract the filtrate with chloroform (3x).

    • Dry the combined organic layers over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the residue by vacuum distillation to obtain this compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general protocol that should be optimized for specific substrates.[6]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equivalents), the phosphine ligand (e.g., X-Phos, 0.04 equivalents), and a strong base (e.g., NaOtBu, 1.4 equivalents).

  • Reaction Setup: Add anhydrous, deoxygenated solvent (e.g., toluene). Stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Reaction Execution: Add the 2-halopyrimidine (1.0 equivalent) and piperazine (1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography or crystallization.

Mandatory Visualization

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_chloropyrimidine 2-Chloropyrimidine meisenheimer Meisenheimer Complex 2_chloropyrimidine->meisenheimer Nucleophilic Attack piperazine Piperazine piperazine->meisenheimer product This compound meisenheimer->product Loss of Cl- hcl HCl

Caption: SNAr reaction mechanism for the synthesis of this compound.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-X AmideComplex Palladium Amide Complex OxAdd->AmideComplex + HNR₂ - HX AmideComplex->Pd(0)L Reductive Elimination Product Ar-NR₂ AmideComplex->Product Troubleshooting_Workflow start Low Yield of This compound reaction_type Which reaction? start->reaction_type snar Check SₙAr Parameters reaction_type->snar SₙAr buchwald Check Buchwald-Hartwig Parameters reaction_type->buchwald Buchwald-Hartwig snar_params 1. Reactant Ratio (excess piperazine?) 2. Temperature & Time 3. Base & Solvent 4. Phase-Transfer Catalyst? snar->snar_params buchwald_params 1. Catalyst & Ligand 2. Base Selection 3. Anhydrous/Inert Conditions 4. Temperature buchwald->buchwald_params purification Purification Issues? snar_params->purification buchwald_params->purification purification_steps 1. Filter Disubstituted Byproduct 2. Extraction 3. Distillation 4. Crystallization as Salt purification->purification_steps Yes end Yield Improved purification->end No purification_steps->end

References

Purification challenges of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Pyrimidinyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The most frequently reported impurity is the disubstituted by-product, 1,4-bis(2-pyrimidinyl)piperazine . This impurity arises from the reaction of two molecules of 2-chloropyrimidine with one molecule of piperazine.[1][2] Additionally, unreacted starting materials such as piperazine and 2-chloropyrimidine may also be present.

Q2: My final product of this compound is a yellow oil or liquid, but I have seen it described as a solid. Why is this?

A2: this compound has a low melting point, reported to be between 32-34°C.[3] Therefore, at or slightly above standard room temperature, it can exist as a clear yellow liquid.[4] If your laboratory temperature is in this range, observing the product as a liquid is normal.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation studies on this compound are not extensively documented in the literature, piperazine and its derivatives are known to be susceptible to oxidation and thermal degradation. It is also described as being air sensitive.[5] It is advisable to store the compound under an inert atmosphere.[5] Piperazine itself can react with carbon dioxide from the air.[6]

Q4: How can I monitor the purity of my this compound sample?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the purity. For TLC, silica gel plates can be used with a mobile phase such as butanol-acetic acid-water to separate the product from its impurities.[7] HPLC methods, typically reverse-phase on a C18 column with a buffered mobile phase, can provide quantitative purity analysis.[7][8] Gas Chromatography (GC) can also be used to determine the purity and quantify residual piperazine.[2]

Troubleshooting Guides

Issue 1: Presence of a Solid By-product in the Reaction Mixture
  • Problem: After the synthesis of this compound, a significant amount of solid material is observed in the reaction mixture, leading to a lower yield of the desired liquid product.

  • Probable Cause: This solid is likely the di-substituted by-product, 1,4-bis(2-pyrimidinyl)piperazine.[1][2][9]

  • Troubleshooting Steps:

    • Filtration: This solid by-product can be effectively removed by filtration.[1][2][9]

    • Solvent Washing: Wash the filtered solid with a suitable solvent in which the desired product is soluble but the by-product is not, to recover any trapped product.

    • Reaction Stoichiometry: To minimize the formation of this by-product in future syntheses, consider using a larger excess of piperazine relative to 2-chloropyrimidine.

Issue 2: Discolored (Dark Yellow to Brown) Product
  • Problem: The purified this compound appears as a dark yellow or brown liquid, suggesting the presence of impurities.

  • Probable Cause: Discoloration can result from thermal degradation if the reaction or purification was conducted at excessively high temperatures, or from oxidation due to prolonged exposure to air.[5]

  • Troubleshooting Steps:

    • Vacuum Distillation: Purify the material by vacuum distillation. A patent for the synthesis of this compound indicates collecting the fraction at 115-117°C under high vacuum.[1]

    • Column Chromatography: Flash column chromatography using silica gel can be effective. A non-polar to polar solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) should be explored to separate the colored impurities.

    • Storage: Ensure the purified product is stored under an inert atmosphere (e.g., argon or nitrogen) and at a cool temperature to prevent further degradation.[5]

Issue 3: Difficulty in Achieving High Purity (>98%)
  • Problem: After initial purification, analytical methods (HPLC or GC) indicate the presence of persistent minor impurities.

  • Probable Cause: These may be structurally similar impurities that are difficult to remove by simple extraction or filtration.

  • Troubleshooting Steps:

    • Recrystallization of a Salt: Convert the free base to its hydrochloride salt. The salt can then be recrystallized, often leading to a significant increase in purity. A known method involves dissolving the hydrochloride salt in hot ethanol and allowing it to cool to form crystals.[10] The pure free base can then be regenerated by treatment with a base.

    • Preparative HPLC: For very high purity requirements, preparative HPLC is a viable, albeit more resource-intensive, option.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₂N₄[4][11]
Molecular Weight164.21 g/mol [4][11]
AppearanceClear yellow liquid after melting[4]
Melting Point32-34 °C[3]
Boiling Point277 °C (lit.)[12]
Density1.158 g/mL at 25 °C (lit.)[12]

Table 2: Common Solvents for Extraction and Recrystallization

ApplicationSolventReference
ExtractionChloroform, Dichloromethane[1][2]
Recrystallization (of HCl salt)Ethanol[10]

Experimental Protocols

Protocol 1: Removal of 1,4-bis(2-pyrimidinyl)piperazine by Filtration

  • Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.

  • If the desired product is in a solvent where the by-product has low solubility, the solid 1,4-bis(2-pyrimidinyl)piperazine will precipitate.

  • Filter the mixture through a Büchner funnel.

  • Wash the filter cake with a minimal amount of cold solvent to recover any entrained product.

  • The filtrate contains the crude this compound, which can be further purified.[1][2]

Protocol 2: Purification by Vacuum Distillation

  • Set up a distillation apparatus suitable for vacuum operation.

  • Place the crude this compound in the distillation flask.

  • Slowly apply a high vacuum.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at 115-117 °C under high vacuum.[1]

Protocol 3: Purification via Recrystallization of the Hydrochloride Salt

  • Dissolve the crude this compound in a suitable solvent.

  • Add concentrated hydrochloric acid dropwise with stirring. A precipitate of the hydrochloride salt should form.

  • Isolate the crude hydrochloride salt by filtration and wash with a small amount of cold solvent.

  • Dissolve the crude salt in a minimal amount of hot ethanol.[10]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and dry them under vacuum.

  • To obtain the purified free base, dissolve the hydrochloride salt in water and add a base (e.g., NaOH or NaHCO₃ solution) until the solution is alkaline. Extract the free base with an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude this compound (Contains solid 1,4-bis(2-pyrimidinyl)piperazine) filtration Filtration start->filtration filtrate Filtrate: Crude this compound filtration->filtrate solid_byproduct Solid By-product: 1,4-bis(2-pyrimidinyl)piperazine filtration->solid_byproduct distillation Vacuum Distillation filtrate->distillation column_chromatography Column Chromatography filtrate->column_chromatography hcl_salt Conversion to HCl Salt & Recrystallization filtrate->hcl_salt pure_product Pure this compound distillation->pure_product column_chromatography->pure_product hcl_salt->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue? solid_impurity Solid Impurity Present? start->solid_impurity discoloration Product Discolored? solid_impurity->discoloration No filter Filter to remove 1,4-bis(2-pyrimidinyl)piperazine solid_impurity->filter Yes low_purity Purity <98%? discoloration->low_purity No vacuum_distill Perform Vacuum Distillation or Column Chromatography discoloration->vacuum_distill Yes recrystallize_salt Convert to HCl salt and Recrystallize low_purity->recrystallize_salt Yes end Pure Product low_purity->end No filter->discoloration vacuum_distill->low_purity recrystallize_salt->end

Caption: Troubleshooting decision tree for purification challenges.

References

Stability and degradation of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-(2-Pyrimidinyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect the container from physical damage and keep it away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3] For optimal stability, storage at -20°C under an inert atmosphere is recommended.

Q2: What are the known or potential degradation pathways for this compound?

A2: While specific forced degradation studies on this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from studies on its parent compound, piperazine, and general chemical principles. The primary sites susceptible to degradation are the piperazine ring and the pyrimidinyl group.

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides, ring-opening products, or the formation of byproducts such as ethylenediamine and formylpiperazine.[4][5]

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur. For the parent piperazine compound, thermal degradation can result in products like N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[6][7]

  • Hydrolytic Degradation: The compound is susceptible to hydrolysis under acidic and basic conditions, potentially leading to the cleavage of the bond between the piperazine and pyrimidine rings.

  • Photodegradation: Exposure to UV or visible light may induce degradation, although specific photolytic degradation products have not been well-characterized.

Q3: Are there any known incompatibilities I should be aware of during my experiments?

A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A4: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection, is recommended. For the identification of degradation products, mass spectrometry (MS) coupled with chromatography (LC-MS) is a powerful tool.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of unknown degradation products.[9]

Troubleshooting Guides

Problem: I am observing unexpected peaks in my chromatogram when analyzing this compound.

Potential Cause Troubleshooting Steps
Sample Degradation 1. Review Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, protected from light).2. Check Solvent Stability: Verify that the solvent used to dissolve the sample is not causing degradation. Prepare fresh solutions and analyze immediately.3. Perform Stress Testing: To confirm if the new peaks are degradation products, perform forced degradation studies (see Experimental Protocols section).
Contamination 1. Solvent Blank: Inject the solvent used to prepare the sample to check for impurities.2. System Cleanliness: Ensure the HPLC/UPLC system is clean and free from residues of previous analyses.3. Vial Contamination: Use clean, new vials for sample preparation.
Method-Related Issues 1. Mobile Phase: Ensure the mobile phase is correctly prepared and has not degraded.2. Column Integrity: Check the performance of the analytical column with a standard to ensure it is not compromised.

Problem: My assay results for this compound are lower than expected.

Potential Cause Troubleshooting Steps
Degradation During Sample Preparation 1. Minimize Exposure to Light and Heat: Protect the sample from light and avoid heating during preparation.2. Use Freshly Prepared Solutions: Analyze samples as soon as possible after preparation.
Adsorption to Surfaces 1. Vial Selection: Use silanized or low-adsorption vials, especially for low-concentration samples.2. System Passivation: If significant adsorption is suspected, passivate the HPLC/UPLC system by injecting a high-concentration standard.
Inaccurate Standard Preparation 1. Verify Standard Purity: Use a well-characterized reference standard.2. Check Weighing and Dilution: Ensure accurate weighing and volumetric dilutions.

Quantitative Data on Degradation (Based on Piperazine Studies)

The following table summarizes degradation data for the parent compound, piperazine, which can provide an indication of the potential stability of the piperazine moiety in this compound under similar conditions.

Condition Parameter Value Reference
Thermal Degradation First-order rate constant (k1) at 150°C6.12 x 10⁻⁹ s⁻¹[6]
Activation Energy183.5 kJ/mol[6]
Oxidative Degradation Major ProductsEthylenediamine, 2-oxopiperazine, Formylpiperazine, formate, acetate, oxalate[5]

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.

  • Photodegradation:

    • Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).

    • Keep a control sample protected from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or UPLC-MS method.

Visualizations

Logical Troubleshooting Workflow for Unexpected Chromatographic Peaks

troubleshooting_workflow start Start: Unexpected Peak Observed check_degradation Is it Degradation? start->check_degradation check_contamination Is it Contamination? check_degradation->check_contamination No review_storage Review Storage Conditions check_degradation->review_storage Yes check_method Is it a Method Issue? check_contamination->check_method No inject_blank Inject Solvent Blank check_contamination->inject_blank Yes prepare_fresh_mobile_phase Prepare Fresh Mobile Phase check_method->prepare_fresh_mobile_phase Yes end End check_method->end No check_solvent_stability Check Solvent Stability review_storage->check_solvent_stability perform_stress_test Perform Forced Degradation check_solvent_stability->perform_stress_test identify_source Source Identified perform_stress_test->identify_source clean_system Clean HPLC/UPLC System inject_blank->clean_system use_new_vials Use New Vials clean_system->use_new_vials use_new_vials->identify_source check_column Check Column Performance prepare_fresh_mobile_phase->check_column check_column->identify_source identify_source->end

Caption: Troubleshooting workflow for unexpected peaks.

Proposed General Degradation Pathways for this compound

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_thermal Thermal Degradation cluster_photo Photodegradation (UV/Vis) parent This compound pyrimidine 2-Hydroxypyrimidine parent->pyrimidine Cleavage piperazine Piperazine parent->piperazine Cleavage n_oxide N-Oxide derivative parent->n_oxide ring_opened Ring-Opened Products (e.g., involving ethylenediamine moiety) parent->ring_opened formyl N-Formylpiperazine derivative parent->formyl photoproducts Various Photoproducts (structure dependent on conditions) parent->photoproducts

Caption: Potential degradation pathways.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues associated with 1-(2-Pyrimidinyl)piperazine (1-PP). The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in ensuring the successful design and execution of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is soluble in several organic solvents and aqueous solutions, particularly with pH adjustment. Its solubility in water is described as "almost transparency," suggesting it is sparingly soluble in neutral aqueous solutions.[1][2] For quantitative data, please refer to the solubility table below.

Q2: How can I enhance the aqueous solubility of this compound?

A2: The most effective method to enhance the aqueous solubility of basic compounds like this compound is through salt formation.[3] The dihydrochloride salt of this compound is available and offers improved solubility in aqueous solutions.[3][4] Additionally, adjusting the pH of the solution to be more acidic can increase the ionization and, therefore, the solubility of the compound.[5]

Q3: My this compound solution is precipitating when I dilute my DMSO stock in aqueous buffer for a cell-based assay. What should I do?

A3: This is a common issue with compounds dissolved in a high concentration of an organic solvent like DMSO. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced precipitation and toxicity. If you observe precipitation, consider the following troubleshooting steps:

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution and ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer.[6]

  • Use a Co-solvent: In addition to DMSO, other co-solvents like ethanol or PEG can be explored, but their compatibility with the specific assay must be verified.[7]

  • Adjust pH: If your experimental conditions permit, slightly acidifying the aqueous buffer can help maintain the solubility of this compound.[5]

  • Sonication: Brief sonication of the solution after dilution can help redissolve fine precipitates.[6]

Q4: What is a suitable vehicle for in vivo administration of this compound in animal studies?

A4: For in vivo studies in rats, this compound has been administered at various doses.[8][9] The choice of vehicle will depend on the route of administration. For oral administration, formulating the compound in a vehicle that ensures its solubility and stability is crucial. While specific vehicle formulations for 1-PP are not detailed in the provided search results, general principles for formulating poorly soluble drugs for oral administration can be applied. This may include the use of co-solvents, surfactants, or complexing agents. For intravenous administration, a saline solution with a solubilizing agent and pH adjustment might be appropriate. It is essential to perform vehicle-only control experiments to rule out any effects of the vehicle itself.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationReference(s)
Dimethylformamide (DMF)10 mg/mL[10]
Dimethyl sulfoxide (DMSO)10 mg/mL[10]
Ethanol10 mg/mL[10]
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL[10]
WaterAlmost transparency[1][2]
Water (as dihydrochloride salt)Soluble[3][4]
Ethanol (as dihydrochloride salt)Slightly soluble[11]
Methanol (as dihydrochloride salt)Slightly soluble[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in various in vitro assays.

Materials:

  • This compound (MW: 164.21 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 1.642 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Store the 10 mM stock solution at -20°C for long-term storage. When stored properly, it should be stable for an extended period.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

Objective: To prepare serial dilutions of this compound from a DMSO stock solution for determining its dose-response effect in a cell-based assay.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or a 96-well dilution plate

Procedure:

  • Thaw the 10 mM stock solution at room temperature.

  • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to minimize precipitation.

  • For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium and mix well.

  • Subsequent dilutions can be made from this working solution.

  • Important: Ensure that the final concentration of DMSO in the cell culture wells does not exceed a non-toxic level, typically below 0.5%. Include a vehicle control in your experiment, which contains the same final concentration of DMSO as the highest concentration of the test compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Solubility Issues with this compound start Experiment shows inconsistent results or signs of precipitation check_solubility Is the compound fully dissolved in the stock solution? start->check_solubility prepare_fresh Prepare a fresh stock solution following Protocol 1 check_solubility->prepare_fresh No check_dilution Does precipitation occur upon dilution in aqueous buffer? check_solubility->check_dilution Yes prepare_fresh->check_dilution optimize_dilution Optimize dilution: serial dilution, rapid mixing check_dilution->optimize_dilution Yes end_success Proceed with the experiment check_dilution->end_success No adjust_ph Adjust pH of the aqueous buffer (if permissible) optimize_dilution->adjust_ph Still precipitates optimize_dilution->end_success use_cosolvent Consider using a co-solvent (e.g., ethanol) adjust_ph->use_cosolvent use_salt Use this compound dihydrochloride salt use_cosolvent->use_salt use_salt->end_success end_fail Consult further literature or technical support use_salt->end_fail If issues persist Alpha2_Adrenergic_Signaling α2-Adrenergic Receptor Signaling Pathway ligand This compound (Antagonist) receptor α2-Adrenergic Receptor ligand->receptor Blocks gi_protein Gi Protein receptor->gi_protein Inhibits activation of adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Inhibits conversion of ATP to pka Protein Kinase A (PKA) camp->pka Decreased activation of cellular_response Inhibition of Neurotransmitter Release pka->cellular_response Leads to

References

Technical Support Center: 1-(2-Pyrimidinyl)piperazine (1-PP) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of 1-(2-Pyrimidinyl)piperazine (1-PP) in animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-PP) and what is its primary mechanism of action?

This compound, often abbreviated as 1-PP, is a chemical compound and a derivative of piperazine.[1][2] It is an active metabolite of several anxiolytic and antidepressant drugs of the azapirone class, including buspirone, gepirone, and tandospirone.[1][3] Its primary mechanisms of action are as a non-selective antagonist at α₂-adrenergic receptors and as a partial agonist at 5-HT₁A receptors.[1][2] This dual action can lead to complex pharmacological effects, including modulation of anxiety, mood, and other physiological processes.[1][4]

Q2: What are the common applications of 1-PP in animal studies?

In preclinical research, 1-PP is often used to investigate its role in the overall pharmacological effects of its parent drugs.[3][5][6] Studies in animal models, primarily rats and mice, have explored its effects on:

  • Anxiety and depression-like behaviors.[1][7][8]

  • Locomotor activity.[4]

  • Body temperature regulation.[4][9]

  • Bladder function.[10]

  • Antagonizing the effects of other α₂-adrenergic agonists.[4]

Q3: What is a typical dosage range for 1-PP in rats and mice?

The dosage of 1-PP can vary significantly depending on the animal model, the research question, and the route of administration. The table below summarizes dosages reported in various studies. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.

Data Presentation: Reported Dosages of 1-PP in Rodent Studies

Animal ModelApplicationDosage Range (mg/kg)Route of AdministrationReference
RatLearned Helplessness0.06 - 4Not Specified[1][7][8]
RatBladder Function (isovolumetric)0.03 - 1.0Not Specified[10]
RatBladder Function (constant infusion)0.14 - 1.32Not Specified[10]
RatPharmacokinetics10Intravenous (IV)[9][11]
RatLocomotor Activity & Body Temp.Not specified, but usedNot Specified[4]
RatAntagonism of clonidine effectsNot specified, but usedNot Specified[4]
MouseLocomotor Activity & Body Temp.Not specified, but usedNot Specified[4]

Troubleshooting Guides

Issue 1: Poor Solubility of 1-PP in Aqueous Vehicles

Q: My 1-PP is not dissolving in saline for injection. What can I do?

A: 1-PP has limited solubility in aqueous solutions. To improve solubility, consider the following:

  • Use of Co-solvents: 1-PP is soluble in solvents such as Dimethyl sulfoxide (DMSO), ethanol, and PBS (pH 7.2) at concentrations up to 10 mg/mL.[1] For in vivo studies, it is common to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a sterile vehicle such as saline or PBS.

  • pH Adjustment: The solubility of piperazine derivatives can be pH-dependent. Adjusting the pH of your vehicle may improve solubility.

  • Sonication: Brief sonication can help to dissolve the compound.[12]

  • Gentle Warming: Gently warming the solution may also aid dissolution, but be cautious to avoid degradation of the compound.[12]

  • Vehicle Control: It is critical to include a vehicle-only control group in your experiment to account for any effects of the solvent system itself.

Issue 2: Unexpected Behavioral Effects in Animals

Q: I administered 1-PP and observed a significant decrease in the locomotor activity of my animals. Is this a known side effect?

A: Yes, decreased locomotor activity has been reported as a central action of 1-PP in mice and rats.[4] This is an important consideration when designing behavioral experiments, as it could confound the interpretation of results in paradigms that rely on motor activity (e.g., forced swim test, tail suspension test).

Q: My animals are showing signs of ataxia or muscle tremors after 1-PP administration. What could be the cause?

A: While these specific effects are not commonly reported for 1-PP at typical research doses, high doses of piperazine-containing compounds can lead to neurotoxicity, manifesting as muscle tremors and ataxia.[13] If you observe these signs, it is crucial to:

  • Re-evaluate your dosage: You may be in a toxic dose range. A dose-response study is highly recommended to identify a therapeutically relevant and non-toxic dose.

  • Check your calculations and solution concentration: Ensure that there have been no errors in the preparation of the dosing solution.

  • Monitor animals closely: Provide supportive care as needed and consult with your institution's veterinary staff.

Issue 3: Difficulty with Administration Route

Q: I am having trouble with the oral gavage procedure, and I'm concerned about causing injury to the animals.

A: Oral gavage requires proper training and technique to minimize stress and risk of injury to the animal.[14][15] Key points to remember are:

  • Proper Restraint: The animal must be securely restrained to prevent movement.[16]

  • Correct Needle Size and Length: Use a gavage needle with a ball-tip that is appropriately sized for the animal.[14][15] The length should be pre-measured from the corner of the mouth to the last rib to ensure it reaches the stomach without causing perforation.[13]

  • Gentle Insertion: The needle should be inserted gently along the roof of the mouth and down the esophagus. If you feel resistance, do not force it.[14][17]

  • Alternatives: If oral gavage proves too difficult or stressful, consider alternative methods of oral administration, such as incorporating the compound into a palatable food or liquid.[14]

Experimental Protocols

Protocol 1: Preparation of 1-PP for Intraperitoneal (IP) Injection

  • Materials:

    • This compound (1-PP) powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringes and needles (25-27 gauge recommended for mice)[6]

  • Procedure: a. Calculate the required amount of 1-PP and vehicle based on the desired dose and the number and weight of the animals. b. Weigh the 1-PP powder and place it in a sterile microcentrifuge tube. c. Add a minimal volume of DMSO to dissolve the 1-PP completely. Vortex thoroughly. d. In a separate tube, measure the required volume of sterile saline. e. Slowly add the 1-PP/DMSO solution to the saline while vortexing to prevent precipitation. The final concentration of DMSO should ideally be kept below 5-10%. f. Visually inspect the final solution for any precipitates. If precipitation occurs, you may need to adjust the ratio of DMSO to saline or consider a different vehicle. g. Prepare a vehicle control solution with the same concentration of DMSO in saline. h. Draw the solution into appropriately sized syringes for injection.

Protocol 2: Intraperitoneal (IP) Injection in Mice

  • Restraint:

    • Grasp the mouse by the loose skin over the shoulders and behind the ears (scruffing).[3]

    • Turn the animal so its abdomen is facing upwards, and tilt the head slightly downwards to move the abdominal organs forward.[18]

  • Injection:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[3]

    • Wipe the injection site with 70% alcohol.[19]

    • Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle.[3][6]

    • Aspirate by pulling back slightly on the plunger to ensure you have not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle.[20]

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 3: Oral Gavage in Rats

  • Preparation:

    • Select an appropriately sized gavage needle (16-18 gauge for adult rats).[15]

    • Measure the needle from the corner of the rat's mouth to the last rib and mark the tube to ensure proper insertion depth.[13]

    • Draw the prepared 1-PP solution into a syringe.

  • Procedure:

    • Securely restrain the rat to immobilize its head and body.[17]

    • Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it along the roof of the mouth.[17]

    • The needle should pass smoothly down the esophagus. The rat may exhibit swallowing reflexes. Do not force the needle if resistance is met.[17]

    • Once the needle is inserted to the pre-measured depth, administer the solution slowly.[17]

    • Withdraw the needle gently in a single motion.

    • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.[15]

Mandatory Visualizations

Signaling_Pathway_1_PP cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 1-PP_pre 1-PP alpha2_AR α₂-Adrenergic Receptor 1-PP_pre->alpha2_AR Antagonist Gi Gi alpha2_AR->Gi Activates AC_pre Adenylyl Cyclase Gi->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre NE_release ↓ Norepinephrine Release cAMP_pre->NE_release 1-PP_post 1-PP 5HT1A_R 5-HT1A Receptor 1-PP_post->5HT1A_R Partial Agonist Gi_post Gi 5HT1A_R->Gi_post Activates AC_post Adenylyl Cyclase Gi_post->AC_post Inhibits GIRK GIRK Channel Gi_post->GIRK Activates (βγ subunit) cAMP_post ↓ cAMP AC_post->cAMP_post K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Synaptic_Cleft Synaptic Cleft Experimental_Workflow cluster_prep Phase 1: Preparation cluster_pilot Phase 2: Pilot Study cluster_main Phase 3: Definitive Experiment Define_Objectives Define Experimental Objectives (e.g., behavioral, PK/PD) Literature_Review Review Literature for Starting Dose Range Define_Objectives->Literature_Review Dose_Selection Select Preliminary Dose Range Literature_Review->Dose_Selection Vehicle_Selection Select Appropriate Vehicle (e.g., Saline, DMSO/Saline) Dose_Selection->Vehicle_Selection Solution_Prep Prepare Dosing Solutions & Vehicle Control Vehicle_Selection->Solution_Prep Acclimatize Acclimatize Animals Solution_Prep->Acclimatize Pilot_Dosing Administer Range of Doses (n=3-5 per group) Acclimatize->Pilot_Dosing Observe Observe for Acute Toxicity & Behavioral Changes Pilot_Dosing->Observe Data_Analysis_Pilot Analyze Pilot Data Observe->Data_Analysis_Pilot Refine_Dose Refine Dose Selection Based on Pilot Study Data_Analysis_Pilot->Refine_Dose Main_Experiment Conduct Full-Scale Experiment with Optimized Dose Refine_Dose->Main_Experiment Data_Collection Collect Endpoint Data Main_Experiment->Data_Collection Data_Analysis_Main Analyze and Interpret Results Data_Collection->Data_Analysis_Main Troubleshooting_Tree Start Issue Encountered During 1-PP Experiment Issue_Type What is the nature of the issue? Start->Issue_Type Solubility Solubility/Precipitation Issue_Type->Solubility Formulation Behavioral Unexpected Animal Behavior Issue_Type->Behavioral Observation Administration Administration Difficulty Issue_Type->Administration Procedure Sol_Check1 Is the vehicle appropriate? (e.g., using co-solvents like DMSO) Solubility->Sol_Check1 Beh_Check1 Is it a known side effect? (e.g., hypoactivity) Behavioral->Beh_Check1 Adm_Check1 Is the technique correct? (restraint, needle size/placement) Administration->Adm_Check1 Sol_Action1 Action: Use DMSO to dissolve, then dilute in saline. Add sonication. Sol_Check1->Sol_Action1 No Sol_Check2 Is the final concentration too high? Sol_Check1->Sol_Check2 Yes Sol_Action2 Action: Lower the final concentration. Prepare fresh solution. Sol_Check2->Sol_Action2 No Beh_Check2 Are there signs of toxicity? (e.g., ataxia, tremors) Sol_Check2->Beh_Check2 Yes Beh_Action1 Action: Account for effect in experimental design. Consider a lower dose. Beh_Check1->Beh_Action1 Yes Beh_Check1->Beh_Check2 No Beh_Action2 Action: Immediately lower the dose. Verify calculations. Consult vet. Beh_Check2->Beh_Action2 Yes Adm_Action1 Action: Review and practice administration protocol. Ensure proper training. Adm_Check1->Adm_Action1 No Adm_Check2 Is the animal overly stressed? Adm_Check1->Adm_Check2 Yes Adm_Action2 Action: Ensure proper handling and acclimatization. Consider alternative routes. Adm_Check2->Adm_Action2 Yes

References

Technical Support Center: Interpreting Unexpected Results with 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments involving 1-(2-Pyrimidinyl)piperazine (1-PP). 1-PP is a pharmacologically active metabolite of several anxiolytic and antidepressant drugs, including buspirone, ipsapirone, and tandospirone. Its distinct pharmacological profile can significantly influence experimental outcomes, often leading to results that differ from those expected from the parent compound alone.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-PP) and why is it important in my research?

A1: this compound (1-PP) is the major active metabolite of several psychoactive drugs belonging to the azapirone class, such as buspirone, tandospirone, and ipsapirone.[1][2] Following oral administration of these parent drugs, they undergo extensive first-pass metabolism, resulting in significant circulating levels of 1-PP, sometimes even higher than the parent drug itself.[3] This is crucial because 1-PP has its own distinct pharmacological profile and can contribute significantly to the overall observed effects, or even produce unexpected outcomes.[2][4]

Q2: What is the primary mechanism of action of 1-PP?

A2: The primary mechanism of action of 1-PP is antagonism of α2-adrenergic receptors.[5] It also acts as a partial agonist at serotonin 5-HT1A receptors, although with much lower affinity compared to its α2-adrenergic antagonism.[5] It has negligible affinity for dopamine D2, D3, and D4 receptors.[5] This dual action can lead to complex physiological responses that differ from the parent drugs, which are typically more selective 5-HT1A receptor agonists.

Q3: Can 1-PP interfere with the effects of the parent drug?

A3: Yes, and this is a critical point for researchers. Due to its differing pharmacology, 1-PP can sometimes antagonize or alter the expected effects of the parent drug. For example, in preclinical models of depression like the learned helplessness paradigm, 1-PP has been shown to impair the antidepressant-like effects of 5-HT1A agonists.[6] This can be a major source of unexpected or inconsistent results in behavioral studies.

Q4: How is 1-PP metabolized, and does it have active metabolites?

A4: 1-PP is further metabolized in the liver, primarily by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), to 5-hydroxy-1-(2-pyrimidinyl)-piperazine (HO-1-PP).[7] The pharmacological activity of HO-1-PP is not as well-characterized as 1-PP, but it is considered to be an active metabolite. Genetic variations in CYP2D6 activity could therefore lead to inter-individual differences in 1-PP metabolism and potentially contribute to variability in experimental results.

Troubleshooting Guide: Interpreting Unexpected Experimental Results

This guide is designed to help you troubleshoot common unexpected outcomes in your experiments with 1-PP or its parent compounds.

Scenario 1: Diminished or Biphasic Dose-Response to a 5-HT1A Agonist Parent Drug in Behavioral Assays

Unexpected Result: You are administering a drug like buspirone or ipsapirone and observe a weaker than expected anxiolytic or antidepressant effect, or the effect diminishes and even reverses at higher doses.

Possible Cause: Accumulation of 1-PP, which can antagonize the therapeutic effects of the parent 5-HT1A agonist.[6] At higher doses of the parent drug, more 1-PP is formed, and its α2-adrenergic antagonist actions may counteract the desired 5-HT1A-mediated effects.

Troubleshooting Workflow:

Start Unexpected Behavioral Response CheckMetabolism Consider 1-PP Metabolism Start->CheckMetabolism MeasureLevels Measure Plasma/Brain Levels of Parent Drug and 1-PP CheckMetabolism->MeasureLevels CoAdminister Co-administer with CYP3A4/CYP2D6 Inhibitor CheckMetabolism->CoAdminister DirectAdmin Administer 1-PP Directly to Characterize its Effect CheckMetabolism->DirectAdmin CompareRoutes Compare Oral vs. Systemic (IV/IP) Administration CheckMetabolism->CompareRoutes Outcome1 High 1-PP levels correlate with reduced efficacy MeasureLevels->Outcome1 Outcome2 Inhibition of metabolism restores parent drug effect CoAdminister->Outcome2 Outcome3 Direct 1-PP administration mimics unexpected effect DirectAdmin->Outcome3 Outcome4 Systemic route shows stronger parent drug effect CompareRoutes->Outcome4 Conclusion Unexpected result is likely mediated by 1-PP Outcome1->Conclusion Outcome2->Conclusion Outcome3->Conclusion Outcome4->Conclusion

Caption: Troubleshooting unexpected behavioral results.

Experimental Protocols:

  • Pharmacokinetic Analysis: To quantify the levels of the parent drug and 1-PP, collect blood or brain tissue at various time points post-administration and analyze using LC-MS/MS.

  • CYP Inhibition Study: Co-administer the parent drug with a known inhibitor of CYP3A4 (e.g., ketoconazole) or CYP2D6 (e.g., quinidine) to reduce the formation of 1-PP and its metabolites, respectively.[7][8] Observe if the expected behavioral effects of the parent drug are restored.

Scenario 2: Unexpected Cardiovascular Effects

Unexpected Result: You observe changes in blood pressure or heart rate after administering a 5-HT1A agonist parent drug that are not typically associated with its mechanism.

Possible Cause: The α2-adrenergic antagonist properties of 1-PP can influence cardiovascular function. Antagonism of presynaptic α2-autoreceptors can lead to an increase in norepinephrine release, which could affect heart rate and blood pressure. While high doses of 1-PP have been noted to cause a transient decrease in blood pressure, the overall effect can be complex.[9]

Troubleshooting Workflow:

Start Unexpected Cardiovascular Effects Hypothesis Hypothesize 1-PP's α2-antagonism is responsible Start->Hypothesis Experiment1 Administer 1-PP alone and monitor cardiovascular parameters Hypothesis->Experiment1 Experiment2 Co-administer parent drug with an α2-adrenergic agonist (e.g., clonidine) Hypothesis->Experiment2 Experiment3 Co-administer parent drug with an α2-adrenergic antagonist (e.g., yohimbine) Hypothesis->Experiment3 Observation1 1-PP alone reproduces the unexpected effect Experiment1->Observation1 Observation2 Clonidine reverses the unexpected effect Experiment2->Observation2 Observation3 Yohimbine mimics the unexpected effect Experiment3->Observation3 Conclusion Cardiovascular effect is likely mediated by 1-PP's α2-antagonism Observation1->Conclusion Observation2->Conclusion Observation3->Conclusion Parent_Drug Parent Drug (e.g., Buspirone) Metabolism Metabolism (CYP3A4) Parent_Drug->Metabolism 1-PP 1-PP Metabolism->1-PP Alpha2_Receptor α2-Adrenergic Receptor 1-PP->Alpha2_Receptor Antagonizes NE_Neuron Noradrenergic Neuron Alpha2_Receptor->NE_Neuron Inhibits 5-HT_Neuron Serotonergic Neuron NE_Neuron->5-HT_Neuron Modulates NE_Release ↑ Norepinephrine Release NE_Neuron->NE_Release 5-HT_Release Modulated Serotonin Release 5-HT_Neuron->5-HT_Release

References

Technical Support Center: Synthesis of 1-(2-Pyrimidinyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-(2-Pyrimidinyl)piperazine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, focusing on the common route involving the reaction of 2-chloropyrimidine with piperazine.

Issue 1: Low Yield of this compound and Formation of a Major Byproduct

Question: My reaction is producing a low yield of the desired this compound, and I am observing a significant amount of a white, solid byproduct that is difficult to separate. How can I improve the yield and minimize the formation of this byproduct?

Answer: The primary side reaction in this synthesis is the formation of the di-substituted byproduct, 1,4-bis(2-pyrimidinyl)piperazine. This occurs when a second molecule of 2-chloropyrimidine reacts with the remaining free amine of the desired mono-substituted product. Several strategies can be employed to mitigate this issue.

Troubleshooting Steps:

  • Molar Ratio of Reactants: The stoichiometry of piperazine to 2-chloropyrimidine is a critical factor. Using a significant excess of piperazine shifts the equilibrium towards the mono-substituted product. A molar ratio of piperazine to 2-chloropyrimidine of at least 2.5:1 is recommended. Some protocols suggest ratios as high as 1.1:1 to 1.5:1 can be effective, particularly when combined with other control measures.[1]

  • Reaction Temperature: Controlling the reaction temperature is crucial. The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures can favor the formation of the di-substituted byproduct. A temperature range of 40-65°C is generally recommended.[1][2]

  • Slow Addition of 2-Chloropyrimidine: Adding the 2-chloropyrimidine solution slowly to the piperazine solution can help maintain a high effective concentration of piperazine relative to the electrophile, thereby favoring mono-substitution.

  • Byproduct Removal: The 1,4-bis(2-pyrimidinyl)piperazine byproduct is often a solid that precipitates from the reaction mixture. It can be effectively removed by filtration before the work-up and purification of the desired product.[2]

Workflow for Minimizing Di-substitution:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Charge Reactor with Excess Piperazine & Base B Dissolve in Solvent (e.g., Water) A->B C Heat to 40-65°C B->C D Slowly Add 2-Chloropyrimidine C->D E Maintain Temperature and Stir for 1-2h D->E F Cool Reaction Mixture E->F G Filter to Remove Solid 1,4-bis(2-pyrimidinyl)piperazine F->G H Extract Filtrate with Organic Solvent G->H I Purify by Distillation or Chromatography H->I

Caption: Workflow for the synthesis of this compound, emphasizing steps to minimize di-substitution.

Issue 2: Presence of Minor Impurities in the Final Product

Question: After purification, I still observe some minor impurities in my this compound product by GC-MS or LC-MS. What could be the source of these impurities?

Answer: Besides the major di-substituted byproduct, other minor impurities can arise from side reactions involving the starting materials or intermediates.

Potential Sources of Minor Impurities and Solutions:

  • Hydrolysis of 2-Chloropyrimidine: Under aqueous basic conditions, 2-chloropyrimidine can undergo hydrolysis to form 2-hydroxypyrimidine. This is generally a slower reaction compared to the nucleophilic substitution with piperazine but can become more significant with prolonged reaction times or at higher pH and temperatures.

    • Solution: Minimize reaction time and avoid excessively high temperatures and highly basic conditions. Ensure the reaction goes to completion in a reasonable timeframe.

  • Impurities in Starting Materials: The commercial 2-chloropyrimidine may contain impurities from its synthesis, such as unreacted starting materials or byproducts. These impurities could potentially react with piperazine to form other derivatives.

    • Solution: Use high-purity starting materials. If necessary, purify the 2-chloropyrimidine by recrystallization or distillation before use.

  • Pyrimidine Ring Opening: While less common under these reaction conditions, nucleophilic attack by piperazine on the pyrimidine ring at positions other than C2, potentially leading to ring-opening, has been documented in the broader literature for other pyrimidine systems. This is more likely to occur under harsh conditions (e.g., very high temperatures).

    • Solution: Adhere to the recommended temperature range of 40-65°C.

Logical Relationship of Side Reactions:

G cluster_0 Reactants cluster_1 Desired Reaction cluster_2 Side Reactions A 2-Chloropyrimidine C This compound (Mono-substitution) A->C Piperazine (1 eq) E 2-Hydroxypyrimidine (Hydrolysis) A->E H2O / Base F Other Minor Byproducts A->F Impurities / Harsh Conditions B Piperazine B->C D 1,4-bis(2-Pyrimidinyl)piperazine (Di-substitution) C->D 2-Chloropyrimidine (1 eq)

Caption: Reaction pathways illustrating the desired synthesis and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control to maximize the yield of the mono-substituted product?

A1: The molar ratio of piperazine to 2-chloropyrimidine is the most critical parameter. A significant excess of piperazine is essential to statistically favor the reaction of 2-chloropyrimidine with an unreacted piperazine molecule over the already mono-substituted product.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the 2-chloropyrimidine starting material. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the formation of the desired product and the 1,4-bis(2-pyrimidinyl)piperazine byproduct over time.

Q3: What analytical techniques are suitable for quantifying the product and byproduct?

A3: Several analytical methods can be used for the quantification of this compound and its di-substituted byproduct:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust method for separating and quantifying the components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both separation and structural information, which is useful for identifying unknown impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for quantification, especially at low concentrations.

Q4: Is it necessary to use a phase-transfer catalyst?

A4: While not always mandatory, a phase-transfer catalyst can be beneficial, especially in biphasic reaction systems (e.g., water and an organic solvent), to enhance the reaction rate and improve the overall yield.[1]

Data Presentation

Table 1: Effect of Process Parameters on the Formation of 1,4-bis(2-pyrimidinyl)piperazine

ParameterConditionEffect on Di-substitutionRecommendation
Molar Ratio (Piperazine : 2-Chloropyrimidine) Low (e.g., 1:1)HighUse a significant excess of piperazine (≥ 2.5:1)
High (e.g., ≥ 2.5:1)LowThis is the most effective way to minimize the byproduct.
Temperature Low (< 40°C)Low (but slow reaction)Balance reaction rate and selectivity.
Optimal (40-65°C)ModerateRecommended range for good yield and manageable side reactions.[1][2]
High (> 70°C)HighAvoid excessively high temperatures.
Reaction Time ShortLow (incomplete reaction)Monitor the reaction to ensure full conversion of the limiting reagent.
Optimal (1-2 hours)ModerateSufficient for completion without excessive byproduct formation.
LongHighAvoid unnecessarily long reaction times.
Addition of 2-Chloropyrimidine RapidHighAdd the 2-chloropyrimidine solution slowly to the reaction mixture.
Slow / DropwiseLowMaintains a high effective concentration of piperazine.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from literature procedures that have been shown to provide a high yield of the desired product while minimizing the formation of the di-substituted byproduct.[2]

Materials:

  • Piperazine (45 mmol, 2.5 equivalents)

  • 2-Chloropyrimidine (18 mmol, 1 equivalent)

  • Potassium Carbonate (K₂CO₃) (16.5 mmol)

  • Water (20 mL)

  • Chloroform (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperazine (45 mmol) and potassium carbonate (16.5 mmol) in water (20 mL), add 2-chloropyrimidine (18 mmol) in batches at 50-65 °C.

  • Stir the reaction mixture at 60-65 °C for 1 hour.

  • Monitor the reaction by TLC until the 2-chloropyrimidine is consumed.

  • Cool the reaction mixture to 35 °C.

  • Filter the mixture to remove the solid byproduct, 1,4-bis(2-pyrimidinyl)piperazine.

  • Extract the filtrate three times with chloroform.

  • Dry the combined organic phase with anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure to yield this compound.

Expected Yield: Approximately 88%.[2]

References

Technical Support Center: Enhancing the Purity of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-(2-Pyrimidinyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound samples?

A1: Common impurities can originate from the synthesis process and include unreacted starting materials like piperazine and 2-chloropyrimidine, by-products such as 1,4-bis(2-pyrimidinyl)piperazine, and residual solvents. Degradation products may also be present if the material has been stored improperly.

Q2: My this compound sample is an oil or a low-melting solid. How can I induce crystallization?

A2: "Oiling out" is a common issue with amines. Here are several strategies to promote crystallization:

  • Slower Cooling: Allow the saturated solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling often promotes oil formation.[1]

  • Seed Crystals: If you have a small amount of solid material, adding a seed crystal to the cooled, saturated solution can initiate crystallization.[1]

  • Solvent System Adjustment: Experiment with a mixed solvent system. Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Gentle warming to redissolve, followed by slow cooling, can often yield crystals.

  • Salt Formation: Converting the free base to a salt, such as the hydrochloride salt, can significantly improve its crystallization properties.[1] A patent describes the recrystallization of this compound hydrochloride from dehydrated ethanol.

Q3: I am observing peak tailing during column chromatography of this compound. What could be the cause and how can I fix it?

A3: Peak tailing for basic compounds like this compound on silica gel is often due to strong interactions with acidic silanol groups on the stationary phase. Here are some solutions:

  • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.

  • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina, which is less acidic.

  • Optimize Solvent Polarity: A gradual increase in the polarity of the eluent during the run can sometimes help to sharpen the peaks.

Q4: My compound seems to be decomposing on the silica gel column. What are my options?

A4: If you suspect your compound is unstable on silica gel, you can try the following:

  • Use a Less Acidic Stationary Phase: Alumina is a good alternative to silica gel for acid-sensitive compounds.

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by treating it with a base before packing the column.

  • Rapid Purification: Minimize the time your compound spends on the column by using a faster flow rate, although this may slightly reduce separation efficiency.

Q5: During HPLC analysis, I'm seeing broad peaks and a drifting baseline. What are the likely causes?

A5: Broad peaks and a drifting baseline in HPLC can stem from several issues:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample. Slow equilibration can cause the baseline to drift.[2][3]

  • Mobile Phase Issues: The mobile phase may be contaminated, improperly mixed, or degrading over time. Prepare fresh mobile phase daily and ensure all components are of high purity.[4]

  • Strongly Retained Impurities: Contaminants from previous injections may be slowly eluting, causing a rising baseline and broad peaks.[3] Flushing the column with a strong solvent can help.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the mobile phase.[4][5]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The solution is too supersaturated, or cooling is too rapid.Add a small amount of additional hot solvent to the solution. Allow the solution to cool more slowly. Use a seed crystal to induce crystallization.[1]
No crystals form upon cooling. The solution is not sufficiently saturated (too much solvent was added).Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[6]
Crystallization happens too quickly, potentially trapping impurities. The solution is too concentrated, or the solvent has a very steep solubility curve.Reheat the solution and add a small amount of extra solvent to slow down the crystallization process upon cooling.[6]
Low recovery of the purified product. Too much solvent was used for dissolving or rinsing the crystals. The compound has significant solubility in the cold solvent.Use the minimum amount of boiling solvent for dissolution and the minimum amount of ice-cold solvent for rinsing the crystals.[7]
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The chosen eluent system does not provide adequate resolution. The column was not packed properly.Perform a thorough TLC analysis to find an optimal solvent system that gives good separation. Repack the column, ensuring a uniform and compact bed.
The compound is stuck on the column. The eluent is not polar enough to move the compound. The compound may have decomposed on the column.Gradually increase the polarity of the eluent. If decomposition is suspected, test the compound's stability on a small amount of silica gel via TLC before running a column.[8]
Cracked or channeled column bed. The column was allowed to run dry. Improper packing of the stationary phase.Always keep the solvent level above the top of the stationary phase. Ensure the silica gel is packed as a uniform slurry.
Compound elutes too quickly. The eluent is too polar.Use a less polar solvent system to increase the retention of your compound on the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol is adapted from a patented procedure for the purification of this compound hydrochloride.

  • Dissolution: In a suitable flask, add the crude this compound hydrochloride. Add a minimal amount of dehydrated ethanol.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If necessary, add small additional portions of hot dehydrated ethanol to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold dehydrated ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Column Chromatography of this compound

This is a general protocol that may require optimization based on the specific impurities present.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good starting point for basic compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of a small amount of triethylamine (e.g., 0.5%). The ideal system should give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding the dry powder to the top of the column.[9]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purity Assessment by HPLC

This is a starting point for developing an HPLC method for purity analysis.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Primesep 100 column (or equivalent mixed-mode column suitable for basic compounds).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH). The exact ratio and buffer concentration will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the UV absorbance maximum of this compound to select the optimal detection wavelength.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Injection Volume: 10 µL.

Protocol 4: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a calibrated NMR spectrometer.

  • Spectrum Analysis:

    • Chemical Shifts: Compare the observed chemical shifts with a reference spectrum of pure this compound. The expected approximate shifts in CDCl₃ are: δ 8.29 (d, 2H, pyrimidine), δ 6.45 (t, 1H, pyrimidine), δ 3.78 (t, 4H, piperazine), δ 2.90 (t, 4H, piperazine).[10]

    • Integration: Integrate the peaks corresponding to the compound and any impurity peaks. The ratio of the integrals can be used to estimate the relative amounts of the components.

    • Impurity Identification: Unidentified peaks may correspond to residual solvents or synthesis-related impurities.

Data Summary Tables

Table 1: Solvent Selection for Recrystallization

Solvent TypeExamplesSuitability for this compound
Protic Solvents Ethanol, Methanol, WaterGood for dissolving the hydrochloride salt. Ethanol is a good choice for recrystallization.
Aprotic Polar Solvents Acetone, Ethyl AcetateMay be suitable for the free base, often used in mixed solvent systems.
Aprotic Non-polar Solvents Hexane, TolueneCan be used as anti-solvents in a mixed solvent system to induce crystallization.

Table 2: Typical Parameters for Purity Analysis

Technique Parameter Typical Value/Condition
HPLC Stationary Phase Reversed-phase (e.g., C18) or mixed-mode (e.g., Primesep)
Mobile Phase Acetonitrile/Water with buffer (e.g., ammonium formate)
Detection UV (at λmax)
GC Stationary Phase 5% Phenyl-methylpolysiloxane (or similar)
Carrier Gas Helium or Hydrogen
Temperature Program Ramped, e.g., 100°C to 280°C
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)
¹H NMR Solvent CDCl₃, DMSO-d₆
Frequency ≥300 MHz

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Solid Sample column_chromatography Column Chromatography crude_product->column_chromatography Oily/Complex Mixture tlc TLC recrystallization->tlc Check Purity column_chromatography->tlc Check Fractions hplc HPLC tlc->hplc Quantitative Analysis gc GC tlc->gc Volatile Impurities nmr NMR tlc->nmr Structural Confirmation pure_product Pure Product (>99%) hplc->pure_product Purity Confirmed gc->pure_product nmr->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out seed_crystal Add Seed Crystal cool->seed_crystal If no crystals crystals_form Crystals Form? filter_dry Filter and Dry crystals_form->filter_dry Yes evaporate_solvent Evaporate Some Solvent, Reheat, Cool Slowly crystals_form->evaporate_solvent No oiling_out->crystals_form No add_solvent Add More Solvent, Reheat, Cool Slowly oiling_out->add_solvent Yes add_solvent->cool evaporate_solvent->cool seed_crystal->cool

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the biological activity of 1-(2-Pyrimidinyl)piperazine (1-PP), a key active metabolite of several anxiolytic and antidepressant drugs of the azapirone class, including buspirone, gepirone, and tandospirone.[1][2] The following sections present a comparative analysis of 1-PP's performance against relevant alternatives, supported by experimental data, detailed protocols for key assays, and visualizations of associated signaling pathways.

Executive Summary

This compound is a pharmacologically active compound characterized by a dual mechanism of action: antagonism of the α2-adrenergic receptor and partial agonism of the 5-HT1A serotonin receptor.[1] It displays negligible affinity for dopamine D2, D3, and D4 receptors, as well as α1-adrenergic receptors.[1] This profile makes it a significant contributor to the overall therapeutic and side-effect profiles of its parent drugs. This guide will compare its activity with the established α2-adrenergic antagonist yohimbine and its parent compound, buspirone, a 5-HT1A partial agonist.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound and its comparators.

Table 1: α2-Adrenergic Receptor Antagonist Activity

CompoundReceptor SubtypeKᵢ (nM)pA₂Assay TypeSpeciesSource(s)
This compound (1-PP) α₂7.3 - 406.8Radioligand BindingRat[1][3]
Yohimbineα₂3.6-Radioligand BindingBovine[4]
Idazoxanα₂--Anticonflict TestRat[5]
Rauwolscineα₂--Radioligand BindingCalf[6]

Kᵢ: Inhibitory constant, a measure of binding affinity; a lower value indicates higher affinity. pA₂: A measure of antagonist potency.

Table 2: 5-HT1A Receptor Partial Agonist Activity

CompoundKᵢ (nM)EC₅₀ (ng/mL)Intrinsic ActivityAssay TypeSpeciesSource(s)
This compound (1-PP) 4143040.312Radioligand Binding / In vivo hypothermiaRat[1][7]
Buspirone~31.617.60.465Radioligand Binding / In vivo hypothermiaHuman / Rat[7][8]
Tandospirone27-Partial AgonistRadioligand BindingRat[9]
Gepirone~31.8-Full (presynaptic), Partial (postsynaptic)Radioligand Binding-[1]
Ipsapirone--Partial Agonist--[10]

EC₅₀: Half-maximal effective concentration, a measure of potency. Intrinsic Activity: A measure of the maximal effect of a drug as a fraction of the maximal effect of a full agonist.

Mandatory Visualization

Signaling Pathways

The biological effects of this compound are mediated through its interaction with α2-adrenergic and 5-HT1A receptors, which are both G-protein coupled receptors (GPCRs).

alpha2_adrenergic_pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein cluster_cytoplasm Cytoplasm Norepinephrine Norepinephrine Alpha2_AR α2-Adrenergic Receptor Norepinephrine->Alpha2_AR Activates OnePP 1-PP (Antagonist) OnePP->Alpha2_AR Blocks Gi_alpha Gαi Alpha2_AR->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits G_beta_gamma Gβγ Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Ca_influx Ca²⁺ Influx Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Promotes

Caption: α2-Adrenergic Receptor Signaling Pathway Antagonized by 1-PP.

FHT1A_pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein cluster_cytoplasm Cytoplasm Serotonin Serotonin (Full Agonist) HT1A_R 5-HT1A Receptor Serotonin->HT1A_R Activates (Strongly) OnePP 1-PP (Partial Agonist) OnePP->HT1A_R Activates (Weakly) Gi_alpha Gαi HT1A_R->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits G_beta_gamma Gβγ GIRK GIRK Channel G_beta_gamma->GIRK Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates K_efflux K⁺ Efflux (Hyperpolarization)

Caption: 5-HT1A Receptor Signaling Pathway Partially Activated by 1-PP.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays receptor_binding Radioligand Binding Assay data_analysis Data Analysis (Ki, EC₅₀, Behavioral Effects) receptor_binding->data_analysis functional_assay [³⁵S]GTPγS Binding Assay functional_assay->data_analysis learned_helplessness Learned Helplessness Model (Rat) learned_helplessness->data_analysis bladder_function Anesthetized Rat Bladder Contraction Model bladder_function->data_analysis start Compound Synthesis and Preparation start->receptor_binding start->functional_assay start->learned_helplessness start->bladder_function conclusion Comparative Efficacy and Potency Assessment data_analysis->conclusion

Caption: Workflow for Validating the Biological Activity of 1-PP.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic and 5-HT1A Receptors

Objective: To determine the binding affinity (Kᵢ) of 1-PP and comparator compounds for α2-adrenergic and 5-HT1A receptors.

Materials:

  • Receptor Source: Membranes from cells expressing the human or rat target receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat cerebral cortex).

  • **Radiolig

References

A Comparative Guide to 1-(2-Pyrimidinyl)piperazine and Other Piperazine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 1-(2-Pyrimidinyl)piperazine (1-PP) with other notable piperazine derivatives, including the atypical antipsychotic aripiprazole and the antidepressant trazodone. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to Piperazine Derivatives

Piperazine and its derivatives are a versatile class of compounds with a six-membered ring containing two nitrogen atoms at opposite positions. This scaffold is a common feature in a wide array of pharmaceuticals, targeting a variety of receptors in the central nervous system (CNS).[1] Their therapeutic applications span from anxiolytics and antidepressants to antipsychotics.[1] This guide focuses on this compound, a key metabolite of several anxiolytic drugs, and compares its pharmacological profile with other prominent piperazine-containing drugs.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound, aripiprazole, and trazodone and its active metabolite m-chlorophenylpiperazine (m-CPP) for various CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (1-PP)AripiprazoleTrazodonem-Chlorophenylpiperazine (m-CPP)
Dopamine Receptors
D₂>10,000[1]0.34 - 2.6--
D₃>10,000[1]0.8 - 5.8--
D₄>10,000[1]44[2]--
Serotonin Receptors
5-HT₁A414 (Partial Agonist)[1]1.7 - 4.2 (Partial Agonist)23.6 (Antagonist)[3]18.9 (Antagonist)[3]
5-HT₂A-3.4 - 14 (Antagonist)1.1 - 25-
5-HT₂C-15[2]-High Affinity (Agonist)[4]
5-HT₇-39[2]--
Adrenergic Receptors
α₁No significant affinity[1]57[2]High Affinity-
α₂7.3 - 40 (Antagonist)[1]2604,500 (Trazodone) / 600 (mCPP)[5]-
Histamine Receptors
H₁-61[2]High Affinity-
Serotonin Transporter (SERT) -98[2]Moderate Affinity-

Comparative Pharmacokinetic Profiles

This table outlines key pharmacokinetic parameters for 1-PP, buspirone (as a parent drug of 1-PP), aripiprazole, and trazodone.

ParameterThis compound (1-PP)BuspironeAripiprazoleTrazodone
Bioavailability (Oral) Metabolite, not directly administeredLow (~4%)~87%[2][6]~100%[7]
Elimination Half-life (t½) ~6 hours[8]~2-3 hours~75 hours (parent), ~94 hours (active metabolite)[2][6]5-9 hours[7]
Protein Binding -~95%>99%[6]89-95%[7]
Metabolism -Extensive hepatic metabolism via CYP3A4Extensive hepatic metabolism via CYP3A4 and CYP2D6[6][9]Extensively metabolized by CYP3A4 to m-CPP[7]
Active Metabolites Is an active metaboliteYes, including 1-PPYes, dehydro-aripiprazole[6]Yes, m-chlorophenylpiperazine (m-CPP)[7]

Experimental Protocols

Radioligand Binding Assay for GPCRs

This protocol is a generalized procedure for determining the binding affinity of a compound to a G-protein coupled receptor (GPCR).

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]spiperone for D₂ receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Test compounds at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

cAMP Functional Assay

This protocol measures the effect of a compound on the intracellular concentration of cyclic adenosine monophosphate (cAMP), a common second messenger in GPCR signaling.

Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a Gs or Gi-coupled receptor.

Materials:

  • Cells expressing the target receptor.

  • Assay medium (e.g., DMEM).

  • Test compounds at various concentrations.

  • A known agonist for the receptor (for antagonist testing).

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

  • Microplate reader compatible with the chosen detection method.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration (e.g., EC₈₀) of a known agonist.

  • Incubation: Incubate the plate for a specific time at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.[12][13][14][15]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC₅₀.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the key receptors discussed.

G_protein_signaling cluster_D2 Dopamine D₂ Receptor (Gi-coupled) cluster_5HT1A Serotonin 5-HT₁A Receptor (Gi-coupled) cluster_Alpha2 α₂-Adrenergic Receptor (Gi-coupled) D2R D₂R G_alpha_i Gαi D2R->G_alpha_i Agonist AC_D2 Adenylyl Cyclase G_alpha_i->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 Activates HT1AR 5-HT₁AR G_alpha_i_HT Gαi HT1AR->G_alpha_i_HT Agonist AC_HT Adenylyl Cyclase G_alpha_i_HT->AC_HT Inhibits cAMP_HT cAMP AC_HT->cAMP_HT PKA_HT PKA cAMP_HT->PKA_HT Activates A2R α₂R G_alpha_i_A2 Gαi A2R->G_alpha_i_A2 Agonist AC_A2 Adenylyl Cyclase G_alpha_i_A2->AC_A2 Inhibits cAMP_A2 cAMP AC_A2->cAMP_A2 PKA_A2 PKA cAMP_A2->PKA_A2 Activates

Caption: Canonical Gi-coupled GPCR signaling pathway.

Experimental Workflow

The following diagram outlines a logical workflow for comparing piperazine derivatives.

experimental_workflow start Start: Select Piperazine Derivatives for Comparison receptor_binding Receptor Binding Assays (Determine Ki values) start->receptor_binding functional_assays Functional Assays (e.g., cAMP assay) start->functional_assays pharmacokinetics Pharmacokinetic Studies (ADME) start->pharmacokinetics data_analysis Data Analysis and Comparison receptor_binding->data_analysis functional_assays->data_analysis pharmacokinetics->data_analysis binding_table Create Receptor Affinity Table data_analysis->binding_table pk_table Create Pharmacokinetic Table data_analysis->pk_table functional_summary Summarize Functional Activity data_analysis->functional_summary conclusion Draw Conclusions and Report binding_table->conclusion pk_table->conclusion functional_summary->conclusion

Caption: Workflow for comparative analysis of piperazine derivatives.

Conclusion

This compound exhibits a distinct pharmacological profile characterized by its potent antagonism at α₂-adrenergic receptors and weaker partial agonism at 5-HT₁A receptors, with a notable lack of affinity for dopamine receptors.[1] This contrasts significantly with aripiprazole, which displays high affinity and partial agonism at D₂ and 5-HT₁A receptors, and trazodone, which primarily acts as a 5-HT₂A antagonist and serotonin reuptake inhibitor. The differences in receptor binding affinities and functional activities translate to their diverse therapeutic applications and side-effect profiles. This guide provides a foundational dataset and experimental framework to aid researchers in the further exploration and development of novel piperazine-based therapeutics.

References

A Comparative Analysis of the Pharmacological Activity of 1-(2-Pyrimidinyl)piperazine and Buspirone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the pharmacological activities of buspirone, a well-established anxiolytic agent, and its principal active metabolite, 1-(2-Pyrimidinyl)piperazine (1-PP). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their respective mechanisms of action, receptor binding affinities, and functional activities, supported by experimental data.

Introduction

Buspirone is an anxiolytic medication primarily utilized for the treatment of generalized anxiety disorder.[1][2] Unlike traditional anxiolytics such as benzodiazepines, buspirone's mechanism of action does not involve the GABAergic system.[3][4] Instead, its therapeutic effects are largely attributed to its activity as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors.[3][5][6] Upon administration, buspirone undergoes extensive first-pass metabolism, leading to the formation of several metabolites, with this compound (1-PP) being one of the most significant and pharmacologically active.[1][7] 1-PP itself exhibits a distinct pharmacological profile, primarily acting as a potent antagonist of α2-adrenergic receptors.[8][9] This guide will dissect and compare the activities of these two compounds to provide a clearer understanding of their individual contributions to the overall pharmacological effects observed after buspirone administration.

Metabolic Relationship

Buspirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] One of the major metabolic pathways involves the cleavage of the azaspirodecanedione moiety, resulting in the formation of 1-PP. Plasma concentrations of 1-PP can be significantly higher than those of the parent drug, buspirone, following oral administration.[1][10]

G Buspirone Buspirone Metabolism Hepatic Metabolism (CYP3A4) Buspirone->Metabolism PP This compound (1-PP) Metabolism->PP Other Other Metabolites (e.g., 6-hydroxybuspirone) Metabolism->Other cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Buspirone Buspirone (Partial Agonist) Receptor 5-HT1A Receptor Buspirone->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Decreased Neuronal Firing cAMP->Response Leads to cluster_membrane Synaptic Cleft / Membrane Presynaptic Terminal Presynaptic Terminal Postsynaptic Neuron Postsynaptic Neuron PP 1-PP (Antagonist) Receptor α2-Adrenergic Autoreceptor PP->Receptor Blocks NE Norepinephrine NE->Receptor Cannot Bind AC Adenylyl Cyclase Receptor->AC Inhibition Blocked Response Increased Norepinephrine Release Receptor->Response Disinhibition leads to G A Prepare Reaction Mixture (Membranes, Radioligand, Buffer) B Add Test Compound (Varying Concentrations) A->B C Incubate to Equilibrium B->C D Rapid Filtration (Separate Bound from Free) C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki Values E->F

References

Comparative Analysis of 1-(2-Pyrimidinyl)piperazine (1-PP) Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Neuroscience

This guide provides a comprehensive comparison of the cross-reactivity profile of 1-(2-Pyrimidinyl)piperazine (1-PP), a pharmacologically active metabolite of several anxiolytic drugs, against a panel of neurotransmitter receptors. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and compound selection.

Introduction to this compound (1-PP)

This compound, commonly known as 1-PP, is the primary active metabolite of the azapirone class of anxiolytics and antidepressants, including buspirone, gepirone, and tandospirone.[1][2][3] While the parent drugs exhibit primary activity at serotonin 5-HT1A receptors, 1-PP displays a distinct pharmacological profile, predominantly acting as an antagonist at α2-adrenergic receptors.[4] Understanding the cross-reactivity of 1-PP is crucial for elucidating the complete pharmacological effects of its parent compounds and for assessing its potential as a therapeutic agent in its own right.

Comparative Receptor Binding Affinity

The following tables summarize the in vitro binding affinities (Ki, nM) of 1-PP and selected comparator compounds for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of 1-PP and Comparator Compounds at Adrenergic Receptors

Receptor SubtypeThis compound (1-PP)BuspironeGepironeTandospironeYohimbine
α1-adrenergic >10,000[4]Weak affinity[5]-1,300 - 41,000[3][6][7]Moderate affinity[8][9]
α2-adrenergic 7.3 - 40[4]Weak affinity[5]42 (as antagonist)[2]1,300 - 41,000[3][6][7]High affinity (α2C: 0.88, α2A: 1.4, α2B: 7.1)[8][10]

Table 2: Binding Affinity (Ki, nM) of 1-PP and Comparator Compounds at Serotonin Receptors

Receptor SubtypeThis compound (1-PP)BuspironeGepironeTandospironeYohimbine
5-HT1A 414 (Partial Agonist)[4]4 - 78[11]31.8[2]27[1][3][6][7][12]Moderate affinity[8][9]
5-HT1B ---Inactive[6][7]Moderate affinity[8][9]
5-HT1D ----Moderate affinity[8][9]
5-HT2A -Low affinity[5]3630[2]1,300 - 41,000[3][6][7]Weak affinity[9]
5-HT2C -Low affinity[5]-1,300 - 41,000[3][6][7]-

Table 3: Binding Affinity (Ki, nM) of 1-PP and Comparator Compounds at Dopamine Receptors

Receptor SubtypeThis compound (1-PP)BuspironeGepironeTandospironeYohimbine
D1 ---1,300 - 41,000[3][6][7]-
D2 >10,000[4]484[11]Negligible affinity[13]1,300 - 41,000[3][6][7]Weak affinity[8][9]
D3 >10,000[4]98[11]--Weak affinity[9]
D4 >10,000[4]29.2[11]---

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a general method for determining the binding affinity of a test compound for adrenergic receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from tissue or cell lines expressing the adrenergic receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Clonidine or [3H]-Yohimbine for α2).

  • Test compound (1-PP or comparator).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known non-labeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).

  • Incubation: Add the assay components to the wells in the following order: assay buffer, test compound or non-specific ligand, radioligand, and finally the cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for 5-HT1A Receptor Partial Agonism ([35S]GTPγS Binding Assay)

This protocol describes a method to assess the functional activity of a compound at the 5-HT1A receptor by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins.

Materials:

  • Cell membranes from cells expressing the 5-HT1A receptor.

  • [35S]GTPγS (non-hydrolyzable GTP analog).

  • Test compound (1-PP).

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with GDP for 10-15 minutes on ice to ensure that G-proteins are in their inactive, GDP-bound state.

  • Incubation: In a microcentrifuge tube, add the assay buffer, the test compound at various concentrations, the pre-incubated membranes, and finally [35S]GTPγS to initiate the reaction.

  • Incubate the mixture at 30°C for 30-60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration. The resulting curve will indicate the potency (EC50) and efficacy (Emax) of the compound as an agonist. A partial agonist will produce a response that is lower than that of a full agonist.

Signaling Pathways and Experimental Workflow Diagrams

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Alpha2_Receptor α2-Adrenergic Receptor Agonist->Alpha2_Receptor Binds & Activates 1_PP_Antagonist 1-PP (Antagonist) 1_PP_Antagonist->Alpha2_Receptor Blocks Binding G_protein Gαi Gβγ Alpha2_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Decreased Cellular Response cAMP->Cellular_Response Leads to radioligand_binding_workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature (60-90 min) Plate_Setup->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters (Remove Unbound Radioligand) Filtration->Washing Quantification Scintillation Counting (Measure Radioactivity) Washing->Quantification Data_Analysis Calculate Ki values Quantification->Data_Analysis End End Data_Analysis->End

References

Navigating the Maze of Experimental Reproducibility: A Comparative Guide to 1-(2-Pyrimidinyl)piperazine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible experimental data is paramount. When working with compounds that possess their own pharmacologically active metabolites, this challenge is often amplified. 1-(2-Pyrimidinyl)piperazine (1-PP), a primary metabolite of the widely used anxiolytic buspirone and other azapirones, presents a notable case. Its inherent biological activity can introduce significant variability in experimental outcomes, potentially compromising the reproducibility of studies involving its parent drugs. This guide provides a comprehensive comparison of 1-PP with viable alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their study designs.

The central issue complicating experiments with drugs that metabolize to 1-PP is the inter-individual and even intra-individual variability in metabolic rates.[1][2] This can lead to differing plasma and brain concentrations of 1-PP, which possesses its own distinct pharmacological profile, primarily as an α2-adrenergic receptor antagonist and a weak 5-HT1A receptor partial agonist.[3][4] Consequently, the observed effects in a study may be a composite of the parent drug and its metabolite, with the contribution of each varying between subjects and experiments. This metabolic variability can be a significant, often unacknowledged, source of experimental irreproducibility.[5][6]

The Pharmacological Profile of 1-PP: A Double-Edged Sword

1-PP is not an inert byproduct. It actively engages with biological targets, most notably α2-adrenergic receptors, where it acts as an antagonist.[3] This activity can influence a range of physiological and behavioral outcomes, sometimes even opposing or confounding the effects of the parent drug. For instance, while buspirone's primary anxiolytic action is attributed to its 5-HT1A receptor agonism, the α2-adrenergic antagonism of 1-PP can independently modulate neurotransmitter release and neuronal firing, adding a layer of complexity to data interpretation.[4]

Alternatives to 1-PP for Targeted Receptor Modulation

To mitigate the reproducibility challenges associated with 1-PP, researchers can consider alternative compounds that offer more direct and selective engagement of the desired pharmacological targets. This is particularly relevant when the goal is to specifically investigate the roles of α2-adrenergic or 5-HT1A receptors.

For Selective α2-Adrenergic Receptor Antagonism:

When the experimental aim is to antagonize α2-adrenergic receptors, using a direct and selective antagonist is preferable to relying on the metabolic conversion of a parent drug to 1-PP. Two well-characterized alternatives are Yohimbine and Atipamezole .

  • Yohimbine: A classic α2-adrenoceptor antagonist, yohimbine has been extensively used in research to probe the function of this receptor system.[7] However, it's important to note that yohimbine also exhibits some affinity for other receptors, which could be a consideration depending on the experimental context.[7][8]

  • Atipamezole: This compound is a potent and highly selective α2-adrenoceptor antagonist with a significantly better selectivity profile compared to yohimbine.[8][9][10] Its high specificity makes it a valuable tool for dissecting the role of α2-adrenoceptors with minimal off-target effects.[9][10]

For Selective 5-HT1A Receptor Agonism:

When the focus of the research is on the 5-HT1A receptor, employing a direct agonist that does not produce 1-PP as a metabolite can lead to more straightforward and reproducible results.

  • 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT): This compound is a full and selective agonist for the 5-HT1A receptor and is widely used as a research tool to study the function of this receptor.[11] Unlike buspirone, it does not metabolize to 1-PP, thus eliminating the confounding variable of α2-adrenergic antagonism from the metabolite.

Quantitative Comparison of 1-PP and Alternatives

The following tables summarize key quantitative data comparing the receptor binding affinities and functional activities of 1-PP and its alternatives.

CompoundPrimary TargetReceptor Affinity (Ki, nM)SelectivityReference
This compound (1-PP) α2-Adrenergic Receptor7.3 - 40Moderate (also weak 5-HT1A partial agonist)[3]
Yohimbine α2-Adrenergic Receptor~10 (for α2A)Moderate (also interacts with other receptors)[8]
Atipamezole α2-Adrenergic ReceptorHigh (pA2 8.6-8.7)High (α2/α1 selectivity ratio: 8526)[9]
8-OH-DPAT 5-HT1A Receptor~0.6 (IC50)High[12]
CompoundFunctional AssayPotency (EC50/IC50)EfficacyReference
This compound (1-PP) GTPγS binding (5-HT1A)304 ng/ml (in vivo potency)Partial Agonist (Intrinsic activity: 0.312)[11]
Yohimbine Antagonism of clonidine-induced mydriasisEffective at reversing effectsFull Antagonist[13]
Atipamezole Antagonism of medetomidine-induced sedationMore potent than yohimbineFull Antagonist[8]
8-OH-DPAT GTPγS binding (5-HT1A)-Full Agonist[14]

Experimental Protocols

To facilitate the direct comparison of these compounds in your own research, detailed protocols for key experiments are provided below.

Protocol 1: In Vitro α2-Adrenergic Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the α2-adrenergic receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Rat cerebral cortex membranes (source of α2-adrenoceptors)

  • [3H]-Clonidine (radioligand)

  • Test compounds (1-PP, Yohimbine, Atipamezole)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the rat cerebral cortex membranes, [3H]-clonidine (at a concentration near its Kd), and either buffer (for total binding), a high concentration of a non-labeled ligand like phentolamine (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Antagonism of Clonidine-Induced Hypothermia

This protocol assesses the in vivo α2-adrenergic antagonist activity of a test compound by measuring its ability to reverse the hypothermic effect of the α2-agonist clonidine.[15]

Materials:

  • Male Wistar rats

  • Clonidine hydrochloride

  • Test compounds (1-PP, Yohimbine, Atipamezole)

  • Saline solution

  • Rectal thermometer

Procedure:

  • Acclimate the rats to the experimental room and handling procedures.

  • Measure the baseline rectal temperature of each rat.

  • Administer the test compound or vehicle (saline) via the desired route (e.g., intraperitoneally).

  • After a specified pretreatment time, administer clonidine (e.g., 0.1 mg/kg, s.c.) to induce hypothermia.

  • Measure rectal temperature at regular intervals (e.g., every 30 minutes) for a period of at least 2 hours.

  • Plot the change in rectal temperature from baseline over time for each treatment group.

  • Compare the degree of hypothermia in the test compound groups to the vehicle control group to determine the antagonist effect.

Protocol 3: In Vitro 5-HT1A Receptor GTPγS Binding Assay

This functional assay measures the ability of a compound to stimulate G-protein activation through the 5-HT1A receptor.[14][16][17]

Materials:

  • Cell membranes expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells)

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • Test compounds (1-PP, 8-OH-DPAT)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the cell membranes, GDP, and the test compound or buffer.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the amount of bound [35S]GTPγS using a liquid scintillation counter.

  • Plot the amount of [35S]GTPγS bound against the log concentration of the test compound to determine the EC50 and Emax values.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of the 5-HT1A receptor and the experimental workflow for assessing α2-adrenergic antagonism.

G Signaling Pathway of 5-HT1A Receptor Agonists 5-HT1A_Agonist 5-HT1A Agonist (e.g., 8-OH-DPAT, Buspirone) 5-HT1A_Receptor 5-HT1A Receptor 5-HT1A_Agonist->5-HT1A_Receptor Binds to Gi_protein Gi/o Protein 5-HT1A_Receptor->Gi_protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Leads to

Figure 1: Simplified signaling cascade following activation of the 5-HT1A receptor.

G Experimental Workflow for In Vivo α2-Adrenoceptor Antagonism cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Data Collection & Analysis Acclimation Acclimation & Baseline Temperature Measurement Vehicle Vehicle Control Acclimation->Vehicle Test_Compound Test Compound (1-PP, Yohimbine, etc.) Acclimation->Test_Compound Clonidine Clonidine Administration (to induce hypothermia) Vehicle->Clonidine Test_Compound->Clonidine Temp_Monitoring Regular Temperature Monitoring Clonidine->Temp_Monitoring Data_Analysis Data Analysis: Compare temperature changes Temp_Monitoring->Data_Analysis

Figure 2: Workflow for assessing the in vivo α2-adrenergic antagonist activity.

Conclusion: Enhancing Reproducibility Through Informed Compound Selection

The presence of the active metabolite 1-PP introduces a significant confounding variable in experiments involving buspirone and related drugs, posing a tangible threat to experimental reproducibility. By understanding the distinct pharmacological profile of 1-PP and considering the use of more selective, direct-acting alternatives, researchers can design more robust and reliable studies. For investigating α2-adrenergic receptor antagonism, atipamezole offers superior selectivity over yohimbine and avoids the complexities of metabolic conversion. For probing the 5-HT1A receptor, direct agonists like 8-OH-DPAT provide a cleaner experimental system. Ultimately, the careful selection of pharmacological tools is a critical step in ensuring the validity and reproducibility of research findings in the complex landscape of neuropharmacology.

References

A Comparative Analysis of the Anxiolytic Efficacy of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic efficacy of 1-(2-Pyrimidinyl)piperazine (1-PP) against other established anxiolytic agents, namely the azapirone buspirone and the benzodiazepine diazepam. The information presented is supported by experimental data from preclinical studies to aid in research and drug development efforts.

Executive Summary

This compound (1-PP) is an active metabolite of several anxiolytic drugs, including buspirone. Its anxiolytic profile is attributed to its unique mechanism of action, primarily as an antagonist of α2-adrenergic receptors and a partial agonist of serotonin 5-HT1A receptors. This differs significantly from benzodiazepines like diazepam, which potentiate the effects of GABA at the GABA-A receptor, and from its parent compound buspirone, which acts as a 5-HT1A receptor partial agonist and a dopamine D2 receptor antagonist. Preclinical evidence suggests that 1-PP possesses anxiolytic properties, though its efficacy and potency vary when compared to buspirone and diazepam.

Comparative Efficacy Data

The anxiolytic effects of 1-PP, buspirone, and diazepam have been evaluated in various animal models of anxiety. The following tables summarize key quantitative data from these studies.

Table 1: Anticonflict Efficacy in the Vogel-Type Conflict Test in Rats
CompoundDose (p.o.)Anticonflict EffectReference
This compound (1-PP) 25 mg/kgSignificant, but weak anticonflict activity[1][2][3]
Buspirone 10 mg/kgSignificant anticonflict activity (bell-shaped dose-response)[1][2][3]
Diazepam 20 and 40 mg/kgDose-dependent anticonflict activity[1][2][3]

p.o. = per os (by mouth)

Table 2: Effects in the Elevated Plus-Maze (EPM) Test in Rats
CompoundDoseEffect on Open Arm ExplorationReference
This compound (1-PP) Not specifiedDid not show an anxiogenic-like profile[4]
Buspirone 2.5-20 mg/kg (p.o.)No significant effect on open arm exploration[5]
Diazepam 2.5, 5, and 10 mg/kg (p.o.)Dose-dependent increase in open arm time and entries[5]
Table 3: Comparative Receptor Binding Affinities (Ki, nM)
ReceptorThis compound (1-PP) Buspirone Diazepam
α2-adrenergic 7.3 - 40Low affinityN/A
5-HT1A 414 (partial agonist)High affinity (partial/full agonist)N/A
Dopamine D2 >10,000Weak antagonistN/A
GABA-A (Benzodiazepine site) N/AN/AHigh affinity

N/A = Not Applicable. Ki values are compiled from multiple sources and represent a range of reported affinities.

Mechanisms of Action: Signaling Pathways

The distinct anxiolytic profiles of 1-PP, buspirone, and diazepam stem from their interactions with different neurotransmitter systems.

This compound (1-PP)

1-PP's primary mechanism involves the blockade of presynaptic α2-adrenergic autoreceptors, which leads to an increase in norepinephrine release. This is coupled with its partial agonism at 5-HT1A receptors, which can modulate serotonergic transmission.

1-PP_Signaling_Pathway 1-PP 1-PP α2-Adrenergic Receptor (presynaptic) α2-Adrenergic Receptor (presynaptic) 1-PP->α2-Adrenergic Receptor (presynaptic) Antagonist 5-HT1A Receptor (presynaptic/postsynaptic) 5-HT1A Receptor (presynaptic/postsynaptic) 1-PP->5-HT1A Receptor (presynaptic/postsynaptic) Partial Agonist Gi/o Protein (α2) Gi/o α2-Adrenergic Receptor (presynaptic)->Gi/o Protein (α2) Blocks Inhibition Gi/o Protein (5-HT1A) Gi/o 5-HT1A Receptor (presynaptic/postsynaptic)->Gi/o Protein (5-HT1A) Activates Adenylyl Cyclase (α2) Adenylyl Cyclase Gi/o Protein (α2)->Adenylyl Cyclase (α2) Relieves Inhibition Adenylyl Cyclase (5-HT1A) Adenylyl Cyclase Gi/o Protein (5-HT1A)->Adenylyl Cyclase (5-HT1A) Inhibits cAMP (α2) ↓ cAMP Norepinephrine Release ↑ Norepinephrine Release Adenylyl Cyclase (α2)->Norepinephrine Release cAMP (5-HT1A) ↓ cAMP Adenylyl Cyclase (5-HT1A)->cAMP (5-HT1A) Serotonin Modulation Modulation of Serotonin Release cAMP (5-HT1A)->Serotonin Modulation Anxiolytic Effect Anxiolytic Effect Norepinephrine Release->Anxiolytic Effect Serotonin Modulation->Anxiolytic Effect Buspirone_Signaling_Pathway Buspirone Buspirone 5-HT1A Autoreceptor (presynaptic) 5-HT1A Autoreceptor (presynaptic) Buspirone->5-HT1A Autoreceptor (presynaptic) Full Agonist 5-HT1A Receptor (postsynaptic) 5-HT1A Receptor (postsynaptic) Buspirone->5-HT1A Receptor (postsynaptic) Partial Agonist Dopamine D2 Receptor Dopamine D2 Receptor Buspirone->Dopamine D2 Receptor Antagonist Gi/o Protein (5-HT1A auto) Gi/o 5-HT1A Autoreceptor (presynaptic)->Gi/o Protein (5-HT1A auto) Activates Gi/o Protein (5-HT1A post) Gi/o 5-HT1A Receptor (postsynaptic)->Gi/o Protein (5-HT1A post) Activates Dopamine Signaling Modulation of Dopamine Signaling Dopamine D2 Receptor->Dopamine Signaling Adenylyl Cyclase (5-HT1A auto) Adenylyl Cyclase Gi/o Protein (5-HT1A auto)->Adenylyl Cyclase (5-HT1A auto) Inhibits Adenylyl Cyclase (5-HT1A post) Adenylyl Cyclase Gi/o Protein (5-HT1A post)->Adenylyl Cyclase (5-HT1A post) Inhibits cAMP (5-HT1A auto) ↓ cAMP Adenylyl Cyclase (5-HT1A auto)->cAMP (5-HT1A auto) cAMP (5-HT1A post) ↓ cAMP Adenylyl Cyclase (5-HT1A post)->cAMP (5-HT1A post) Serotonin Release ↓ Serotonin Release (acute) ↑ Serotonin Firing (chronic) cAMP (5-HT1A auto)->Serotonin Release Postsynaptic Signaling Modulation of Postsynaptic Signaling cAMP (5-HT1A post)->Postsynaptic Signaling Anxiolytic Effect Anxiolytic Effect Serotonin Release->Anxiolytic Effect Postsynaptic Signaling->Anxiolytic Effect Dopamine Signaling->Anxiolytic Effect Diazepam_Signaling_Pathway Diazepam Diazepam GABA-A Receptor GABA-A Receptor Diazepam->GABA-A Receptor Binds to Allosteric Site GABA GABA GABA->GABA-A Receptor Binds to Orthosteric Site Chloride Channel Cl- Channel GABA-A Receptor->Chloride Channel Enhances Channel Opening Chloride Influx ↑ Cl- Influx Chloride Channel->Chloride Influx Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Anxiolytic Effect Anxiolytic Effect Neuronal Hyperpolarization->Anxiolytic Effect Experimental_Workflow cluster_0 Compound Preparation & Administration cluster_1 Behavioral Testing cluster_2 Data Analysis Compound_A 1-PP Administration Oral Gavage (p.o.) Compound_A->Administration Compound_B Buspirone Compound_B->Administration Compound_C Diazepam Compound_C->Administration Vehicle_Control Vehicle Vehicle_Control->Administration Animal_Subjects Rats Administration->Animal_Subjects Vogel_Test Vogel Conflict Test Animal_Subjects->Vogel_Test EPM_Test Elevated Plus-Maze Animal_Subjects->EPM_Test Data_Collection Collect Behavioral Data (e.g., Shocks Taken, Open Arm Time) Vogel_Test->Data_Collection EPM_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Comparison Compare Efficacy of Compounds vs. Vehicle Statistical_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion Draw Conclusions on Relative Anxiolytic Efficacy

References

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Pyrimidinyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-pyrimidinyl)piperazine moiety is a key pharmacophore found in a variety of centrally acting agents, most notably the anxiolytic drug buspirone. Analogs of this scaffold have been extensively explored to understand their structure-activity relationships (SAR), primarily focusing on their interactions with serotonin (5-HT) and dopamine receptors. This guide provides a comparative analysis of these analogs, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the relevant signaling pathways.

Structure-Activity Relationship Insights

The core structure of this compound can be divided into three main regions amenable to modification: the pyrimidinyl ring, the piperazine ring, and the N-alkyl substituent. Variations in these regions significantly impact the affinity and selectivity of the analogs for their biological targets, primarily the 5-HT1A and dopamine D2 receptors.

  • The Pyrimidinyl Ring: This aromatic system is crucial for activity. Substitution on the pyrimidine ring is generally detrimental to 5-HT1A receptor affinity.

  • The Piperazine Ring: The integrity of the piperazine ring is essential. Modifications to this ring, such as replacement with other heterocyclic systems, often lead to a significant loss of potency.

  • The N-Alkyl Linker and Terminal Group: The nature of the N-alkyl chain and the terminal functional group are critical determinants of pharmacological activity. A butyl chain, as seen in buspirone, is often optimal for high affinity at both 5-HT1A and D2 receptors. The terminal group significantly influences the affinity and efficacy (agonist, partial agonist, or antagonist) of the compound. For instance, the azaspirodecanedione moiety of buspirone contributes to its unique pharmacological profile.[1]

Comparative Quantitative Data

The following tables summarize the binding affinities (Ki) of a selection of this compound analogs for the human 5-HT1A and dopamine D2 receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Buspirone and Related Analogs

CompoundStructure5-HT1A (Ki, nM)D2 (Ki, nM)Reference
Buspirone 8-azaspiro[4.5]decane-7,9-dione, N-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-14450[2]
Gepirone N-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-glutarimide---
Ipsapirone N-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-phthalimide---
Tandospirone (3aR,4S,7R,7aS)-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione2.91,800[2]

Data for Gepirone and Ipsapirone Ki values were not consistently found in the initial search results in a directly comparable format.

Experimental Protocols

The characterization of this compound analogs typically involves radioligand binding assays to determine affinity for specific receptors and functional assays to assess their biological activity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A and D2 receptors.

1. For 5-HT1A Receptor Affinity ([³H]8-OH-DPAT Binding):

  • Materials:

    • Cell membranes expressing the human 5-HT1A receptor (e.g., from recombinant CHO-K1 cells).

    • Radioligand: [³H]8-OH-DPAT.

    • Test compounds (this compound analogs).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.[2]

    • Scintillation fluid.

    • Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[3]

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of the test compound.

    • For non-specific binding determination, incubate a set of wells with the radioligand and a high concentration of a known 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT or serotonin).

    • Incubate the plates at room temperature for 30 minutes.[4]

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves.

    • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

2. For Dopamine D2 Receptor Affinity ([³H]Spiperone Binding):

  • Materials:

    • Cell membranes expressing the human D2 receptor.

    • Radioligand: [³H]Spiperone.

    • Test compounds.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[3]

    • Unlabeled ligand for non-specific binding: e.g., 10 µM (+)-butaclamol.[3]

    • Other materials are as described for the 5-HT1A assay.

  • Procedure:

    • The procedure is similar to the 5-HT1A binding assay.

    • Incubate the cell membranes with a fixed concentration of [³H]spiperone and varying concentrations of the test compounds.

    • Incubate at 30°C for 1 hour.[6]

    • Filtration, washing, and scintillation counting are performed as described above.

    • Data analysis to determine IC50 and Ki values is also performed as for the 5-HT1A assay.[5]

Functional Assay: cAMP Accumulation Assay for Gi-Coupled Receptors

Objective: To determine the functional activity (e.g., agonist, antagonist) of the test compounds at the 5-HT1A receptor, which is a Gi-coupled receptor. Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • Materials:

    • Cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Forskolin (to stimulate cAMP production).

    • cAMP assay kit (e.g., GloSensor™ cAMP Assay, HTRF cAMP assay).

    • Test compounds.

    • Luminometer or a plate reader compatible with the chosen assay kit.

  • Procedure (Example using a Luminescence-based Assay):

    • Seed the cells in a white, opaque 96-well plate and incubate overnight.[8]

    • On the day of the assay, replace the culture medium with a CO2-independent medium containing the cAMP detection reagent (e.g., GloSensor™ reagent) and incubate for 2 hours at room temperature to allow for reagent equilibration.[8]

    • For Agonist Testing: Add serial dilutions of the test compounds to the wells and incubate for 10-15 minutes at room temperature.[8]

    • For Antagonist Testing: Pre-incubate the cells with serial dilutions of the test compounds for a defined period before adding a known 5-HT1A agonist.

    • Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels. Incubate for 15-20 minutes.[8]

    • Measure the luminescence using a plate-reading luminometer. A decrease in luminescence compared to the forskolin-only control indicates Gi-coupled receptor activation.

    • Plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against the log of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.[9]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the 5-HT1A and Dopamine D2 receptors.

5-HT1A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 5-HT or This compound Analog (Agonist) 5HT1A_Receptor 5-HT1A Receptor (GPCR) Ligand->5HT1A_Receptor Binds and Activates G_Protein Gi/o Protein (α, β, γ subunits) 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi subunit inhibits cAMP cAMP (decreased) Adenylyl_Cyclase->cAMP Conversion inhibited ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Altered phosphorylation

Caption: 5-HT1A Receptor Signaling Pathway.

Dopamine_D2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Dopamine or This compound Analog (Antagonist/Partial Agonist) D2_Receptor Dopamine D2 Receptor (GPCR) Ligand->D2_Receptor Binds and Modulates G_Protein Gi/o Protein (α, β, γ subunits) D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi subunit inhibits cAMP cAMP (decreased) Adenylyl_Cyclase->cAMP Conversion inhibited ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Altered phosphorylation

Caption: Dopamine D2 Receptor Signaling Pathway.

References

A Comparative Analysis of Synthesis Methods for 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(2-Pyrimidinyl)piperazine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anxiolytic drug Buspirone and its analogues.[1] Its versatile structure also makes it a valuable building block in drug discovery for developing novel therapeutic agents.[2] The efficiency and cost-effectiveness of synthesizing this key intermediate are paramount for pharmaceutical manufacturing. This guide provides a comparative analysis of the prevalent synthesis methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.

Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around the nucleophilic substitution reaction between a pyrimidine derivative and a piperazine derivative. The main strategies identified in the literature include:

  • Direct Condensation of 2-Chloropyrimidine with Piperazine: This is a straightforward approach involving the direct reaction of 2-chloropyrimidine with piperazine.

  • Condensation using a Protecting Group (N-Boc-piperazine): To control selectivity and minimize side products, this method utilizes piperazine with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.

  • Phase-Transfer Catalysis: This method enhances the reaction rate and yield by facilitating the transfer of reactants between different phases (typically aqueous and organic).

  • Synthesis from Diethanolamine: A less conventional route that involves the construction of the piperazine ring from an acyclic precursor.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis methods, allowing for a direct comparison of their efficiencies.

MethodReactantsBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Direct Condensation 2-Chloropyrimidine, PiperazineK₂CO₃Water60-65188Not Specified[3][4]
Protecting Group 2-Chloropyrimidine, N-Boc-piperazineNa₂CO₃Water25393.199.5[1]
Phase-Transfer Catalysis 2-Chloropyrimidine, PiperazineNa₂CO₃, Butyl triphenyl bromide phosphineWater40-601>80Not Specified[5]
From Diethanolamine Diethanolamine, Dichloro sulfoxide, 2-AminopyrimidineNot SpecifiedDichloromethane, TolueneNot SpecifiedNot Specified76.9Not Specified[6]

Detailed Experimental Protocols

Method 1: Direct Condensation of 2-Chloropyrimidine with Piperazine

This method offers a high yield in a short reaction time.

Procedure: To a stirred solution of piperazine (45 mmol) and potassium carbonate (16.5 mmol) in water (20 mL), 2-chloropyrimidine (18 mmol) was added in batches at 50-65 °C. The reaction mixture was then stirred at 60-65 °C for 1 hour. After cooling to 35 °C, the solid by-product, 1,4-bis(2-pyrimidinyl)piperazine, was removed by filtration. The filtrate was extracted three times with chloroform. The combined organic phases were dried over sodium sulfate and concentrated under reduced pressure to yield this compound.[3][4]

Method 2: Condensation using N-Boc-piperazine

This two-step method provides high purity and yield by preventing the formation of di-substituted by-products.[1]

Step 1: Synthesis of 1-(2-Pyrimidinyl)-4-Boc-piperazine In a solution of sodium carbonate (21.2g, 0.22mol) in water (300mL) at 25 °C, N-Boc-piperazine (37.2g, 0.2mol) was added. While stirring, 2-chloropyrimidine (25.2g, 0.22mol) was added in batches. The mixture was stirred for an additional 3 hours at the same temperature. The resulting white powdery solid was collected by filtration, washed with a small amount of water, and dried to obtain 1-(2-pyrimidinyl)-4-Boc-piperazine.[1]

Step 2: Deprotection to this compound Hydrochloride 1-(2-Pyrimidinyl)-4-Boc-piperazine (30g, 0.114mol) was added to hydrochloric acid (100mL, 2mol/L). The mixture was stirred at room temperature for 2 hours and then concentrated to dryness. The solid was recrystallized from dehydrated alcohol to yield white powdery this compound hydrochloride.[1]

Method 3: Phase-Transfer Catalysis

This approach improves the reaction efficiency by utilizing a phase-transfer catalyst.

Procedure: In a 1L four-neck flask, add anhydrous piperazine (100g-120g), anhydrous sodium carbonate (60g-70g), water (500ml), and butyl triphenyl bromide phosphine (1-2g). The mixture is stirred and heated. 2-chloropyrimidine (58g, 0.5mol) is added in batches at 40-60 °C. After the addition is complete, stirring is continued for 1 hour. The mixture is then slowly cooled to 25-30 °C to obtain the product.[5]

Method 4: Synthesis from Diethanolamine

This method presents an alternative pathway starting from readily available diethanolamine.

Procedure: Diethanolamine (25 g, 0.24 mol) was dissolved in dichloromethane (30 mL). Dichloro sulfoxide (70 mL, 0.96 mol) dissolved in dichloromethane (45 mL) was gradually added. This is followed by a cyclization condensation reaction with 2-aminopyrimidine in toluene to yield 1-(2-pyrimidinyl) piperazine with a reported high yield of 76.9%.[6]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the described synthesis methods.

cluster_0 Method 1: Direct Condensation cluster_1 Method 2: Protecting Group Strategy cluster_2 Method 3: Phase-Transfer Catalysis cluster_3 Method 4: From Diethanolamine A1 2-Chloropyrimidine C1 This compound A1->C1 K₂CO₃, Water, 60-65°C B1 Piperazine B1->C1 A2 2-Chloropyrimidine C2 1-(2-Pyrimidinyl)-4-Boc-piperazine A2->C2 Na₂CO₃, Water, 25°C B2 N-Boc-piperazine B2->C2 D2 This compound HCl C2->D2 HCl, RT A3 2-Chloropyrimidine C3 This compound A3->C3 Na₂CO₃, PTC, Water, 40-60°C B3 Piperazine B3->C3 A4 Diethanolamine B4 Chlorination & Cyclization A4->B4 SOCl₂ C4 This compound B4->C4 2-Aminopyrimidine

Caption: Comparative workflows of this compound synthesis methods.

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the researcher or manufacturer, including desired purity, yield, cost, and scalability.

  • The direct condensation method is simple and high-yielding, but may produce di-substituted by-products, requiring further purification.

  • The protecting group strategy offers excellent control over the reaction, leading to high purity and yield, making it suitable for applications where impurity control is critical. However, it involves an additional protection and deprotection step, which adds to the overall process time and cost.

  • Phase-transfer catalysis provides a good balance of high yield and shorter reaction times, making it an attractive option for industrial-scale production.[5]

  • The synthesis from diethanolamine offers an alternative route with a high reported yield, although the multi-step process may be more complex than the condensation methods.[6]

For laboratory-scale synthesis where purity is a high priority, the protecting group method is recommended. For larger-scale industrial production, the direct condensation with phase-transfer catalysis appears to be a more economical and efficient choice. Researchers should carefully consider the trade-offs between these methods to select the most appropriate protocol for their needs.

References

A Comparative Guide to the In Vivo and In Vitro Effects of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro pharmacological effects of 1-(2-Pyrimidinyl)piperazine (1-PP), a key active metabolite of several anxiolytic and antidepressant drugs. The following sections detail its interactions with various receptors, compare its activity with relevant alternatives, and provide methodologies for key experimental assays.

Introduction to this compound (1-PP)

This compound is a significant metabolite of the azapirone class of drugs, which includes buspirone, gepirone, and tandospirone. While often considered in the context of its parent compounds, 1-PP possesses its own distinct pharmacological profile, contributing significantly to the overall therapeutic and side-effect profiles of these medications. This guide will dissect the standalone effects of 1-PP and compare them with other agents acting on similar molecular targets.

Comparative Pharmacological Data

The following tables summarize the quantitative data for 1-PP and selected alternatives, focusing on their binding affinities for key receptors and their pharmacokinetic properties.

Table 1: In Vitro Receptor Binding Affinities (Ki)
Compoundα2-Adrenergic Receptor (non-specific)α2A-Adrenergic Receptorα2B-Adrenergic Receptorα2C-Adrenergic Receptor5-HT1A ReceptorReference(s)
This compound (1-PP) 7.3–40 nM---414 nM[1]
Yohimbine Kd: 6.2 nMpKi: 8.52 (Ki: ~2.9 nM)pKi: 8.00 (Ki: ~10 nM)pKi: 9.17 (Ki: ~0.68 nM)-[2][3]
BRL 44408 -1.7 nM144.5 nM-199 nM[4][5]
Imiloxan -pKi: ~5.5 (Ki: ~3162 nM)pKi: 7.26 (Ki: ~55 nM)--[3]
Table 2: In Vitro Functional Activity
CompoundReceptorAssayParameterValueReference(s)
This compound (1-PP) 5-HT1APartial AgonismEmax54%[1]
Presynaptic α2-Adrenoceptors (Noradrenergic terminals)Antagonism of Noradrenaline InhibitionpA26.8[6]
Presynaptic α2-Adrenoceptors (Serotonergic terminals)Antagonism of Noradrenaline InhibitionpA27.3[6]
Table 3: In Vivo Pharmacological Effects in Rats
CompoundTestDoseEffectReference(s)
This compound (1-PP) Bladder Contractions (isovolumic model)0.03-1.0 mg/kgDose-dependent reduction in contractions (max effect at 0.3 mg/kg)[4]
Blood Pressure1 mg/kgTransient 17% decrease[4]
Buspirone Hypothermia Model-In vivo potency (EC50): 17.6 ng/ml[7]
This compound (1-PP) Hypothermia Model-In vivo potency (EC50): 304 ng/ml[7]
Table 4: Pharmacokinetic Parameters in Rats (Intravenous Administration)
CompoundClearanceTerminal Elimination Half-lifeReference(s)
This compound (1-PP) 8.2 ml/min79 min[7]
Buspirone 13.1 ml/min25 min[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of α2-Adrenergic Receptor Antagonism

The primary mechanism of 1-PP's action at the α2-adrenergic receptor is antagonism. This receptor is a G protein-coupled receptor (GPCR) linked to an inhibitory G protein (Gi). Agonist binding typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. As an antagonist, 1-PP blocks this action, thereby preventing the inhibition of adenylyl cyclase and leading to a relative increase in neuronal firing.

alpha2_antagonism α2-Adrenergic Receptor Antagonist Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_intracellular Intracellular Signaling cluster_drug Pharmacological Intervention cluster_outcome Result Norepinephrine Norepinephrine alpha2_receptor α2-Adrenergic Receptor Norepinephrine->alpha2_receptor Binds Gi_protein Gi Protein alpha2_receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Increased_Firing Increased Neuronal Firing cAMP->Increased_Firing Leads to ATP ATP ATP->Adenylyl_Cyclase 1_PP 1-PP (Antagonist) 1_PP->alpha2_receptor Blocks binding_assay_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (from cells/tissue expressing receptor) incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]-Yohimbine) - Test Compound (e.g., 1-PP) at various concentrations prep->incubation filtration 3. Filtration (Rapidly separate bound from free radioligand) incubation->filtration quantification 4. Quantification (Measure radioactivity of bound ligand) filtration->quantification analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis result Result: Binding Affinity (Ki) analysis->result

References

A Comparative Analysis of the Pharmacokinetic Profiles of 1-(2-Pyrimidinyl)piperazine and Its Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the pharmacokinetic properties of the active metabolite 1-(2-Pyrimidinyl)piperazine (1-PP) and its precursor drugs, including buspirone, tandospirone, gepirone, and ipsapirone.

This compound (1-PP) is a major, pharmacologically active metabolite of several anxiolytic and antidepressant drugs belonging to the azapirone class.[1][2] These parent compounds, including buspirone, tandospirone, gepirone, and ipsapirone, undergo extensive first-pass metabolism, leading to the formation of 1-PP, which contributes significantly to the overall pharmacological and potential side effects of the administered drug.[3][4][5] Understanding the pharmacokinetic relationship between 1-PP and its parent compounds is crucial for drug development and clinical application.

Pharmacokinetic Parameters: A Tabular Comparison

The following tables summarize key pharmacokinetic parameters for 1-PP and its parent compounds in both human and rat models, providing a quantitative basis for comparison.

Table 1: Human Pharmacokinetic Parameters

CompoundTmax (hours)Cmax (µg/L)Elimination Half-life (t½) (hours)Absolute Bioavailability (%)Reference
Buspirone < 1~2.5 (after 20 mg oral dose)~2.5~4[6]
1-PP (from Buspirone) -Higher than BuspironeMore than double that of Buspirone-[3]
Gepirone (IR) 1.36.1 ng/mL-14-17[7][8]
Gepirone (ER) 4.8 - 5.63.6 - 3.7 ng/mL~5-[7][8]
1-PP (from Gepirone IR) Lower than from ERHigher than from ER--[7]
Tandospirone --~2-3-[9]
1-PP (from Tandospirone) --~3-5-[9]

IR: Immediate-Release, ER: Extended-Release. Note: Data for direct administration of 1-PP in humans is limited.

Table 2: Rat Pharmacokinetic Parameters

CompoundAdministrationDose (mg/kg)Tmax (hours)Cmax (ng/mL)Elimination Half-life (t½) (hours)Clearance (mL/min)Reference
Buspirone i.v.5--~0.42 (25 min)13.1[10]
1-PP i.v.10--~1.32 (79 min)8.2[10]
Tandospirone i.g.200.161 ± 0.09-1.380 ± 0.46-[11][12]
Tandospirone i.v.20--1.224 ± 0.39-[11][12]
1-PP (from Tandospirone i.g.) i.g.20----[11]

i.v.: Intravenous, i.g.: Intragastric

A key observation is that after oral administration of the parent drugs, the plasma concentrations of the metabolite 1-PP are often higher than the parent compound itself.[3] Furthermore, 1-PP generally exhibits a longer elimination half-life compared to its precursors.[3][10] For instance, in rats, the terminal elimination half-life of buspirone is 25 minutes, while that of 1-PP is 79 minutes.[10] This prolonged presence in the systemic circulation suggests a significant contribution of 1-PP to the overall therapeutic and adverse effects of the parent drug.

Experimental Protocols

The pharmacokinetic data presented are derived from studies employing standardized and rigorous experimental methodologies. Below are representative protocols for in vivo pharmacokinetic studies and bioanalytical quantification.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose pharmacokinetic study of an orally administered parent compound (e.g., Buspirone) in rats.[13]

  • Animal Acclimatization: Male Sprague-Dawley rats (250-300 g) are housed in a controlled environment for at least one week prior to the study to allow for acclimatization.[13]

  • Dose Preparation: A suspension of the parent compound (e.g., buspirone hydrochloride) is prepared in a suitable vehicle, such as 0.5% methylcellulose in water, at the desired concentration.[13]

  • Dosing: A single oral dose of the drug suspension is administered to each rat via oral gavage.[13]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma.[13]

  • Sample Storage: The collected plasma samples are stored at -80°C until bioanalysis.[13]

  • Bioanalysis: The concentrations of the parent compound and its metabolite, 1-PP, in the plasma samples are determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][14]

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using appropriate pharmacokinetic modeling software.[13]

Bioanalytical Method for Quantification in Plasma

The accurate quantification of the parent drug and 1-PP in plasma is critical for pharmacokinetic analysis. LC-MS/MS is the most common and robust method used.[1][14]

  • Sample Preparation: A protein precipitation method is commonly employed. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.[15]

  • Chromatographic Separation: The supernatant is injected into an LC system equipped with a suitable column (e.g., C18) to separate the analytes from other plasma components.[11]

  • Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.[16]

Visualizing the Pathways and Processes

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

cluster_metabolism Metabolic Pathway of Azapirones Parent Drug (e.g., Buspirone) Parent Drug (e.g., Buspirone) This compound (1-PP) This compound (1-PP) Parent Drug (e.g., Buspirone)->this compound (1-PP) CYP3A4 (N-dealkylation) Hydroxylated Metabolites Hydroxylated Metabolites Parent Drug (e.g., Buspirone)->Hydroxylated Metabolites Hydroxylation Further Metabolism Further Metabolism This compound (1-PP)->Further Metabolism CYP2D6 (Hydroxylation)

Metabolic conversion of a parent azapirone to 1-PP.

cluster_workflow Experimental Workflow for Pharmacokinetic Study A Rodent Model Acclimatization B Drug Administration (Oral or Intravenous) A->B C Serial Blood Sampling B->C D Plasma Separation (Centrifugation) C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling & Parameter Calculation F->G

A typical workflow for a rodent pharmacokinetic study.

cluster_signaling Signaling Pathway of Azapirones and 1-PP Parent Drug Parent Drug 5-HT1A Receptor 5-HT1A Receptor Parent Drug->5-HT1A Receptor Partial Agonist 1-PP 1-PP 1-PP->5-HT1A Receptor Partial Agonist Alpha-2 Adrenergic Receptor Alpha-2 Adrenergic Receptor 1-PP->Alpha-2 Adrenergic Receptor Antagonist Anxiolytic Effect Anxiolytic Effect 5-HT1A Receptor->Anxiolytic Effect Modulation of Noradrenergic Firing Modulation of Noradrenergic Firing Alpha-2 Adrenergic Receptor->Modulation of Noradrenergic Firing

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(2-Pyrimidinyl)piperazine, ensuring compliance and minimizing risk.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a hazardous chemical, and direct contact can pose significant health risks.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

Handling Practices:

  • Avoid generating dust.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

  • Wash hands thoroughly after handling.[1]

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3]

II. Hazard Profile

Understanding the hazards associated with this compound is fundamental to its safe disposal.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[3][4]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1]
Eye Damage/Irritation Causes serious eye damage.[1]
Aquatic Hazard (Chronic) Harmful to aquatic life with long-lasting effects.[4]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste.[3][5] Adherence to local, state, and federal regulations is mandatory.[3][6]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Use a dedicated, leak-proof, and clearly labeled container for collecting waste this compound and any contaminated materials (e.g., pipette tips, weighing paper).[7][8]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Incompatible Wastes: Do not mix with incompatible materials.

Step 2: Spill Management In the event of a spill:

  • Evacuate: Immediately evacuate the area and restrict access.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[2][8]

  • Collection: Carefully collect the absorbed material and contaminated soil into the designated hazardous waste container using non-sparking tools.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[8]

  • Ignition Sources: Remove all sources of ignition from the spill area.[1][5]

Step 3: Decontamination of Empty Containers Empty containers that previously held this compound must be decontaminated before disposal or recycling.[7]

  • Triple Rinse: Rinse the container at least three times with a suitable solvent (e.g., ethanol or isopropanol).

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous chemical waste.[7]

  • Final Disposal: After thorough decontamination, the container can be disposed of as non-hazardous waste or recycled, in accordance with institutional and local regulations.

Step 4: Final Disposal

  • Licensed Disposal Facility: Arrange for the collection and disposal of the hazardous waste container through a licensed and certified chemical waste disposal facility.[7] These facilities are equipped to handle and treat hazardous materials safely, often through methods like controlled incineration.[7]

  • Regulatory Compliance: It is the responsibility of the chemical waste generator to ensure that the disposal method complies with all applicable local, regional, and national hazardous waste regulations.[3][6]

Do NOT dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[7][9]

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_container Container Decontamination A Waste Generation (this compound) B Consult Safety Data Sheet (SDS) A->B C Identify Hazards (Corrosive, Toxic, Environmental) B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Segregate from Incompatible Materials D->E F Collect in Labeled, Sealed Hazardous Waste Container E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Disposal by Licensed Waste Management Facility G->H I Decontaminate Empty Containers (Triple Rinse) J Dispose of Rinsate as Hazardous Waste I->J K Dispose of Decontaminated Container as Non-Hazardous Waste I->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 1-(2-Pyrimidinyl)piperazine

IMMEDIATE SAFETY AND HANDLING GUIDE

This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 20980-22-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical. Depending on the supplier, it is identified as causing severe skin burns and eye damage or as a skin, eye, and respiratory irritant.[1][2][3] It is also harmful if swallowed.[3][4] Therefore, strict adherence to PPE protocols is mandatory.

The following table summarizes the required personal protective equipment.

Protection Type Equipment Specification Standards/Regulations
Eye & Face Protection Tightly fitting safety goggles with side shields. A face shield should also be used.Conforming to EU EN 166 or US NIOSH (29 CFR 1910.133).[1][4]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber, >0.11 mm thickness).[1][5] Fire/flame resistant and impervious protective clothing.EU Directive 89/686/EEC and standard EN 374.[1]
Respiratory Protection Required when ventilation is inadequate, dust is generated, or in case of emergency.NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode.[4] Alternatively, a respirator with a Type ABEK (EN 14387) filter.[2][6][7]

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and disposal of this compound and associated waste.

Experimental Protocol: Safe Handling Procedure
  • Preparation and Engineering Controls:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a closed system with appropriate exhaust ventilation.[1][4]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][8]

    • Before starting work, inspect all PPE for integrity. Ensure gloves are free from tears or pinholes.[1]

  • Donning PPE:

    • Put on protective clothing and gloves.

    • Don tightly fitting safety goggles.

    • If the risk assessment indicates a potential for splashing, wear a face shield over the goggles.

    • If working outside of a fume hood or if dust generation is possible, wear a properly fitted respirator.

  • Handling the Compound:

    • Avoid all personal contact with the substance, including inhalation of dust or vapors.[3][9]

    • When handling, do not eat, drink, or smoke.[3][4][8]

    • Avoid the formation of dust and aerosols.[1] Use non-sparking tools if applicable.[1]

    • Keep the container tightly closed when not in use.[1][4]

  • In Case of a Spill:

    • Evacuate personnel to a safe area.[1]

    • Remove all sources of ignition.[1]

    • Ensure adequate ventilation.[1][4]

    • Wearing the full PPE described above, use dry clean-up procedures.[3] Sweep or shovel the spilled material into a suitable, labeled container for disposal.[4]

    • Wash the spill area thoroughly with water, but prevent runoff from entering drains.[3]

Disposal Plan
  • Waste Collection:

    • All waste materials, including the compound itself and any contaminated items (e.g., gloves, wipes, containers), must be collected in a suitable, sealed, and clearly labeled container.[3][4]

  • Disposal Procedure:

    • Dispose of the contents and the container at an approved waste disposal plant.[1][4][8]

    • Do not empty into drains or release into the environment.[3][4]

    • Follow all local, regional, and national regulations for hazardous waste disposal.

  • Decontamination:

    • After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][3][4]

    • Remove and launder contaminated clothing before reuse.[1][3][4][9] Work clothes should be washed separately from other laundry.[3][9]

Workflow Visualization

The following diagram illustrates the procedural workflow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_spill Emergency Spill Protocol prep_1 Assess Risks & Review SDS prep_2 Verify Engineering Controls (Fume Hood, Eyewash Station) prep_1->prep_2 prep_3 Inspect Required PPE prep_2->prep_3 op_1 Don Full PPE (Gloves, Goggles, Lab Coat) prep_3->op_1 Begin Work op_2 Handle Compound in Fume Hood op_1->op_2 op_3 Keep Container Sealed op_2->op_3 spill Spill Occurs? op_2->spill clean_1 Collect Waste in Labeled Container clean_2 Dispose via Approved Waste Facility clean_1->clean_2 clean_3 Doff PPE Correctly clean_2->clean_3 Final Steps clean_4 Wash Hands Thoroughly clean_3->clean_4 spill->clean_1 No spill_1 Evacuate & Ventilate Area spill->spill_1 Yes spill_2 Don Full PPE spill_1->spill_2 spill_3 Contain & Collect Spill spill_2->spill_3 spill_4 Dispose as Hazardous Waste spill_3->spill_4 spill_4->clean_2

Caption: Workflow for handling this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Pyrimidinyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Pyrimidinyl)piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.